molecular formula C40H50O2 B085631 Rhodoxanthin CAS No. 116-30-3

Rhodoxanthin

Cat. No.: B085631
CAS No.: 116-30-3
M. Wt: 562.8 g/mol
InChI Key: VWXMLZQUDPCJPL-ZDHAIZATSA-N
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Description

Rhodoxanthin is a xanthophyll.
This compound has been reported in Nephrolepis cordifolia, Equisetum arvense, and other organisms with data available.
RN given refers to (all-trans)-isome

Properties

IUPAC Name

(4E)-3,5,5-trimethyl-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)octadeca-2,4,6,8,10,12,14,16-octaenylidene]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMLZQUDPCJPL-ZDHAIZATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(=O)CC2(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017050
Record name Rhodoxanthin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-30-3
Record name Rhodoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodoxanthin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V984ID9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Vibrant Presence of Rhodoxanthin in the Avian World: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of rhodoxanthin, a distinctive retro-carotenoid, within various avian species. It provides a comprehensive overview of the current scientific understanding of its distribution, dietary sources, proposed metabolic pathways, and the analytical methods used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of ornithology, biochemistry, and pharmacology, as well as for professionals involved in drug development who may be interested in the unique properties of this natural pigment.

Natural Occurrence and Distribution of this compound in Avian Species

This compound, a xanthophyll pigment with a characteristic purple-red hue, is found in the plumage of a select number of bird species across different families. Its presence is a notable exception to the more common C4-ketocarotenoids, such as astaxanthin and canthaxanthin, that are responsible for red feather coloration in many birds.[1]

The accumulation of this compound has been primarily documented in the following avian families:

  • Columbidae (Pigeons and Doves): Several species of fruit doves, particularly within the genus Ptilinopus, are known to exhibit vibrant plumage colors due to the presence of this compound.[2][3][4]

  • Cotingidae (Cotingas): The red cotingas of the genus Phoenicircus are another prominent example of birds that utilize this compound for their striking red plumage.[2][3][4]

  • Pipridae (Manakins): A study on 15 species of Neotropical manakins revealed the widespread presence of this compound in their colorful feathers.[5] Notably, the Pin-tailed Manakin (Ilicura militaris) has been a subject of research regarding the endogenous production of this pigment.[5][6]

The coloration produced by this compound in these birds can range from brilliant red to magenta and purple, depending on its concentration and interaction with the feather microstructure.[2][3][4]

Dietary Sources and Endogenous Synthesis

The presence of this compound in avian plumage can be attributed to two primary sources: direct dietary intake and endogenous metabolic conversion of dietary precursors.

Dietary Sources:

Birds can acquire this compound directly by consuming plant materials that contain this pigment. Documented dietary sources include:

  • Honeysuckle berries (Lonicera spp.): Berries of certain honeysuckle species are known to contain this compound.[7]

  • Yew arils (Taxus spp.): The fleshy red covering of yew seeds is another source of this compound.[7]

Endogenous Synthesis:

There is growing evidence to suggest that some avian species are capable of synthesizing this compound from other dietary carotenoids. The primary precursors are believed to be lutein and zeaxanthin, which are common yellow carotenoids found in a wide variety of plant-based foods.[7] The study of a color variant of the Pin-tailed Manakin, which lacked the ability to produce red pigmentation, provided strong evidence for the endogenous conversion of yellow dietary carotenoids into this compound.[6] A proposed intermediate in this metabolic pathway is a newly described carotenoid named piprixanthin.[6]

Quantitative Data on this compound in Avian Feathers

While the presence of this compound in various avian species is well-documented, there is a notable scarcity of published data on the absolute concentration of this pigment in feathers, typically measured in micrograms per gram (µg/g). Most studies focus on the relative abundance of different carotenoids. The table below summarizes the available data on the relative abundance of this compound in the feathers of several manakin species.

Avian SpeciesFeather ColorThis compound (% of Total Carotenoids)Other Major CarotenoidsReference
Ilicura militaris (Pin-tailed Manakin)Red100-[5]
Pipra filicauda (Wire-tailed Manakin)Red100-[5]
Lepidothrix coronata (Blue-crowned Manakin)Red100-[5]
Masius chrysopterus (Golden-winged Manakin)Red-orange90Canary-xanthophyll B (10%)[5]
Antilophia galeata (Helmeted Manakin)Red100-[5]

Note: The data presented in this table represents the relative percentage of this compound out of the total carotenoids extracted from the feathers and not the absolute concentration. Further research is required to determine the absolute quantities of this compound in these and other avian species.

Experimental Protocols

Extraction of Carotenoids from Avian Feathers

This protocol provides a general method for the extraction of carotenoids, including this compound, from avian feathers.

Materials:

  • Feather sample (barbs or whole feathers)

  • Methanol

  • Hexane or tert-butyl methyl ether (MTBE)

  • Deionized water

  • Microcentrifuge tubes

  • Bead beater or tissue homogenizer

  • Zirconia or silica beads

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Carefully excise the colored portions of the feathers (barbs) and weigh them. Place the feather sample into a microcentrifuge tube.

  • Mechanical Disruption: Add a small volume of methanol and zirconia or silica beads to the tube. Homogenize the sample using a bead beater or tissue homogenizer until the feather structure is visibly disrupted.

  • Solvent Extraction: Add a larger volume of methanol to the homogenized sample and vortex thoroughly.

  • Phase Separation: Add hexane or MTBE and deionized water to the methanol extract. The typical ratio is 1:1:1 (methanol:hexane/MTBE:water). Vortex the mixture vigorously to ensure proper partitioning of the carotenoids into the non-polar (hexane/MTBE) layer.

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic phases.

  • Collection of Carotenoid Extract: Carefully collect the upper organic layer, which contains the carotenoids, and transfer it to a new tube.

  • Drying: Evaporate the solvent from the carotenoid extract using a rotary evaporator or a gentle stream of nitrogen.

  • Storage: Store the dried carotenoid extract under a nitrogen atmosphere at -20°C or lower, protected from light, until further analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the identification and quantification of this compound from a feather extract using HPLC.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • A C18 or C30 reverse-phase column is commonly used for carotenoid analysis.

Mobile Phase:

  • A gradient of solvents is typically used. A common mobile phase system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient program will depend on the specific column and the range of carotenoids being analyzed.

Procedure:

  • Sample Reconstitution: Reconstitute the dried carotenoid extract in a small, known volume of the initial mobile phase solvent.

  • Injection: Inject a known volume of the reconstituted sample onto the HPLC column.

  • Chromatographic Separation: Run the HPLC system with the appropriate gradient program to separate the different carotenoids in the extract.

  • Detection: Monitor the elution of the carotenoids using the PDA or UV-Vis detector at a wavelength appropriate for this compound (typically around 480-500 nm).

  • Identification: Identify the this compound peak based on its retention time and its characteristic absorption spectrum, which should be compared to a this compound standard.

  • Quantification: To determine the absolute concentration of this compound, a calibration curve must be generated using a certified this compound standard of known concentrations. The concentration of this compound in the sample can then be calculated by comparing its peak area to the calibration curve.

In-situ Analysis of this compound using Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can be used to identify carotenoids directly in the feather without the need for extraction.

Instrumentation:

  • Raman spectrometer equipped with a laser (e.g., 514 nm or 785 nm).

  • Microscope for focusing the laser on the feather sample.

Procedure:

  • Sample Mounting: Mount the feather on a microscope slide.

  • Laser Focusing: Focus the laser onto the colored portion of a single feather barb.

  • Data Acquisition: Acquire the Raman spectrum. The characteristic peaks for carotenoids are typically found in the 1000-1600 cm⁻¹ region, corresponding to the C-C and C=C stretching vibrations of the polyene chain.

  • Spectral Analysis: Compare the obtained spectrum to a reference spectrum of this compound to confirm its presence. The specific peak positions and their relative intensities can provide a fingerprint for the identification of the carotenoid.

Metabolic and Signaling Pathways

The precise metabolic pathways for the endogenous synthesis of this compound in birds are still an active area of research. However, based on the identification of potential precursors and intermediates, a hypothetical pathway can be proposed.

Proposed Biosynthetic Pathway of this compound in Avian Species

The conversion of dietary yellow carotenoids, such as lutein and zeaxanthin, to the retro-carotenoid this compound likely involves a series of enzymatic reactions, including dehydrogenation, hydroxylation, and isomerization. While the specific enzymes in birds have not been definitively identified, the discovery of piprixanthin (6-hydroxy-ε,ε-carotene-3,3'-dione) in the Pin-tailed Manakin suggests a potential pathway.[6]

Below is a diagram illustrating a hypothetical metabolic pathway for the synthesis of this compound from lutein.

Rhodoxanthin_Biosynthesis Lutein Lutein (Dietary Precursor) Intermediate1 ε,ε-carotene-3,3'-dione (Canary-xanthophyll B) Lutein->Intermediate1 Dehydrogenation Intermediate2 Piprixanthin (6-hydroxy-ε,ε-carotene-3,3'-dione) Intermediate1->Intermediate2 Hydroxylation This compound This compound Intermediate2->this compound Isomerization & Further Oxidation

A hypothetical biosynthetic pathway for this compound from lutein in avian species.
Experimental Workflow for Investigating Carotenoid Metabolism

Investigating the enzymatic conversion of carotenoids in birds can be approached through a combination of in vivo and in vitro methods. The following diagram outlines a general experimental workflow.

Carotenoid_Metabolism_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Dietary_Manipulation Dietary Manipulation (Supplementation with Precursors) Tissue_Collection Tissue Collection (Feathers, Liver, etc.) Dietary_Manipulation->Tissue_Collection Carotenoid_Extraction Carotenoid Extraction Tissue_Collection->Carotenoid_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Tissue_Collection->Gene_Expression Tissue_Homogenates Preparation of Tissue Homogenates Enzyme_Assays Enzymatic Assays with Carotenoid Substrates Tissue_Homogenates->Enzyme_Assays Enzyme_Assays->Carotenoid_Extraction Analysis HPLC / LC-MS Analysis Carotenoid_Extraction->Analysis Analysis->Gene_Expression

An experimental workflow for studying carotenoid metabolism in avian species.
Signaling Pathways

The direct involvement of this compound in specific signaling pathways in avian species is not yet well understood. However, carotenoids, in general, are known to have significant physiological roles beyond pigmentation, including antioxidant activity and immune function. It is plausible that this compound, like other carotenoids, could influence cellular signaling pathways related to oxidative stress response and immune regulation.

Carotenoids can modulate the expression of various genes, and their antioxidant properties can affect signaling cascades that are sensitive to the cellular redox state. Further research is needed to elucidate the specific molecular interactions and signaling pathways that may be influenced by the presence of this compound in avian tissues.

Conclusion and Future Directions

This compound represents a fascinating and relatively rare example of avian coloration. While its distribution and dietary sources are becoming clearer, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Analysis: There is a pressing need for studies that quantify the absolute concentrations of this compound in the feathers and other tissues of various avian species. This will allow for a more detailed understanding of the physiological investment in this form of coloration.

  • Metabolic Pathways: Elucidating the specific enzymatic steps and the genes encoding the enzymes responsible for the endogenous synthesis of this compound in birds is a key area for future investigation. Comparative genomics and transcriptomics of this compound-producing and non-producing species could provide valuable insights.

  • Physiological and Signaling Roles: Research into the potential antioxidant, immunomodulatory, and other physiological functions of this compound in birds is warranted. Understanding how this compound may influence cellular signaling pathways will provide a more complete picture of its biological significance.

This technical guide provides a solid foundation for researchers and professionals interested in the natural occurrence of this compound in avian species. The detailed protocols and the summary of the current state of knowledge are intended to facilitate further exploration into the biochemistry, physiology, and evolution of this unique and vibrant natural pigment.

References

Rhodoxanthin in Taxus baccata Arils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the rhodoxanthin content in the arils of Taxus baccata (European Yew). It is intended for researchers, scientists, and professionals in drug development interested in the isolation, quantification, and biosynthetic origins of this unique ketocarotenoid. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical and analytical pathways.

Quantitative Analysis of this compound and Other Carotenoids

The fleshy red aril of Taxus baccata is the only non-toxic part of the plant and is a rich source of carotenoids, with this compound being the most abundant.[1][2] Quantitative data from various studies are summarized below. It is important to note the variations in reported units and the specific cultivars of Taxus analyzed.

A study by Dumitraș et al. (2022) conducted a semi-quantitative analysis and found that this compound isomers constitute approximately 77% of the total carotenoid content in the fresh arils of Taxus baccata.[3] Another study reported a total carotenoid content of 95.68 µg/g on a dry matter basis for Taxus baccata arils.[1] Research on different Taxus cultivars has provided more specific concentrations in fresh weight.

Taxus Species/CultivarAnalyteConcentrationUnitReference
Taxus baccataTotal Carotenoids95.68µg/g dry matter[1]
Taxus baccataThis compound Isomers~77% of total carotenoids[3]
Taxus cultivarsTotal Carotenoids17.00 - 58.78µg/g fresh weight[4]
Taxus × media 'Hicksii'Total this compound51.33 ± 0.46µg/g fresh weight[4]

Experimental Protocols

Extraction of this compound from Taxus baccata Arils

This protocol is based on the methodology described by Dumitraș et al. (2022).

Objective: To extract total carotenoids, including this compound, from fresh Taxus baccata arils.

Materials and Reagents:

  • Fresh Taxus baccata arils

  • Methanol (MeOH)

  • Ethyl acetate

  • Petroleum ether

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of fresh arils and homogenize them.

  • Extract the homogenized tissue with a solvent mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v).

  • Perform the extraction process repeatedly until the plant material is colorless.

  • Combine the supernatants and centrifuge to remove any solid debris.

  • Wash the combined extract with distilled water in a separatory funnel to remove the methanol and other water-soluble impurities.

  • Collect the organic phase (petroleum ether and ethyl acetate layers) containing the carotenoids.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or a mobile phase component) for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound, synthesized from general procedures for carotenoid analysis.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.

  • Mobile Phase: A gradient elution is often employed. For example, a binary gradient of (A) acetonitrile:water and (B) methanol:ethyl acetate. The specific gradient profile should be optimized to achieve good separation of this compound isomers from other carotenoids.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound has a characteristic absorption spectrum. The main absorption maxima (λmax) for this compound isomers range from 478 to 502 nm.[3] A detection wavelength of approximately 480-500 nm is suitable.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a purified this compound standard of known concentration. In the absence of a commercial standard, semi-quantification can be performed by assuming the same extinction coefficient as a related carotenoid.

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a retro-carotenoid, and its biosynthesis is believed to proceed from β-carotene through a series of oxidative steps. Research in honeysuckle has identified a variant β-carotene hydroxylase (BCH)-type enzyme, named Lonicera hydroxylase this compound synthase (LHRS), which catalyzes this multi-step conversion.[1][4][5] While the specific enzymes in Taxus baccata have not been fully elucidated, a similar pathway is proposed.

rhodoxanthin_biosynthesis beta_carotene β-Carotene intermediates Oxidative Intermediates (e.g., β-cryptoxanthin, zeaxanthin) beta_carotene->intermediates [BCH-type enzyme (putative)] Hydroxylation & Ketolation This compound This compound intermediates->this compound [BCH-type enzyme (putative)] Desaturation & Isomerization

Caption: Putative biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow from sample preparation to the final quantification of this compound in Taxus baccata arils.

experimental_workflow sample Fresh Taxus baccata Arils homogenization Homogenization sample->homogenization extraction Solvent Extraction (MeOH:EtOAc:Petroleum Ether) homogenization->extraction filtration Filtration & Phase Separation extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution hplc HPLC-PDA Analysis reconstitution->hplc quantification Quantification (vs. Standard Curve) hplc->quantification

Caption: Workflow for the extraction and analysis of this compound.

References

Rhodoxanthin Supplementation: A Technical Guide to Potential Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodoxanthin, a xanthophyll carotenoid with a distinctive purple hue, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Found in various plants such as Taxus baccata and Lonicera morrowii, this retro-carotenoid exhibits potent antioxidant and anti-tumor properties, with recent studies elucidating its mechanisms of action in oncology and gerontology.[1] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential health benefits, underlying signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound.

Introduction

This compound (4',5'-didehydro-4,5'-retro-β,β-carotene-3,3'-dione) is a naturally occurring xanthophyll pigment.[1] As a member of the atypical retro-carotenoid family, its unique molecular structure contributes to its distinct biological activities.[3] While research on this compound is not as extensive as that on other carotenoids like β-carotene or astaxanthin, emerging evidence suggests its potential in the prevention and treatment of various pathologies, primarily driven by its antioxidant and anti-proliferative capabilities.[3][4] This document synthesizes the available preclinical data on this compound supplementation, presenting quantitative findings, experimental protocols, and mechanistic insights to facilitate further investigation and development.

Antioxidant and Anti-aging Properties

This compound has demonstrated significant antioxidant and anti-aging effects in preclinical models. Its capacity to mitigate oxidative stress is a cornerstone of its potential health benefits.

In Vitro Antioxidant Activity

Studies on this compound extracted from Potamogeton crispus have demonstrated its free radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydroxyl radicals, and superoxide anions.[4] While specific IC50 values for DPPH and ORAC assays are not yet consistently reported in the literature, the evidence points to a strong antioxidant capacity.[3]

In Vivo Anti-aging Effects in a Murine Model

A study utilizing a D-galactose-induced aging mouse model revealed that this compound supplementation significantly attenuates oxidative damage in both brain and liver tissues.[4] This was evidenced by a reduction in lipid peroxidation and an enhancement of endogenous antioxidant enzyme activities.[4]

Table 1: Effect of this compound on Antioxidant Enzyme Activities in D-galactose-Induced Aging Mice

EnzymeOptimal Dosage (80 mg/kg this compound) - % Restoration of Model Control Levels (Liver)Optimal Dosage (80 mg/kg this compound) - % Restoration of Model Control Levels (Brain)
Catalase (CAT)84.3%61.36%
Superoxide Dismutase (SOD)66.7%4.2%
Glutathione Peroxidase (GPX)145%22.2%

Data sourced from a study on D-galactose-induced aging mice.[4]

Signaling Pathways in Antioxidant Response

This compound's anti-aging effects are mediated through the modulation of key signaling pathways involved in the cellular stress response.

This compound has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes.

The study also demonstrated an upregulation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in both hepatic and cerebral tissues of aging mice treated with this compound.[4] The PI3K/Akt pathway is crucial for cell survival and has been shown to activate Nrf2.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces Expression

This compound's activation of the PI3K/Akt/Nrf2 pathway.

Anti-Tumor Activity

This compound has demonstrated significant anti-tumor effects, particularly in preclinical models of malignant melanoma.

In Vivo Efficacy in a Murine Melanoma Model

In a 21-day study using female C57BL/6J mice subcutaneously inoculated with B16F10 melanoma cells, oral administration of this compound (7 mg/kg body weight) led to a significant reduction in tumor growth and weight.[5]

Table 2: Anti-Tumor Effects of this compound in B16F10 Murine Melanoma Model

Parameter% Reduction with this compound Supplementation
Tumor Growth42.18%
Tumor Weight15.74%

Data from a 21-day study in C57BL/6J mice.[5]

Modulation of Cancer-Related Biomarkers

The anti-tumor activity of this compound is associated with the modulation of key biomarkers involved in tumor progression and DNA damage.

Table 3: Effect of this compound on Biomarkers in Melanoma-Bearing Mice

BiomarkerEffect of this compound Supplementation
Epidermal Growth Factor (EGF) ActivityReduced
8-hydroxy-2'-deoxyguanosine (8-OHdG) ConcentrationReduced

Qualitative effects observed in a murine melanoma model.[5]

Apoptosis Signaling

While direct studies on this compound's role in apoptosis are limited, the broader class of carotenoids is known to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. This typically involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.

G Carotenoids Carotenoids (this compound - Putative) Bax Bax (Pro-apoptotic) Carotenoids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Carotenoids->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Putative apoptotic pathway modulated by carotenoids.

Potential for Eye and Skin Health

While direct clinical evidence for this compound's benefits in eye and skin health is currently lacking, the well-documented effects of other carotenoids provide a strong rationale for further investigation.

Eye Health

Carotenoids such as lutein and zeaxanthin are known to accumulate in the macula of the eye, where they filter harmful blue light and protect against oxidative stress, thereby reducing the risk of age-related macular degeneration (AMD).[6][7][8][9][10] Given this compound's antioxidant properties, its potential role in mitigating AMD and other ocular diseases warrants further research.

Skin Health

Dietary carotenoids are known to protect the skin against UV-induced damage by scavenging reactive oxygen species and reducing inflammation.[11][12][13][14] Some carotenoids have also been shown to enhance collagen synthesis.[15][16] this compound's antioxidant capacity suggests it may offer similar photoprotective and anti-aging benefits for the skin.

Experimental Protocols

In Vivo Murine Melanoma Model
  • Animal Model: Female C57BL/6J mice, 8-10 weeks old.

  • Cell Line: B16F10 murine malignant melanoma cells.

  • Tumor Induction: Subcutaneous inoculation of 1 x 10^6 B16F10 cells in phosphate-buffered saline (PBS) into the shaved flanks of the mice.

  • This compound Administration: Oral gavage of this compound at a dosage of 7 mg/kg body weight, dissolved in medium-chain triglyceride (MCT) oil, administered daily for 21 days.

  • Outcome Measures:

    • Tumor volume and weight measurement at the end of the study.

    • Plasma and tumor tissue collection for biomarker analysis.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal C57BL/6J Mice Inoculation Subcutaneous Inoculation of Cells Animal->Inoculation Cells B16F10 Melanoma Cells Cells->Inoculation Treatment Daily Oral Gavage: This compound (7 mg/kg) or Vehicle Control Inoculation->Treatment Duration 21 Days Treatment->Duration Tumor Tumor Growth and Weight Duration->Tumor Biomarkers EGF and 8-OHdG Measurement Duration->Biomarkers Antioxidant Antioxidant Enzyme Assays Duration->Antioxidant

Workflow for the in vivo murine melanoma experiment.
Measurement of Epidermal Growth Factor (EGF)

EGF levels in plasma and tumor tissue homogenates can be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for murine EGF, following the manufacturer's instructions.

Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

8-OHdG, a marker of oxidative DNA damage, can be measured in tissue homogenates using competitive ELISA kits or by analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Antioxidant Enzyme Assays

The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in plasma and tissue lysates can be determined using commercially available assay kits, which are typically based on spectrophotometric methods.

Conclusion and Future Directions

The existing body of preclinical research provides a strong foundation for the potential health benefits of this compound supplementation, particularly in the realms of anti-aging and oncology. Its demonstrated ability to modulate key signaling pathways such as Nrf2 and PI3K/Akt, coupled with its potent antioxidant and anti-tumor effects, positions this compound as a promising candidate for further drug development.

However, it is crucial to acknowledge the current gaps in the literature. Future research should focus on:

  • In vitro studies to precisely quantify this compound's antioxidant capacity (e.g., ORAC and DPPH IC50 values) and to elucidate its direct anti-inflammatory effects through assays such as COX and LOX inhibition.

  • Mechanistic studies to further delineate the specific signaling pathways modulated by this compound in apoptosis and NF-κB signaling in cancer cells.

  • Preclinical studies to provide direct evidence for the hypothesized benefits of this compound in eye and skin health.

  • Pharmacokinetic and toxicological studies to determine the bioavailability, metabolism, and safety profile of this compound.

  • Well-designed clinical trials to translate the promising preclinical findings into human applications.

Addressing these research priorities will be instrumental in fully realizing the therapeutic potential of this compound and its integration into clinical practice.

References

A Technical Guide to the Solubility of Rhodoxanthin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of rhodoxanthin, a distinctive retro-carotenoid known for its vibrant red-to-purple hue. Due to its unique molecular structure, featuring two carbonyl groups, this compound exhibits a more polar nature compared to many other common carotenoids.[1] This property significantly influences its solubility in organic solvents, a critical parameter for its extraction, purification, formulation, and application in research and drug development.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides comparative data from other polar carotenoids to infer its likely behavior. Furthermore, it outlines a detailed experimental protocol for determining carotenoid solubility and presents logical workflows for solvent selection and analysis.

Understanding this compound's Molecular Profile

This compound is a ketolated retro-carotenoid, a structural classification that distinguishes it from more common carotenoids like β-carotene or lutein.[1] The presence of carbonyl functional groups is thought to contribute significantly to its antioxidant activity and imparts a polar nature to the molecule.[1] This polarity dictates that it will generally exhibit higher solubility in more polar organic solvents compared to non-polar hydrocarbons. Its color and spectroscopic properties, including its maximum absorption wavelength (λmax), are known to vary depending on the solvent environment, with values ranging from 487 nm in petroleum ether to 510 nm in chloroform.[1]

Comparative Solubility of Carotenoids

Direct, quantitative solubility data for this compound is scarce. However, by examining data for other xanthophylls (oxygenated carotenoids) like lutein and astaxanthin, which also possess polar functional groups, we can establish a reasonable framework for estimating this compound's behavior. Non-polar carotenoids like β-carotene are included for contrast.

The following table summarizes the solubility of selected carotenoids in common organic solvents. It is crucial to note that this data is presented for comparative purposes to guide solvent selection for this compound.

CarotenoidSolventTemperatureSolubility
Astaxanthin Methanol35 °C0.02 mg/mL[2][3]
Ethanol35 °C0.02 mg/mL[2][3]
Acetone35 °C0.35 mg/mL[2][3]
Lutein HexaneRoom Temp.Least Soluble[4]
Tetrahydrofuran (THF)Room Temp.Most Soluble[4]
β-Carotene MethanolRoom Temp.Least Soluble[4]
AcetonitrileRoom Temp.Least Soluble[4]
Tetrahydrofuran (THF)Room Temp.Most Soluble[4]

Generally, polar xanthophylls like lutein show poor solubility in non-polar solvents such as hexane.[4] Conversely, non-polar carotenes like β-carotene are poorly soluble in polar solvents like methanol.[4] Given this compound's polar structure, its solubility profile is expected to more closely resemble that of astaxanthin and lutein, favoring polar organic solvents like acetone, ethanol, and tetrahydrofuran (THF) over non-polar solvents like hexane.

Experimental Protocol for Determining Carotenoid Solubility

A standardized method for determining the solubility of a carotenoid like this compound involves preparing a saturated solution and subsequently measuring the concentration of the dissolved compound. The following is a generalized protocol synthesized from standard laboratory practices for carotenoid analysis.[5][6]

1. Materials and Reagents:

  • This compound standard (high purity)

  • Selected organic solvents (e.g., HPLC grade acetone, ethanol, THF, hexane, chloroform)

  • Anhydrous sodium sulphate

  • Micro-spatula, analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully pipette a precise volume of the clear supernatant (the saturated solution) and transfer it to a new vial.

  • Concentration Measurement (Spectrophotometric Method):

    • Dilute the saturated solution with a known volume of the same solvent in a volumetric flask to bring the absorbance within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at this compound's maximum absorption wavelength (λmax) for that specific solvent.[5]

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity coefficient of this compound in the solvent, b is the path length of the cuvette, and c is the concentration.

  • Concentration Measurement (HPLC Method):

    • Prepare a standard curve by injecting known concentrations of the this compound standard into the HPLC system.

    • Inject a known volume of the diluted saturated solution into the HPLC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Calculation of Solubility:

    • Using the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Workflows

The following diagrams illustrate key workflows relevant to the study of this compound solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess this compound B Add Known Volume of Solvent A->B C Seal Vial B->C D Incubate at Constant Temp (e.g., 24-48h) C->D E Centrifuge to Pellet Solid D->E F Collect Supernatant E->F G Dilute Supernatant F->G H Measure Concentration (Spectrophotometry/HPLC) G->H I Calculate Solubility H->I G cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents A This compound (Polar Retro-Carotenoid) B Acetone A->B High Solubility C Ethanol A->C High Solubility D Tetrahydrofuran (THF) A->D High Solubility E Chloroform A->E High Solubility F Hexane A->F Low Solubility G Petroleum Ether A->G Low Solubility H Benzene A->H Low Solubility

References

Rhodoxanthin in Plant Physiology: A Technical Guide to its Core Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rhodoxanthin is a vibrant red, atypical retro-carotenoid pigment found sporadically across the plant kingdom. Unlike more common carotenoids, its unique chemical structure, characterized by a shifted system of conjugated double bonds, confers distinct physiological properties. This technical guide provides an in-depth examination of this compound's function in plant physiology, focusing on its biosynthesis, stress-induced accumulation, and its critical roles in photoprotection and antioxidant defense. We consolidate quantitative data on its accumulation, detail key experimental methodologies for its study, and present visual diagrams of its biosynthetic and functional pathways to serve as a comprehensive resource for researchers in plant science and natural product development.

Introduction

This compound (4′,5′-didehydro-4,5′-retro-β, β-carotene-3,3′-dione) is a purple-red xanthophyll pigment that, while not ubiquitous, plays a significant protective role in the plants in which it is found.[1][2] It is classified as a retro-carotenoid, meaning the alternating pattern of double and single bonds in its polyene chain is shifted relative to more common carotenoids like β-carotene.[3][4] This structural alteration results in increased conjugation, which modifies its light-absorbing properties and enhances its antioxidant capacity.[4][5]

This compound accumulation is most notably observed in plants subjected to high-light and low-temperature conditions, where the capacity for photosynthetic carbon fixation is outstripped by light energy absorption, leading to photo-oxidative stress.[6] It is found in the sun-stressed leaves of various conifers and angiosperms such as Aloe, as well as in specific tissues like the berries of Lonicera (honeysuckle) species and the arils of Taxus (yew) species.[3][6] Its primary functions are to act as a photoprotective "sunscreen" and a potent antioxidant, thereby safeguarding the photosynthetic machinery from damage.[1]

This guide synthesizes the current understanding of this compound's physiological roles, from its unique biosynthetic pathway to its function at the molecular level.

Biosynthesis of this compound

The biosynthesis of major plant carotenoids is well-established, proceeding from lycopene to either α- or β-carotene.[1] However, the pathway to retro-carotenoids like this compound remained elusive until recently. It is now understood that this compound originates from β-carotene through a multi-step enzymatic process.

The key enzyme responsible for this conversion is Lonicera hydroxylase this compound synthase (LHRS) , a variant of the β-carotene hydroxylase (BCH) family.[3][7] This integral membrane diiron enzyme catalyzes a series of distinct oxidation steps, converting β-carotene into this compound.[3][4] The discovery of LHRS was significant, as it revealed that a single, multifunctional enzyme is responsible for the hydroxylation, ketolation, desaturation, and double-bond rearrangements required for this complex transformation.[3][7] The proposed pathway demonstrates that the product of each catalytic cycle becomes the substrate for the next, culminating in the formation of this compound.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of β-carotene to this compound, highlighting the central role of the multifunctional LHRS enzyme.

Rhodoxanthin_Biosynthesis cluster_pathway This compound Synthesis BC β-Carotene Zea Zeaxanthin BC->Zea BCH (Hydroxylation) LHRS LHRS Enzyme (Multifunctional) BC->LHRS Intermediates Pathway Intermediates Rhodo This compound Intermediates->Rhodo LHRS->Intermediates Multiple Oxidation Steps (Ketolation, Desaturation)

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

Accumulation and Distribution in Plants

This compound accumulation is a targeted response to specific environmental cues, primarily photo-oxidative stress resulting from a combination of high light and other abiotic stressors like cold or drought.[6]

  • In Conifers and Evergreens: Many gymnosperms, such as western redcedar (Thuja plicata) and Cryptomeria japonica, exhibit seasonal reddening of their needles in winter.[1] This is due to the accumulation of this compound, which serves to protect the dormant photosynthetic apparatus from chronic photoinhibition.

  • In Succulents: Plants like Aloe vera accumulate this compound in their leaves in response to high sunlight and water stress, contributing to their stress tolerance.[6]

  • In Reproductive Tissues: High concentrations are found in the fleshy arils of yew (Taxus baccata) and the red berries of honeysuckle (Lonicera sp.), where its vibrant color likely serves as a visual attractant for seed-dispersing animals.[1][3]

Quantitative Data on this compound Accumulation

The synthesis of this compound is tightly regulated by environmental factors. The table below summarizes conditions reported to induce its accumulation.

Plant SpeciesTissueStress Condition(s)Reported this compound Content/ObservationReference(s)
Cryptomeria japonicaNeedlesLow Temperature & High LightMaximum content when daylight is 4.1–7.4 MJ m⁻² day⁻¹ and daily mean temp. is below 8.1°C.[1]
Taxodium distichumNeedlesLow Temperature & High LightMaximum content when daylight is 3.1–8.3 MJ m⁻² day⁻¹ and daily mean temp. is below 13.4°C.[1]
Aloe veraLeavesHigh Light & Water StressSignificant accumulation observed under stress; protects against phototoxic damage.[6]
Thuja plicata (Western Redcedar)LeavesWinter (Low Temperature)Accumulates in young trees and sun-exposed leaves, causing reddish-brown coloration.[1]
Lonicera sp. (Honeysuckle)BerriesRipeningHigh levels accumulate during ripening.[3]
Taxus sp. (Yew)ArilsRipeningHigh levels accumulate in mature arils.[1][3]

Core Physiological Functions

The unique structure of this compound underpins its two primary physiological functions: photoprotection and antioxidant defense.

Photoprotection: The "Sunscreen" Effect

Under conditions of excess light, when the rate of photosynthesis is limited (e.g., by low temperatures), the photosynthetic apparatus can be damaged by the over-absorption of energy. This compound functions as a vital photoprotectant by:

  • Absorbing Excess Light Energy: It strongly absorbs light in the blue-green region of the spectrum (approx. 440–550 nm). This absorbed energy would otherwise be transferred to chlorophyll, leading to the formation of destructive reactive oxygen species (ROS).[1]

  • Dissipating Energy: By absorbing these high-energy photons, this compound dissipates the excess energy safely as heat, preventing it from reaching the sensitive photosystems. This function reduces the overall light intensity reaching the chlorophyll molecules.

  • Shielding Chlorophyll: The accumulation of this compound in the outer layers of leaf tissues physically shields the chlorophyll underneath from excessive radiation.[6]

This photoprotective mechanism is crucial for the survival of evergreen plants during winter and for plants in high-light, arid environments.[6]

Antioxidant Activity

Abiotic stress inevitably leads to the production of ROS, such as singlet oxygen and superoxide radicals, which can cause oxidative damage to lipids, proteins, and DNA.[8][9] Carotenoids are well-known ROS scavengers, and this compound exhibits particularly strong antioxidant capacity, potentially greater than that of β-carotene.[5][10] Its extended conjugated double bond system allows it to efficiently quench singlet oxygen and scavenge free radicals, neutralizing their damaging effects.[5][11] This antioxidant function is complementary to its photoprotective role, as it helps to mitigate the oxidative damage that occurs when photoprotection is incomplete.

Proposed Signaling and Regulation

The accumulation of this compound is a highly regulated process initiated by stress perception. While the complete signaling cascade is still under investigation, evidence points to the involvement of the phytohormone abscisic acid (ABA), a key mediator of abiotic stress responses in plants.[12][13]

Stress signals, such as high UV-B radiation or cold, are perceived by the plant, leading to an increase in ABA levels.[12] ABA, in turn, likely activates a downstream transcriptional network that upregulates the expression of carotenoid biosynthetic genes, including the crucial LHRS gene, leading to the synthesis and accumulation of this compound. This pigment then confers enhanced stress tolerance.

Conceptual Signaling Pathway Diagram

The diagram below outlines the proposed logical flow from stress perception to the execution of this compound's protective functions.

Rhodoxanthin_Signaling Stress Abiotic Stress (High Light, Low Temp, Drought) Perception Stress Perception Stress->Perception ABA ABA Synthesis (Stress Hormone) Perception->ABA Gene_Exp Upregulation of Biosynthetic Genes (e.g., LHRS) ABA->Gene_Exp Rhodo_Acc This compound Accumulation Gene_Exp->Rhodo_Acc Function Physiological Response Rhodo_Acc->Function Photo Photoprotection (Light Shielding) Function->Photo Antiox Antioxidant Defense (ROS Scavenging) Function->Antiox Tolerance Enhanced Stress Tolerance Photo->Tolerance Antiox->Tolerance

Caption: Conceptual model of stress-induced this compound accumulation.

Experimental Methodologies

The study of this compound requires specialized protocols due to its sensitivity to light, heat, and oxygen.[14][15]

Extraction and Quantification Protocol

This protocol provides a standard method for extracting and quantifying this compound from plant tissues.

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, arils) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water. Store the dried tissue at -80°C in the dark.

    • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • All steps must be performed under dim light and on ice to prevent degradation.

    • To ~100 mg of powdered tissue in a microfuge tube, add 1 mL of a suitable organic solvent (e.g., acetone, or a chloroform:methanol mixture).[16][17]

    • Homogenize thoroughly using a probe sonicator or tissue homogenizer until the tissue is fully dispersed.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the debris.

    • Carefully transfer the supernatant containing the pigments to a new, amber-colored tube. Repeat the extraction on the pellet until the tissue appears colorless. Pool the supernatants.

  • Saponification (for chlorophyll-rich tissues):

    • To remove interfering chlorophylls, add 0.1 volumes of saturated methanolic potassium hydroxide (KOH) to the extract.[17]

    • Incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.

    • Neutralize the reaction by adding an equal volume of water and partition the carotenoids into a non-polar solvent like hexane or diethyl ether. Collect the upper, colored phase.

  • Quantification by HPLC:

    • Dry the final extract under a gentle stream of nitrogen gas and resuspend in a known volume of an appropriate solvent for HPLC (e.g., methyl-t-butyl ether).[17]

    • Inject the sample into an HPLC system equipped with a C30 carotenoid column and a photodiode array (PDA) detector.[17]

    • Separate pigments using a gradient of solvents (e.g., methanol, MTBE).

    • Identify this compound based on its retention time and characteristic absorption spectrum (peaks around 480-550 nm) compared to an authentic standard.

    • Quantify the concentration by integrating the peak area and comparing it to a standard calibration curve.[18]

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Pigment Extraction (Dim Light) cluster_purify Purification cluster_analysis Analysis start Harvest & Freeze Plant Tissue lyophilize Lyophilize to Dry start->lyophilize grind Grind to Fine Powder lyophilize->grind extract Homogenize in Organic Solvent grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect saponify Saponification (Optional) to Remove Chlorophyll collect->saponify dry Dry Extract (Nitrogen Stream) saponify->dry resuspend Resuspend in Known Volume dry->resuspend hplc HPLC-PDA Analysis (C30 Column) resuspend->hplc quantify Identify & Quantify vs. Standard hplc->quantify

Caption: Workflow for the extraction and quantification of this compound.

Conclusion and Future Perspectives

This compound serves as a powerful and highly specialized photoprotectant and antioxidant in plants adapted to high-stress environments. Its synthesis via a unique, multifunctional enzyme from the common precursor β-carotene is a notable example of evolutionary metabolic adaptation. While its primary roles in plant physiology are increasingly understood, several areas warrant further investigation. Elucidating the complete signaling pathway from stress perception to gene activation will provide deeper insights into how plants regulate this protective mechanism.

For drug development professionals, the potent antioxidant properties of this compound are of significant interest.[5][19] Its ability to neutralize ROS suggests potential applications in mitigating oxidative stress-related conditions. Further research into its bioavailability, stability, and efficacy in biological systems could pave the way for its use as a high-value nutraceutical or therapeutic agent.[5][20] The development of sustainable biotechnological production systems, either in plants or microbial hosts, will be critical for exploring these applications.

References

Preliminary Cytotoxicity Studies of Rhodoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodoxanthin, a keto-carotenoid pigment, has demonstrated notable cytotoxic effects against murine melanoma cells while exhibiting protective properties in normal human keratinocytes. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its impact on cancer and non-cancerous cell lines. The document summarizes key quantitative data, outlines experimental methodologies for crucial assays, and proposes a putative signaling pathway for its cytotoxic action based on current understanding of carotenoid biochemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring xanthophyll pigment found in various plants, including the arils of Taxus baccata[1]. Carotenoids, a class of compounds to which this compound belongs, are known for their diverse biological activities, including antioxidant and, paradoxically, pro-oxidant effects that can lead to apoptosis in cancer cells[1][2]. Recent preliminary studies have highlighted the selective cytotoxic potential of this compound, making it a compound of interest for further investigation in oncology. This document synthesizes the available preclinical data on the cytotoxicity of this compound.

In Vitro Cytotoxicity of this compound

Preliminary in vitro studies have focused on elucidating the cytotoxic effects of this compound on the B16F10 murine melanoma cell line and the non-cancerous HaCaT human keratinocyte cell line. The primary methods employed in these studies were the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability and the Annexin V-FITC assay for apoptosis detection.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on B16F10 and HaCaT cells are summarized in the tables below.

Table 1: Effect of this compound on the Viability of B16F10 Murine Melanoma Cells (MTT Assay) [1]

This compound Concentration (µmol/mL)Cell Viability (%)
Control100
C1 (0.18)Significantly Reduced
C2 (0.13)Significantly Reduced
C3 (0.077)Significantly Reduced
C4 (0.04)Significantly Reduced
C5 (0.025)Significantly Reduced

Note: The original source material indicated a statistically significant (p < 0.001) dose-dependent inhibitory effect but did not provide specific percentage values for each concentration in the MTT assay figure legend. The data is presented here to reflect the reported trend.

Table 2: Apoptosis Analysis of B16F10 Murine Melanoma Cells Treated with this compound (Annexin V-FITC Assay) [3]

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control90.4---
C5 (0.025 µmol/mL this compound)17.446.434.22.1

Table 3: Effect of this compound on the Viability of HaCaT Human Keratinocytes (MTT Assay) [1]

This compound Concentration (µmol/mL)Cell Viability (%)
Control100
C1 (0.18)No Significant Change
C2 (0.13)No Significant Change
C3 (0.077)No Significant Change
C4 (0.04)No Significant Change
C5 (0.025)No Significant Change

Note: The original source material indicated no statistically significant (p > 0.05) effect on HaCaT cell viability.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate1 Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate2->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure end Calculate cell viability measure->end

MTT Assay Experimental Workflow

Protocol Details:

  • Cell Seeding: Cells (e.g., B16F10 or HaCaT) are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

The Annexin V-FITC assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Workflow for Annexin V-FITC Assay

AnnexinV_Workflow start Treat cells with this compound harvest Harvest cells (including floating and adherent cells) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic and necrotic cells analyze->end

Annexin V-FITC Assay Experimental Workflow

Protocol Details:

  • Cell Treatment: Cells are treated with this compound for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Activity of this compound

In addition to in vitro studies, the antitumor potential of this compound has been evaluated in a murine melanoma model.

Data Presentation

Table 4: In Vivo Antitumor Effects of this compound on B16F10 Melanoma in C57BL/6J Mice [4][5][6]

ParameterResult
Tumor Growth Reduction42.18%
Tumor Weight Reduction15.74%
Epidermal Growth Factor (EGF) ActivityReduced
8-hydroxy-2'-deoxyguanosine (8-OHdG) ConcentrationReduced
Experimental Protocol

Animal Model: Female C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells.

Treatment: Following tumor cell inoculation, mice are orally administered this compound daily for a specified period (e.g., 21 days)[4][6].

Endpoint Analysis:

  • Tumor volume and weight are measured at the end of the study.

  • Plasma and tissue samples are collected for the analysis of antioxidant enzyme activity (e.g., catalase, superoxide dismutase, glutathione peroxidase) and markers of oxidative stress (e.g., 8-OHdG) and growth factors (e.g., EGF)[4][5][6].

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, based on the known pro-apoptotic activities of other carotenoids, a putative signaling pathway can be proposed[2][7]. It is hypothesized that in the high-ROS environment of cancer cells, this compound may act as a pro-oxidant, leading to a further increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic pathway of apoptosis.

Proposed this compound-Induced Apoptosis Pathway

Rhodoxanthin_Pathway cluster_cell Cancer Cell This compound This compound ROS Increased Intracellular ROS This compound->ROS Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) ROS->Bcl2_family CytoC Cytochrome c Release Mito_Damage->CytoC Bcl2_family->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Signaling Pathway for this compound-Induced Apoptosis

Pathway Description:

  • ROS Generation: this compound enters the cancer cell and, in the pro-oxidant tumor microenvironment, contributes to an increase in reactive oxygen species (ROS).

  • Mitochondrial Stress and Bcl-2 Family Modulation: The elevated ROS levels induce mitochondrial membrane damage and modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).

  • Cytochrome c Release: This disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation Cascade: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion and Future Directions

The preliminary findings on the cytotoxicity of this compound are promising, indicating a selective anti-melanoma activity both in vitro and in vivo. The compound induces apoptosis in cancer cells while appearing to be non-toxic, and even protective, to normal keratinocytes.

Future research should focus on:

  • Determining the IC50 values of this compound in a broader panel of cancer cell lines.

  • Elucidating the precise molecular signaling pathways involved in this compound-induced apoptosis through transcriptomic and proteomic analyses.

  • Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

  • Conducting further preclinical in vivo studies to assess its efficacy and safety profile in different cancer models.

A deeper understanding of the mechanisms underlying the cytotoxic effects of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for Rhodoxanthin Extraction from Potamogeton crispus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potamogeton crispus, commonly known as curly-leaf pondweed, is a perennial aquatic plant recognized as a rich natural source of rhodoxanthin, a xanthophyll pigment with potent antioxidant properties.[1][2] this compound's unique chemical structure contributes to its vibrant red-orange color and its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Potamogeton crispus.

Principle

The extraction of this compound from Potamogeton crispus is based on the principle of solid-liquid extraction using organic solvents. Due to their lipophilic nature, carotenoids like this compound are soluble in non-polar organic solvents.[3][4][5] This protocol outlines a multi-step process involving sample preparation, solvent extraction, purification via chromatography, and quantification by high-performance liquid chromatography (HPLC).

Materials and Reagents

  • Plant Material: Fresh or freeze-dried Potamogeton crispus leaves.

  • Solvents:

    • Acetone (ACS grade)

    • Petroleum ether or Hexane (ACS grade)

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Water (deionized or HPLC grade)

  • Reagents for Saponification (Optional):

    • Methanolic potassium hydroxide (KOH) solution (e.g., 40%)[1]

  • Chromatography:

    • Thin-Layer Chromatography (TLC):

      • Silica gel 60 F254 plates

      • Developing solvent system (e.g., hexane:acetone, 3:2 v/v)[6]

    • Column Chromatography:

      • Magnesium oxide (MgO) or Silica gel (for column packing)[1]

      • Elution solvents (e.g., petroleum ether with increasing acetone concentration)

  • Standards:

    • This compound analytical standard

  • Other:

    • Mortar and pestle or blender

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Glass columns for chromatography

    • HPLC system with a C30 column and UV-Vis detector[7][8]

    • Filtration apparatus (e.g., syringe filters, vacuum filtration)

    • Nitrogen gas supply

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to maximize extraction efficiency.

  • Collection and Washing: Collect fresh Potamogeton crispus plants. Wash thoroughly with distilled water to remove any debris, epiphytes, or salts.

  • Drying:

    • Freeze-drying (Lyophilization): For optimal preservation of pigments, freeze-dry the plant material. This method minimizes degradation caused by heat and enzymatic activity.

    • Air-drying: Alternatively, air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Note that this may lead to some pigment degradation.

  • Grinding: Grind the dried plant material into a fine powder using a blender or a mortar and pestle. A fine powder increases the surface area for solvent extraction. Store the powdered sample at -20°C in an airtight, dark container until extraction.

Extraction of this compound

This protocol utilizes a solvent extraction method. All steps should be performed under dim light to prevent photo-degradation of carotenoids.

  • Solvent Extraction:

    • Weigh approximately 5-10 g of the dried, powdered Potamogeton crispus sample.

    • Place the sample in a flask and add a solvent mixture of petroleum ether and acetone (e.g., in a 1:1 or 2:1 v/v ratio) at a solid-to-solvent ratio of 1:20 (w/v).

    • Macerate the mixture by stirring or sonicating for 30-60 minutes at room temperature.

  • Filtration and Re-extraction:

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction of the pigments.

    • Combine all the filtrates.

  • Phase Separation:

    • Transfer the combined filtrate to a separatory funnel.

    • Add an equal volume of distilled water to the extract. Shake gently to allow for phase separation. The upper, colored layer (petroleum ether) will contain the carotenoids, while the lower aqueous layer will contain acetone and other water-soluble compounds.

    • Discard the lower aqueous layer.

    • Wash the petroleum ether layer with distilled water two more times to remove any residual acetone.

  • Drying and Concentration:

    • Dry the petroleum ether extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

    • Redissolve the crude extract in a small, known volume of a suitable solvent (e.g., acetone or petroleum ether) for further purification and analysis.

Saponification (Optional)

Saponification is performed to remove chlorophylls and lipids, which can interfere with the purification of xanthophylls like this compound.

  • To the concentrated extract, add an equal volume of 40% methanolic KOH solution.[1]

  • Incubate the mixture in the dark at room temperature for 12 hours.[1]

  • After incubation, add an equal volume of petroleum ether and distilled water to the mixture in a separatory funnel.

  • Shake gently and allow the layers to separate. The this compound will remain in the upper petroleum ether layer.

  • Wash the petroleum ether layer with distilled water until the washings are neutral to pH paper.

  • Dry and concentrate the saponified extract as described in steps 4.3 and 4.4 of the extraction protocol.

Purification of this compound

a) Thin-Layer Chromatography (TLC)

TLC can be used for a preliminary separation and identification of this compound.

  • Spot the concentrated extract onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a hexane:acetone (3:2 v/v) solvent system.[6]

  • After development, the red band corresponding to this compound can be identified.[1] The Rf value can be calculated and compared to a standard.

b) Column Chromatography

For larger-scale purification, column chromatography is recommended.

  • Prepare a glass column packed with magnesium oxide (MgO) or silica gel as the stationary phase, equilibrated with petroleum ether.[1]

  • Load the concentrated extract onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually adding acetone.

  • Collect the fractions and monitor the separation by TLC. The red-colored fraction containing this compound should be collected.[1]

  • Pool the this compound-rich fractions and concentrate using a rotary evaporator.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

  • Sample Preparation: Dissolve the purified and dried this compound extract in a suitable mobile phase solvent and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoids and their isomers.[7][8]

    • Mobile Phase: A gradient system of methanol, methyl tert-butyl ether (MTBE), and water is commonly used.[9]

    • Detection: Set the UV-Vis detector at the maximum absorption wavelength for this compound (approximately 480-490 nm).

    • Quantification: Create a calibration curve using a this compound analytical standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Data Presentation

Quantitative data from the extraction and analysis should be recorded systematically. The following table provides a template for data collection.

ParameterValueUnits
Sample Information
Dry Weight of P. crispusg
Extraction
Volume of Extraction SolventmL
Purification
Weight of Purified this compoundmg
Quantification (HPLC)
Concentration of this compoundµg/mL
Total this compound Yieldmg
This compound Contentmg/g dry weight

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis P1 Fresh Potamogeton crispus P2 Washing P1->P2 P3 Drying (Freeze-drying) P2->P3 P4 Grinding to Fine Powder P3->P4 E1 Solvent Extraction (Petroleum Ether:Acetone) P4->E1 E2 Filtration E1->E2 E3 Phase Separation E2->E3 E4 Concentration (Rotary Evaporator) E3->E4 E5 Crude this compound Extract E4->E5 PU1 Column Chromatography (MgO or Silica Gel) E5->PU1 PU2 Fraction Collection PU1->PU2 PU3 Concentration PU2->PU3 PU4 Purified this compound PU3->PU4 A1 HPLC-UV/Vis Analysis (C30 Column) PU4->A1 A2 Quantification A1->A2

Caption: Workflow for the extraction and analysis of this compound from Potamogeton crispus.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized from β-carotene through a series of enzymatic steps.

Rhodoxanthin_Biosynthesis cluster_pathway This compound Biosynthesis beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin Hydroxylation intermediates Intermediates zeaxanthin->intermediates Ketolation & Desaturation This compound This compound intermediates->this compound Rearrangement

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

References

Application Note: Mass Spectrometry Analysis of Rhodoxanthin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodoxanthin is a tetraterpenoid xanthophyll pigment with a distinctive red-violet color. As a retro-carotenoid, its conjugated double bond system is shifted compared to more common carotenoids, which influences its chemical properties and spectroscopic behavior. The analysis of this compound and its various cis/trans isomers is crucial for understanding its biological activities, stability in different matrices, and potential therapeutic applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful tool for the separation, identification, and quantification of this compound isomers. This application note provides detailed protocols and data for the analysis of this compound isomers using HPLC-tandem mass spectrometry (MS/MS).

Data Presentation

The quantitative analysis of this compound isomers by mass spectrometry relies on the accurate measurement of precursor and product ion masses. The following table summarizes the key mass-to-charge ratios (m/z) for (all-E)-rhodoxanthin.

CompoundIon TypePrecursor Ion (m/z)Product Ions (m/z)Ionization Technique
(all-E)-RhodoxanthinProtonated Molecule563.3887545.3790 ([M+H-H₂O]⁺)APCI
(all-E)-RhodoxanthinMolecular Radical Ion562.38Not SpecifiedFAB

Note: Data for specific cis-isomers of this compound is limited in the literature. However, cis-isomers are expected to have the same precursor and product ion m/z values as the all-trans isomer, with potential differences in relative abundances of fragment ions.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plant tissue, microbial culture).

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone or a mixture of methanol and ethyl acetate (6:4, v/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reconstitution solvent: Dichloromethane or a mixture of methyl tert-butyl ether (MTBE) and methanol (1:1, v/v)

  • 0.22 µm syringe filters

Procedure:

  • Freeze the biological sample with liquid nitrogen.

  • Grind the frozen sample to a fine powder using a mortar and pestle.

  • Add the extraction solvent to the powdered sample and continue to grind until a homogeneous mixture is obtained.

  • Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet until the pellet is colorless.

  • Pool the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a minimal volume of the reconstitution solvent.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

This protocol describes the separation and detection of this compound isomers using a C30 reversed-phase column coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C30 Reversed-Phase Column (e.g., YMC Carotenoid C30, 5 µm, 250 x 4.6 mm)

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient:

    • 0-30 min: 5% to 30% B

    • 30-50 min: 30% to 50% B

    • 50-55 min: 50% to 5% B

    • 55-60 min: 5% B (re-equilibration)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 29°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (APCI Positive Ion Mode):

  • Ionization Mode: APCI (+)

  • Nebulizer Pressure: 60 psi

  • Dry Gas Flow: 5 L/min

  • Dry Gas Temperature: 350°C

  • Capillary Voltage: 4000 V

  • Scan Range: m/z 100-650

  • Collision Energy (for MS/MS): Optimized for the fragmentation of the precursor ion at m/z 563.4. A starting point of 20-30 eV is recommended.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Extraction with Acetone or MeOH/EtOAc sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in DCM or MTBE/MeOH evaporation->reconstitution hplc HPLC Separation (C30 Column) reconstitution->hplc ms Mass Spectrometry (APCI-MS/MS) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound isomers.

Fragmentation Pathway of this compound

fragmentation_pathway M [M+H]⁺ m/z 563.4 M_H2O [M+H-H₂O]⁺ m/z 545.4 M->M_H2O - H₂O M_Toluene [M+H-C₇H₈]⁺ m/z 471.3 M->M_Toluene - Toluene Fragments Other Fragments M->Fragments M_H2O->Fragments

Caption: Proposed fragmentation pathway for protonated this compound.

Factors Influencing this compound Isomerization

isomerization_factors cluster_factors External Factors all_trans all-trans-Rhodoxanthin cis_isomers cis-Rhodoxanthin Isomers all_trans->cis_isomers Light Light Light->all_trans Heat Heat Heat->all_trans Acid Acid Acid->all_trans

Caption: Factors promoting the isomerization of this compound.

Application Notes and Protocols for In Vitro Antioxidant Assays of Rhodoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodoxanthin is a xanthophyll carotenoid pigment characterized by its distinctive red-orange color. Found in various plants, including the needles of yew trees (Taxus baccata) and certain aquatic plants, this compound has garnered interest for its potential biological activities, notably its antioxidant properties.[1] As a carotenoid, its structure, rich in conjugated double bonds, allows it to effectively quench singlet oxygen and scavenge free radicals, thereby mitigating oxidative stress.[1] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical area of research in drug development and nutritional science.

This document provides detailed application notes and protocols for two of the most common in vitro assays used to evaluate the antioxidant potential of this compound: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds.

Mechanism of Antioxidant Action

The antioxidant mechanism of carotenoids like this compound primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The extensive system of conjugated double bonds in the this compound molecule allows for the delocalization of the unpaired electron of the resulting radical, making the this compound radical relatively stable and less likely to propagate further radical chain reactions.

Antioxidant_Mechanism This compound This compound (RH) Neutralized_Radical Neutralized Radical (RH) This compound->Neutralized_Radical Donates H• Rhodoxanthin_Radical This compound Radical (R•) This compound->Rhodoxanthin_Radical Forms a stable radical Free_Radical Free Radical (R•) Free_Radical->Neutralized_Radical

Caption: General mechanism of free radical scavenging by this compound.

Quantitative Data Summary

A comprehensive literature search was conducted to identify specific IC50 values for pure this compound in DPPH and ABTS assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals and is a standard measure of antioxidant efficacy. While several studies confirm the antioxidant and antiradical properties of extracts containing this compound, specific IC50 values for the isolated compound are not widely reported in the available literature.[1]

For illustrative purposes and to provide a comparative context for researchers, the following table includes IC50 values for other relevant carotenoid-containing extracts. It is crucial to note that these values are not for pure this compound and should be used as a general reference for the potential range of antioxidant activity observed in similar compounds or extracts.

Antioxidant SampleAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)Notes
Gordonia sp. Carotenoid ExtractDPPH0.09β-carotene19.49Extract contains various carotenoids.[2]
Rhodococcus sp. Carotenoid ExtractDPPH1.07β-carotene19.49Extract contains various carotenoids.[2]
Taxus baccata Aril ExtractDPPH24.51 (mg/mL)--A carotenoid-rich extract containing this compound. Note the unit is mg/mL.[1]

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, adapted for the analysis of lipophilic compounds such as this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the purple color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Materials:

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Trolox, Ascorbic Acid, or BHT)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.

    • Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, dichloromethane, or DMSO) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions in methanol or ethanol to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • Pipette 100 µL of each this compound dilution (or standard) into the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • For the blank (control), add 100 µL of methanol or ethanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical, determined by interpolation from the graph.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix 100 µL Sample + 100 µL DPPH DPPH_sol->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the reduction in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.

Materials:

  • This compound standard

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Ethanol or phosphate-buffered saline (PBS, pH 7.4)

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • Pipette 10 µL of each this compound dilution (or standard) into the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank (control), add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the blank (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% scavenging of the ABTS•+ radical, determined by interpolation from the graph.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix 10 µL Sample + 190 µL ABTS•+ ABTS_working->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the ABTS antioxidant assay.

Conclusion

The DPPH and ABTS assays are robust and reproducible methods for assessing the in vitro antioxidant capacity of this compound. These protocols provide a solid foundation for researchers to screen and characterize the free radical scavenging potential of this and other carotenoids. While specific quantitative data for pure this compound remains to be extensively documented, the provided methodologies will enable researchers to generate such data, contributing to a deeper understanding of the therapeutic potential of this natural pigment. Further studies are encouraged to establish a comprehensive antioxidant profile of this compound and to explore its mechanisms of action in more complex biological systems.

References

Application Notes and Protocols: Unveiling the Effects of Rhodoxanthin on RAW264.7 and HaCaT Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Rhodoxanthin, a xanthophyll carotenoid, has garnered significant interest in the scientific community for its potent antioxidant and potential anti-inflammatory and photoprotective properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound using two well-established cell culture models: the murine macrophage cell line RAW264.7 and the human keratinocyte cell line HaCaT. These models are instrumental in elucidating the cellular and molecular mechanisms underlying the bioactivities of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Section 1: this compound's Effects on RAW264.7 Macrophages

RAW264.7 macrophages are a cornerstone model for studying inflammation, immune response, and the antioxidant potential of various compounds. This compound has been shown to mitigate oxidative stress in these cells, primarily through the activation of the Nrf2 signaling pathway.

Quantitative Data Summary:

The following tables summarize the key quantitative findings on the antioxidant effects of this compound on RAW264.7 cells challenged with hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 1: Effect of this compound on Markers of Oxidative Stress in H₂O₂-Treated RAW264.7 Cells

ParameterTreatment GroupObservation
Malondialdehyde (MDA) H₂O₂Increased
H₂O₂ + this compoundSignificantly decreased in a dose-dependent manner
Reactive Oxygen Species (ROS) H₂O₂Increased
H₂O₂ + this compoundSignificantly decreased in a dose-dependent manner
Lactate Dehydrogenase (LDH) Activity H₂O₂Increased
H₂O₂ + this compoundSignificantly decreased in a dose-dependent manner

Table 2: Effect of this compound on Antioxidant Enzyme Levels and Gene Expression in H₂O₂-Treated RAW264.7 Cells

ParameterTreatment GroupObservation
Glutathione (GSH) H₂O₂Decreased
H₂O₂ + this compoundIncreased level
Superoxide Dismutase (SOD) Activity H₂O₂Decreased
H₂O₂ + this compoundIncreased activity
Glutathione Peroxidase (GSH-Px) Activity H₂O₂Decreased
H₂O₂ + this compoundIncreased activity
Catalase (CAT) Activity H₂O₂Decreased
H₂O₂ + this compoundIncreased activity
Nrf-2 mRNA Expression H₂O₂ + this compoundIncreased in a dose-dependent manner
HO-1 mRNA Expression H₂O₂ + this compoundIncreased in a dose-dependent manner
SOD1 mRNA Expression H₂O₂ + this compoundIncreased in a dose-dependent manner
SOD2 mRNA Expression H₂O₂ + this compoundIncreased in a dose-dependent manner
Signaling Pathway Diagram:

The antioxidant effects of this compound in RAW264.7 cells are largely mediated through the activation of the Nrf2 signaling pathway.

Rhodoxanthin_Nrf2_Pathway cluster_cell Cellular Response This compound This compound Cell RAW264.7 Cell Keap1 Keap1 This compound->Keap1 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD1, SOD2, etc.) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) Antioxidant_Genes->Antioxidant_Enzymes leads to increased Antioxidant_Enzymes->ROS neutralize Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound promotes Nrf2-mediated antioxidant response.

Experimental Protocols:

Protocol 1: Assessment of this compound's Cytotoxicity in RAW264.7 Cells using MTT Assay

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Intracellular ROS in RAW264.7 Cells using DCFH-DA Assay

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate or a black-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Induction of Oxidative Stress: After pre-treatment with this compound for a specified time (e.g., 1 hour), induce oxidative stress by adding a final concentration of 1 mM H₂O₂ to the wells and incubate for 30 minutes.

  • DCFH-DA Staining: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the cell viability and express the results as a percentage of the H₂O₂-treated control.

Section 2: this compound's Effects on HaCaT Keratinocytes

HaCaT cells, an immortalized human keratinocyte line, are a valuable in vitro model for studying skin biology, including the effects of compounds on cell viability, photoprotection, and anti-inflammatory responses.

Quantitative Data Summary:

The following table summarizes the cytoprotective effect of this compound on HaCaT cells exposed to oxidative stress.

Table 3: Cytoprotective Effect of this compound on H₂O₂-Treated HaCaT Cells

Treatment GroupH₂O₂ ConcentrationCell Viability (% of Control)
Control 0 µM100%
H₂O₂ 200 µM81.30%
H₂O₂ + this compound (C1) 200 µMIncreased by 12.55%
H₂O₂ + this compound (C2) 200 µMIncreased by 13%
H₂O₂ + this compound (C3) 200 µMIncreased by 9.66%

Note: C1, C2, and C3 represent different concentrations of this compound, which were not specified in the source material.

Signaling Pathway and Workflow Diagrams:

The photoprotective and anti-inflammatory effects of carotenoids like this compound in keratinocytes are often linked to the modulation of signaling pathways that respond to UV radiation and other stressors.

Rhodoxanthin_HaCaT_Protection cluster_stressors Stressors cluster_cellular_response Cellular Response in HaCaT Cells UVB UVB Radiation ROS_Production Increased ROS Production UVB->ROS_Production H2O2 Oxidative Stress (H₂O₂) H2O2->ROS_Production Inflammation Inflammation (e.g., increased cytokines) ROS_Production->Inflammation Cell_Damage Cell Damage & Reduced Viability ROS_Production->Cell_Damage This compound This compound This compound->ROS_Production inhibits This compound->Inflammation inhibits This compound->Cell_Damage protects against

Caption: this compound's protective mechanisms in HaCaT cells.

Experimental_Workflow_HaCaT start Start seed_cells Seed HaCaT Cells in 96-well plate start->seed_cells treat_rhodo Treat with This compound seed_cells->treat_rhodo induce_stress Induce Stress (H₂O₂ or UVB) treat_rhodo->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze Data (Cell Viability) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound's cytoprotective effects.

Experimental Protocols:

Protocol 3: Assessment of this compound's Cytoprotective Effect against H₂O₂-Induced Damage in HaCaT Cells

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and 1% penicillin-streptomycin. Incubate overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • H₂O₂ Treatment: After 24 hours of this compound treatment, expose the cells to a final concentration of 200 µM, 500 µM, or 1000 µM H₂O₂ for 2 hours.

  • MTT Assay: Perform the MTT assay as described in Protocol 1 (steps 4-7).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

Protocol 4: Evaluation of this compound's Photoprotective Effect against UVB-Induced Damage in HaCaT Cells (General Guideline)

  • Cell Seeding: Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays).

  • This compound Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • UVB Irradiation: Remove the medium and wash the cells with PBS. Add a thin layer of PBS to the cells and expose them to a specific dose of UVB radiation (e.g., 30 mJ/cm²). A control group should be sham-irradiated.

  • Post-Irradiation Incubation: Remove the PBS and add fresh medium (with or without this compound) and incubate for a further 24-48 hours.

  • Endpoint Analysis: Assess cell viability using the MTT assay (Protocol 1). Additionally, levels of ROS (Protocol 2), inflammatory cytokines (e.g., IL-6, TNF-α via ELISA), and markers of DNA damage (e.g., comet assay) can be measured.

  • Data Analysis: Compare the results from the this compound-treated and irradiated groups to the irradiated-only group to determine the photoprotective effect.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, treatment concentrations, and incubation times based on their specific experimental setup and goals.

Application Notes & Protocols: Isolation of Pure Rhodoxanthin from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodoxanthin is a xanthophyll pigment with a distinctive red-violet color, belonging to the retro-carotenoid class. It is found in various natural sources, including the arils of yew (Taxus baccata), the feathers of some birds, and certain plants like Potentilla anserina and Adonis annua. Due to its potent antioxidant properties and potential health benefits, there is growing interest in isolating pure this compound for research, pharmaceutical, and nutraceutical applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from natural plant materials, primarily focusing on Taxus baccata arils, a known rich source.

Data Presentation

The following tables summarize the quantitative data associated with the isolation of this compound from natural sources.

Table 1: this compound Content and Purity in Taxus baccata Arils

ParameterValueReference
Total Carotenoid Content17.00 - 58.78 µg/g fresh weight[1]
This compound Isomer Percentage in Total Carotenoids~77%[2][3]
Purity of this compound Fraction after Open Column Chromatography89.70%[2]
Highest Reported Total this compound Concentration (Taxus × media 'Hicksii')51.33 ± 0.46 µg/g fresh weight[1]

Experimental Protocols

The isolation of pure this compound from natural extracts involves a multi-step process including extraction, saponification (optional but recommended), and chromatographic purification.

Protocol 1: Extraction of Crude this compound from Taxus baccata Arils

This protocol outlines the initial extraction of carotenoids, including this compound, from the fresh arils of Taxus baccata.

Materials:

  • Fresh arils of Taxus baccata

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Petroleum ether (HPLC grade)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtered water

Procedure:

  • Sample Preparation: Carefully separate the red arils from the toxic seeds of the Taxus baccata berries. Weigh the fresh arils.

  • Homogenization: Homogenize the fresh arils with a 1:1:1 (v/v/v) mixture of methanol, ethyl acetate, and petroleum ether. Use a sufficient volume of solvent to fully immerse the sample (e.g., 10 mL of solvent mixture per 1 g of fresh arils).

  • Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Solvent Collection: Carefully decant the supernatant containing the extracted pigments into a clean flask.

  • Re-extraction: Repeat the homogenization and centrifugation steps with the pellet using a fresh portion of the solvent mixture to ensure complete extraction of the carotenoids.

  • Pooling and Washing: Combine the supernatants from all extractions. Wash the combined extract with an equal volume of filtered water in a separatory funnel to remove water-soluble impurities. Allow the layers to separate and collect the organic (upper) layer.

  • Concentration: Concentrate the organic extract to dryness using a rotary evaporator at a temperature not exceeding 35°C to avoid degradation of the carotenoids.[2]

  • Storage: The resulting crude carotenoid extract can be stored under nitrogen at -20°C until further purification.

Protocol 2: Saponification of Crude Carotenoid Extract

This optional but recommended step removes interfering lipids and chlorophylls, which can co-elute with this compound during chromatography.

Materials:

  • Crude carotenoid extract

  • 15% (w/v) Potassium hydroxide (KOH) in methanol

  • Diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • pH indicator strips

  • Nitrogen gas

Procedure:

  • Dissolution: Dissolve the crude carotenoid extract in a minimal amount of diethyl ether.

  • Alkaline Hydrolysis: Add a 1:10 (v/v) ratio of the extract solution to 15% methanolic KOH.[4]

  • Incubation: Perform the saponification using one of the following methods:

    • Hot Saponification: Heat the mixture in a water bath at 40-50°C for 10-15 minutes under a gentle stream of nitrogen in the dark.[4]

    • Cold Saponification: Allow the mixture to stand at room temperature (or 5°C) for 10-15 hours in the dark.[4]

  • Neutralization and Extraction: After saponification, transfer the mixture to a separatory funnel. Add an equal volume of water and diethyl ether. Shake gently to partition the carotenoids into the ether layer.

  • Washing: Wash the ether layer repeatedly with saturated NaCl solution until the aqueous layer is neutral (pH ~7).

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

Protocol 3: Purification of this compound by Open Column Chromatography

This protocol describes the initial purification of this compound from the crude or saponified extract using silica gel column chromatography.

Materials:

  • Crude or saponified carotenoid extract

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Chromatography column

  • Cotton wool or glass wool

  • Sand (acid washed)

  • Collection tubes

Procedure:

  • Column Packing:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it.

  • Sample Loading: Dissolve the extract in a minimal volume of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with a mobile phase consisting of n-hexane:acetone:methanol in a ratio of 85:15:1 (v/v/v) .[2]

  • Fraction Collection: Three colored bands should separate on the column. Collect each colored band as a separate fraction. The this compound fraction will be the distinct red-violet band.

  • Concentration: Concentrate the this compound-containing fraction to dryness using a rotary evaporator.

Protocol 4: High-Purity Isolation and Analysis by HPLC

This protocol provides a method for the final purification and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Partially purified this compound fraction from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[2]

Procedure:

  • Sample Preparation: Dissolve the this compound fraction in the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C30 reverse-phase column

    • Mobile Phase A: Methanol/Acetonitrile/Water (84:14:2, v/v/v)

    • Mobile Phase B: Dichloromethane

    • Detection Wavelength: 480-500 nm (monitor for this compound isomers)[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

  • Gradient Elution Program (Suggested):

    • 0-2 min: 96% A, 4% B

    • 2-25 min: Linear gradient to 96% A, 4% B to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (96% A, 4% B)

    • 35-40 min: Column re-equilibration (Note: This is a suggested gradient and may require optimization for specific instruments and columns.)

  • Quantification: Create a standard curve using a pure this compound standard of known concentration. Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Mandatory Visualizations

G cluster_extraction Extraction cluster_purification Purification start Fresh Taxus baccata Arils homogenize Homogenize with Methanol:Ethyl Acetate:Petroleum Ether (1:1:1) start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant reextract Re-extract Pellet centrifuge->reextract pool Pool Supernatants supernatant->pool reextract->supernatant wash Wash with Water pool->wash concentrate Concentrate to Crude Extract wash->concentrate saponification Saponification (Optional) concentrate->saponification column_chrom Open Column Chromatography (Silica Gel) saponification->column_chrom hplc HPLC Purification (C30 Column) column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the isolation of pure this compound.

G cluster_input Inputs cluster_process Isolation Process cluster_output Outputs plant_material Natural Source (e.g., Taxus baccata arils) extraction Crude Extraction plant_material->extraction solvents Extraction Solvents solvents->extraction reagents Saponification & Chromatography Reagents saponification Saponification reagents->saponification purification Chromatographic Purification reagents->purification extraction->saponification saponification->purification pure_this compound Pure this compound purification->pure_this compound analytical_data Quantitative Data (Yield, Purity) purification->analytical_data

Caption: Logical relationship of inputs and outputs.

References

Application Notes: Rhodoxanthin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Overview

Rhodoxanthin is a naturally occurring xanthophyll pigment characterized by its vibrant red to purple hue.[1] As a retrocarotenoid, its unique chemical structure provides distinct properties, including potent antioxidant capacity, which can be stronger than that of other carotenoids like β-carotene.[2] Found in plants such as yew (Taxus baccata) and various bird feathers, this compound presents an intriguing option for the food industry as a natural colorant.[1] The increasing consumer demand for natural alternatives to synthetic dyes has spurred interest in pigments like this compound.[3] However, its application is currently limited by regulatory approvals.[2]

1.1 Regulatory Status

The use of this compound as a food additive is not universally approved.

  • Approved: It is permitted for use in Australia and New Zealand, where it is designated by the INS (International Numbering System) number 161f.[1][2]

  • Not Approved: this compound is not currently approved for use as a food additive in the European Union or the United States.[1]

Professionals in food product development must strictly adhere to the regulatory guidelines specific to their target markets.

2.0 Applications in Food Systems

This compound's properties make it suitable for a range of food and beverage applications, particularly where a stable red shade is desired. Patents and studies have highlighted its potential use in:

  • Beverages: Provides an intense red color.[4]

  • Dairy Products: Successfully used in yogurt drinks, showing excellent stability.[4]

  • Confectionery: Suitable for sweet products.[4]

  • Pharmaceuticals: Can be used to color tablets and capsules.[4]

For application, this compound formulations can be added as an aqueous stock solution, a dry powder mix, or as a pre-blend with other ingredients, depending on the specific food matrix and processing requirements.[4] The typical concentration in final food products ranges from 0.1 to 500 ppm, with 1 to 50 ppm being the preferred range for most applications.[4]

3.0 Data Presentation

Quantitative data regarding this compound's properties, application levels, and stability are summarized below.

Table 1: Physicochemical and Regulatory Information

Property Description Reference
Pigment Class Xanthophyll (Retrocarotenoid) [2]
Color Red / Purple [1]
E Number E161f [1]
INS Number 161f [1]
Key Sources Taxus baccata, Lonicera morrowii, some bird feathers [1]

| Antioxidant Capacity | Reported to be stronger than β-carotene |[2] |

Table 2: Recommended Concentration in Food Products

Concentration Range Level Application Notes Reference
0.1 - 500 ppm General Based on the total weight of the food product. The specific amount depends on the food matrix and desired color intensity. [4]
1 - 50 ppm Preferred Optimal range for most food and beverage applications to achieve a vibrant and stable color. [4]

| 5 - 10 ppm | Aqueous Solution | Used to achieve a specific color hue (35-45) in water for formulation testing. |[4] |

Table 3: Color Stability of this compound in a Dairy Matrix

Food Matrix Formulation Storage Conditions Duration Result (Color Difference, ΔE*) Conclusion Reference

| Yogurt Drink | 5% CWS/S this compound | Refrigerated (5°C) | 3 weeks | < 3.0 | Very stable; color change is not visible to the human eye. |[4] |

4.0 Experimental Protocols

The following protocols provide detailed methodologies for the extraction, formulation, and application of this compound for food coloring purposes. Carotenoids are sensitive to light, heat, and oxygen; therefore, all procedures should be performed in the dark or under subdued light, in an inert atmosphere (e.g., nitrogen), and at low temperatures where possible.[5]

Protocol 1: Extraction and Quantification of this compound from Plant Material

This protocol outlines a general method for extracting and quantifying this compound.

1. Materials and Equipment:

  • Plant material (e.g., leaves of Taxus baccata)

  • Homogenizer/blender

  • Solvents: Acetone, methanol, petroleum ether, diethyl ether (all analytical grade)

  • 15% Potassium Hydroxide (KOH) in methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography equipment (Column or HPLC)

  • Spectrophotometer or HPLC-DAD detector

2. Methodology:

  • Homogenization: Homogenize fresh plant material with a mixture of acetone and methanol to extract pigments.

  • Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add petroleum ether or diethyl ether and water to partition the carotenoids into the ether phase. Discard the aqueous phase.[6]

  • Saponification (Optional): To remove chlorophylls and fatty acids, add an equal volume of 15% methanolic KOH to the extract. Allow the mixture to stand in the dark under a nitrogen atmosphere for 10-15 hours at room temperature. This step hydrolyzes xanthophyll esters.[6]

  • Washing: Wash the ether phase repeatedly with water to remove the alkali and other water-soluble impurities.

  • Drying and Concentration: Dry the pigment-containing ether phase over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.[5]

  • Purification (Optional): For higher purity, subject the concentrated extract to column chromatography using silica gel or a similar stationary phase.[6]

  • Quantification:

    • Spectrophotometry: Dilute the extract in a suitable solvent (e.g., ethanol) and measure the absorbance at the maximum absorption wavelength (λmax) for this compound. Calculate the concentration using the Beer-Lambert law with a known extinction coefficient.

    • HPLC Analysis: For more precise quantification and separation of isomers, use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a DAD (Diode-Array Detector).[7] Elute with a suitable mobile phase and quantify based on a calibration curve generated from a pure this compound standard.

Protocol 2: Preparation of a Stable this compound Formulation (5% CWS/S)

This protocol describes the creation of a cold-water soluble, spray-dried (CWS/S) this compound powder for easy incorporation into food. The method is based on embedding the pigment in a protective hydrocolloid matrix.[4]

1. Materials and Equipment:

  • Crystalline this compound (10 g)

  • dl-α-tocopherol (1.3 g, as an antioxidant)

  • Corn oil (4.6 g)

  • Modified food starch (e.g., OSA starch, 100.8 g)

  • Deionized water (240 g)

  • Rotor-stator homogenizer

  • High-pressure homogenizer

  • Spray dryer

2. Methodology:

  • Prepare Oil Phase: Dissolve the crystalline this compound, dl-α-tocopherol, and corn oil in a suitable food-grade solvent to create a uniform oil phase.

  • Prepare Aqueous Phase: Dissolve the modified food starch in deionized water. Heat the solution to 50-60°C to ensure complete dissolution.

  • Create Pre-emulsion: Under vigorous stirring, add the oil phase to the aqueous phase. Homogenize the mixture with a rotor-stator homogenizer for approximately 20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion.

  • Spray Drying: Atomize the final emulsion into a spray dryer. The hot air evaporates the water, resulting in a fine powder where this compound is encapsulated within the starch matrix. This powder should be readily dispersible in cold water.

Protocol 3: Application and Color Stability Testing in a Yogurt Drink

This protocol details how to incorporate the this compound formulation into a food matrix and evaluate its color stability over time.

1. Materials and Equipment:

  • Yogurt drink base (uncolored)

  • This compound 5% CWS/S powder (from Protocol 2)

  • High-shear mixer or homogenizer

  • Colorimeter (capable of measuring CIE Lab* values)

  • Refrigerator or environmental chamber (set to 5°C)

  • Airtight, light-protected containers

2. Methodology:

  • Incorporation: Add the this compound CWS/S powder to the yogurt drink base to achieve the desired final concentration (e.g., 10-20 ppm). Mix thoroughly using a high-shear mixer until the powder is completely dissolved and the color is uniform.

  • Packaging and Storage: Pour the colored yogurt drink into airtight containers that protect the product from light. Store the samples at 5°C.

  • Initial Color Measurement (T=0): Immediately after preparation, measure the color of the sample using a colorimeter. Record the CIE L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.

  • Periodic Measurements: At set intervals (e.g., weekly) over the desired shelf-life period (e.g., 3 weeks), retrieve a sample from storage. Allow it to equilibrate to room temperature before measuring the Lab* values.

  • Data Analysis: Calculate the total color difference (ΔE*) at each time point relative to the initial T=0 measurement using the following formula:

    • ΔE* = √[(Lt - L0)² + (at - a0)² + (bt - b0)²]

  • Evaluation: A ΔE* value of less than 3.0 is generally considered to be a very small difference that is not easily perceptible to the human eye, indicating high color stability.[4]

5.0 Visualizations

Diagrams illustrating key workflows and relationships are provided below.

G Source Natural Source (e.g., Taxus baccata) Extraction Solvent Extraction & Saponification Source->Extraction Purification Purified This compound Extraction->Purification Emulsification Emulsification (Oil-in-Water) Purification->Emulsification Encapsulation Encapsulation (Spray Drying) Emulsification->Encapsulation Formulation Stable Powder (CWS/S) Encapsulation->Formulation Incorporation Incorporation into Food Matrix Formulation->Incorporation FinalProduct Final Food Product (e.g., Beverage) Incorporation->FinalProduct StabilityTest Color Stability Testing FinalProduct->StabilityTest G start Start: Prepare Colored Food Sample t0 Initial Measurement (T=0) Record L*a*b* values start->t0 storage Store Sample (Controlled Light, Temp.) t0->storage tn Periodic Measurement (T=n) Record L*a*b* values storage->tn tn->storage Continue for shelf-life analysis Calculate Color Difference ΔE* = √[ΔL*² + Δa*² + Δb*²] tn->analysis end End: Evaluate Stability analysis->end G center This compound Stability Light Light Exposure (Photo-oxidation) center->Light Heat Heat (Thermal Degradation) center->Heat Oxygen Oxygen Presence (Auto-oxidation) center->Oxygen pH Acidity / Alkalinity center->pH Matrix Food Matrix (Interactions) center->Matrix Metals Metal Ions (Catalysts) center->Metals

References

Investigating the Anti-Aging Effects of Rhodoxanthin in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and a decline in tissue function through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). Rhodoxanthin, a potent antioxidant carotenoid, has demonstrated significant anti-aging potential in preclinical models. These application notes provide a comprehensive guide for investigating the anti-aging effects of this compound in various cell lines, with a focus on its ability to mitigate oxidative stress-induced senescence. Detailed protocols for key experiments are provided to enable researchers to effectively evaluate the therapeutic potential of this compound.

Overview of this compound's Anti-Aging Mechanism

This compound is believed to exert its anti-aging effects primarily through its potent antioxidant properties and the modulation of key signaling pathways involved in cellular stress responses and survival. The proposed mechanism centers on its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components, a primary driver of premature senescence. Furthermore, this compound is hypothesized to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways. The activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and cytoprotective genes, enhancing the cell's intrinsic defense against oxidative stress. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its activation by this compound may further protect cells from senescence-inducing stimuli.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro studies investigating the anti-aging effects of this compound on senescent cells. These are hypothetical data based on the known effects of similar carotenoids and antioxidants.

Table 1: Effect of this compound on Cellular Senescence Markers

MarkerControl (Untreated)Senescent Control (H₂O₂-treated)This compound (10 µM) + H₂O₂
SA-β-Gal Positive Cells (%)5 ± 1.285 ± 5.630 ± 4.1
p16INK4a Expression (Relative Fold Change)1.012.5 ± 1.84.2 ± 0.9
p21Waf1/Cip1 Expression (Relative Fold Change)1.09.8 ± 1.53.1 ± 0.7

Table 2: Effect of this compound on SASP Factor Secretion

SASP FactorControl (Untreated) (pg/mL)Senescent Control (H₂O₂-treated) (pg/mL)This compound (10 µM) + H₂O₂ (pg/mL)
IL-615 ± 3.5250 ± 20.180 ± 12.3
IL-825 ± 5.1400 ± 35.2120 ± 18.7

Table 3: Effect of this compound on Antioxidant Pathway Activation

ProteinControl (Untreated)Senescent Control (H₂O₂-treated)This compound (10 µM) + H₂O₂
Nrf2 (Nuclear Fraction, Relative Fold Change)1.01.2 ± 0.34.5 ± 0.8
p-Akt/Total Akt Ratio1.00.8 ± 0.22.5 ± 0.5

Experimental Protocols

Induction of Cellular Senescence in Human Dermal Fibroblasts (HDFs)

This protocol describes the induction of premature senescence in HDFs using hydrogen peroxide (H₂O₂), a potent oxidative stressor.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the HDFs in 6-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare a fresh working solution of H₂O₂ in serum-free DMEM at a final concentration of 150 µM.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the H₂O₂-containing medium to the cells and incubate for 2 hours at 37°C.

  • After incubation, remove the H₂O₂-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.

  • Culture the cells for 3-5 days to allow the senescent phenotype to develop before proceeding with subsequent assays.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for identifying senescent cells.

Materials:

  • Senescence-Associated β-Galactosidase Staining Kit (commercially available)

  • Fixation Solution (provided in the kit)

  • Staining Solution (provided in the kit)

  • PBS

  • Microscope

Procedure:

  • After inducing senescence and treating with this compound, wash the cells twice with PBS.

  • Fix the cells with the provided Fixation Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the Staining Solution according to the manufacturer's instructions and add it to each well, ensuring the cells are completely covered.

  • Incubate the plate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plate from light.

  • After incubation, remove the staining solution and wash the cells with PBS.

  • Observe the cells under a microscope and count the number of blue (SA-β-Gal positive) cells and the total number of cells to determine the percentage of senescent cells.

Western Blotting for p16INK4a and p21Waf1/Cip1

This protocol details the detection of key cell cycle inhibitors that are upregulated in senescent cells.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p16INK4a, anti-p21Waf1/Cip1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p16INK4a, p21Waf1/Cip1, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for SASP Factors (IL-6 and IL-8)

This protocol allows for the quantification of key pro-inflammatory cytokines secreted by senescent cells.

Materials:

  • Human IL-6 and IL-8 ELISA kits

  • Cell culture supernatants from experimental groups

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants from the different treatment groups.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves adding the standards and samples to the antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of IL-6 and IL-8 in the samples based on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflow

Rhodoxanthin_Anti_Aging_Pathway cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cellular_Senescence Cellular Senescence (↑SA-β-Gal, ↑p16/p21) Oxidative_Stress->Cellular_Senescence induces This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2 Nrf2 Pathway This compound->Nrf2 activates This compound->Cellular_Senescence inhibits SASP SASP Secretion (↑IL-6, ↑IL-8) This compound->SASP inhibits Cell_Survival Enhanced Cell Survival & Stress Resistance PI3K_Akt->Cell_Survival promotes Nrf2->Cell_Survival promotes Cellular_Senescence->SASP leads to

Caption: this compound's proposed anti-aging signaling pathway.

Experimental_Workflow Start Culture Human Dermal Fibroblasts (HDFs) Induce_Senescence Induce Senescence (H₂O₂ Treatment) Start->Induce_Senescence Rhodoxanthin_Treatment Treat with this compound Induce_Senescence->Rhodoxanthin_Treatment Assays Perform Cellular Assays Rhodoxanthin_Treatment->Assays SA_beta_Gal SA-β-Gal Staining Assays->SA_beta_Gal Western_Blot Western Blot (p16, p21) Assays->Western_Blot ELISA ELISA (IL-6, IL-8) Assays->ELISA Data_Analysis Data Analysis & Interpretation SA_beta_Gal->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis End Conclusion on Anti-Aging Effects Data_Analysis->End Logical_Relationship This compound This compound Treatment Antioxidant_Activity Increased Antioxidant Activity This compound->Antioxidant_Activity Reduced_Senescence Reduced Cellular Senescence Markers (↓SA-β-Gal, ↓p16/p21) Antioxidant_Activity->Reduced_Senescence Reduced_SASP Reduced SASP (↓IL-6, ↓IL-8) Antioxidant_Activity->Reduced_SASP Anti_Aging_Effect Conclusion: Potent Anti-Aging Effect Reduced_Senescence->Anti_Aging_Effect Reduced_SASP->Anti_Aging_Effect

Application Notes and Protocols for Studying Rhodoxanthin Uptake and Metabolism in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodoxanthin is a xanthophyll carotenoid with a distinctive red-orange hue, found in various plants and microorganisms. Emerging research suggests its potential as a potent antioxidant with possible applications in health and wellness. Understanding the cellular uptake, accumulation, and metabolism of this compound is crucial for elucidating its biological activities and potential therapeutic benefits. These application notes provide detailed protocols for researchers to investigate the cellular pharmacokinetics and pharmacodynamics of this compound.

Cellular Uptake of this compound

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a well-established in vitro model for studying the intestinal absorption of nutrients and xenobiotics.[1][2][3]

Experimental Workflow for this compound Uptake in Caco-2 Cells

G cluster_0 Day 0-21: Caco-2 Cell Culture & Differentiation cluster_1 Day 22: this compound Treatment cluster_2 Day 22: Sample Collection & Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to allow differentiation seed->culture teer Monitor monolayer integrity (TEER measurement) culture->teer prepare Prepare this compound micellar solution teer->prepare treat Add this compound to apical side of Transwell prepare->treat incubate Incubate for various time points (e.g., 2, 4, 8, 24h) treat->incubate collect_apical Collect apical medium incubate->collect_apical extract Extract carotenoids from all samples collect_apical->extract collect_basolateral Collect basolateral medium collect_basolateral->extract lyse Wash and lyse Caco-2 cells lyse->extract hplc Quantify this compound by HPLC extract->hplc

Caption: Workflow for studying this compound uptake in Caco-2 cells.

Protocol 1: this compound Uptake Assay in Caco-2 Cells

Materials:

  • Caco-2 cells (passage 20-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • This compound standard

  • Bile salts (e.g., sodium taurocholate)

  • Phospholipids (e.g., phosphatidylcholine)

  • Hanks' Balanced Salt Solution (HBSS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Solvents for extraction (e.g., hexane, ethanol, acetone)

  • HPLC system with a C30 column

Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value above 250 Ω·cm² indicates a well-formed monolayer.[2]

  • Preparation of this compound Micellar Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., tetrahydrofuran).

    • Prepare a micellar solution containing bile salts and phospholipids in HBSS to mimic the conditions in the small intestine.

    • Add the this compound stock solution to the micellar solution and vortex to form this compound-containing micelles. The final concentration of this compound should be determined based on experimental design.

  • This compound Treatment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound micellar solution to the apical chamber of the Transwell® inserts. Add fresh HBSS to the basolateral chamber.

    • Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours) at 37°C.

  • Sample Collection:

    • At each time point, collect the medium from both the apical and basolateral chambers separately.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add cell lysis buffer to the apical chamber and incubate on ice for 30 minutes to lyse the cells.

  • Carotenoid Extraction:

    • To the collected media and cell lysates, add a mixture of extraction solvents (e.g., hexane:ethanol, 2:1, v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the carotenoids.

    • Repeat the extraction process twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis.

  • Quantification by HPLC:

    • Analyze the extracted samples using a reverse-phase HPLC system equipped with a C30 column and a photodiode array (PDA) detector.[4][5]

    • Use a suitable mobile phase gradient (e.g., methanol/methyl-tert-butyl ether/water) to separate this compound from other potential compounds.

    • Identify and quantify this compound by comparing the retention time and absorption spectrum with a known standard.

Metabolism of this compound

Investigating the metabolism of this compound involves identifying and quantifying its potential biotransformation products within the cells.

Proposed Metabolic Pathway of this compound

G This compound This compound metabolite1 Reduced Metabolite (e.g., Eschscholtzxanthin) This compound->metabolite1 Reduction metabolite2 Oxidized Metabolite This compound->metabolite2 Oxidation apocarotenoids Apocarotenoids (via cleavage) This compound->apocarotenoids Cleavage (e.g., by BCO1/BCO2) conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) metabolite1->conjugates metabolite2->conjugates apocarotenoids->conjugates

Caption: Proposed metabolic pathways for this compound in cells.

Protocol 2: Analysis of this compound Metabolism

Materials:

  • Cell line of interest (e.g., HepG2 for liver metabolism, or the Caco-2 cells from the uptake study)

  • Cell culture reagents

  • This compound

  • Extraction solvents

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to a suitable confluency.

    • Treat the cells with this compound at a predetermined concentration and for various time points.

  • Sample Preparation:

    • Collect the cell culture medium and the cells at each time point.

    • Perform carotenoid extraction from both the medium and cell lysates as described in Protocol 1.

  • Metabolite Identification and Quantification:

    • Analyze the extracts using an HPLC system coupled to a mass spectrometer (HPLC-MS/MS).[4]

    • Use the HPLC method to separate this compound and its potential metabolites.

    • Use the mass spectrometer to identify the molecular weights and fragmentation patterns of the separated compounds.

    • Compare the obtained mass spectra with known standards or predict potential metabolites based on common carotenoid biotransformation pathways (e.g., oxidation, reduction, cleavage).

    • Quantify the identified metabolites using appropriate standards if available, or relative quantification based on peak areas.

Data Presentation

Quantitative data from uptake and metabolism studies should be summarized in clear and structured tables for easy comparison.

Table 1: this compound Uptake in Caco-2 Cells

Time (hours)This compound in Apical Medium (pmol/well)This compound in Basolateral Medium (pmol/well)Intracellular this compound (pmol/mg protein)
2
4
8
24

Table 2: this compound Metabolism in [Cell Line]

Time (hours)This compound (pmol/mg protein)Metabolite 1 (pmol/mg protein)Metabolite 2 (pmol/mg protein)...
2
4
8
24

Cellular Signaling Pathways Modulated by this compound

Carotenoids are known to influence cellular signaling pathways, particularly those related to oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways.[6]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Proposed Mechanism of this compound on the NF-κB Pathway:

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ros ROS stimulus->ros This compound This compound This compound->ros Scavenges ikk IKK Complex This compound->ikk Inhibits (Potential) ros->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikk->nfkb Releases ikb->nfkb Inhibits nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active genes Pro-inflammatory Gene Expression nfkb_active->genes Activates G This compound This compound keap1 Keap1 This compound->keap1 Potentially modifies and inhibits Keap1 oxidative_stress Oxidative Stress oxidative_stress->keap1 Modifies and inhibits Keap1 nrf2 Nrf2 keap1->nrf2 Promotes degradation nrf2_active Active Nrf2 (Nuclear Translocation) keap1->nrf2_active Releases are ARE (Antioxidant Response Element) nrf2_active->are Binds to genes Antioxidant & Detoxifying Gene Expression (e.g., HO-1, NQO1, GCLC) are->genes Activates Transcription

References

Revolutionizing Rhodoxanthin Delivery: Advanced Formulations for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rhodoxanthin, a keto-carotenoid with significant antioxidant potential, presents a challenge in its application due to poor aqueous solubility and consequently low bioavailability. This document provides detailed protocols for the formulation of this compound into nanoemulsions and solid lipid nanoparticles (SLNs) to overcome these limitations. Furthermore, standardized in vitro and in vivo methods for evaluating the bioavailability of these formulations are described, offering a comprehensive guide for researchers and developers in the pharmaceutical and nutraceutical fields.

Introduction to this compound and the Bioavailability Challenge

This compound is a naturally occurring xanthophyll pigment found in various plants and bird feathers.[1][2] Its unique molecular structure, characterized by a conjugated polyene system, is responsible for its potent antioxidant properties. Despite its therapeutic potential, the lipophilic nature of this compound severely limits its absorption in the gastrointestinal tract, leading to low bioavailability and variable efficacy. To harness its full potential, advanced formulation strategies are imperative.

This document outlines two promising approaches to enhance the oral bioavailability of this compound:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate this compound in small lipid droplets, increasing its dispersibility in the aqueous environment of the gut and facilitating its absorption.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic compounds like this compound, offering advantages such as controlled release and improved stability.

Formulation Protocols

This compound-Loaded Nanoemulsion

This protocol is adapted from established methods for other carotenoids and a patented formulation for a water-dispersible this compound colorant.[3]

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil or Corn oil[3]

  • Polysorbate 80 (Tween 80)

  • dl-α-tocopherol (as an antioxidant)[3]

  • Purified water

  • High-pressure homogenizer

Protocol:

  • Oil Phase Preparation: Dissolve a specific amount of this compound and dl-α-tocopherol in MCT oil. Gently heat (e.g., to 40-50°C) and stir until a clear, homogenous solution is obtained.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Polysorbate 80 in purified water.

  • Pre-emulsion Formation: While stirring the aqueous phase vigorously, slowly add the oil phase to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 100-150 MPa) to reduce the droplet size to the nanometer range.

  • Cooling: Rapidly cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method for encapsulating carotenoids in SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Polysorbate 80)

  • Purified water

  • High-shear homogenizer and/or probe sonicator

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for several minutes to form a coarse emulsion.

  • Nanoparticle Formation: Subject the hot pre-emulsion to probe sonication or high-pressure homogenization to form a nanoemulsion.

  • Crystallization: Cool the nanoemulsion rapidly in an ice bath while stirring to allow the lipid to crystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Characterization of Formulations: Data Presentation

Effective formulation development requires thorough characterization. The following tables illustrate the type of quantitative data that should be collected and organized for easy comparison. Note: The data presented here are illustrative examples for this compound formulations and are not derived from actual experimental results due to the limited availability of specific data in the public domain.

Table 1: Physicochemical Properties of this compound Formulations

Formulation IDFormulation TypeThis compound Conc. (mg/mL)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
R-NE-01Nanoemulsion1.0150 ± 50.15 ± 0.02-25 ± 295 ± 3
R-SLN-01SLN1.0200 ± 100.20 ± 0.03-30 ± 392 ± 4
Unformulated R-1.0> 1000---

Table 2: In Vitro Bioaccessibility of this compound Formulations

Formulation IDInitial this compound (µg)This compound in Micellar Fraction (µg)Bioaccessibility (%)
R-NE-0110075 ± 575 ± 5
R-SLN-0110065 ± 665 ± 6
Unformulated R10010 ± 210 ± 2

Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rodent Model (Illustrative)

Formulation IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
R-NE-0110500 ± 5044500 ± 400450
R-SLN-0110400 ± 4563800 ± 350380
Unformulated R10100 ± 1521000 ± 120100

Experimental Protocols for Bioavailability Assessment

In Vitro Digestion Model for Bioaccessibility

This protocol simulates the digestion process in the human gastrointestinal tract to determine the fraction of this compound that is released from the formulation and becomes available for absorption (bioaccessibility).

InVitroDigestionWorkflow start Start: this compound Formulation oral Oral Phase (Saliva, Amylase, 2 min) start->oral Add Simulated Saliva gastric Gastric Phase (Pepsin, pH 2.5, 1 h) oral->gastric Add Simulated Gastric Fluid intestinal Intestinal Phase (Pancreatin, Bile, pH 7, 2 h) gastric->intestinal Add Simulated Intestinal Fluid centrifuge Centrifugation intestinal->centrifuge micellar Micellar Fraction (Supernatant) (Bioaccessible this compound) centrifuge->micellar analysis Quantification by HPLC micellar->analysis end End: Bioaccessibility (%) analysis->end

Caption: Workflow for in vitro digestion to assess this compound bioaccessibility.

Protocol:

  • Oral Phase: Incubate a known amount of the this compound formulation with simulated saliva fluid containing α-amylase at 37°C for 2 minutes.

  • Gastric Phase: Add simulated gastric fluid containing pepsin and adjust the pH to 2.5. Incubate at 37°C for 1 hour with gentle agitation.

  • Intestinal Phase: Add simulated intestinal fluid containing pancreatin and bile salts. Adjust the pH to 7.0 and incubate at 37°C for 2 hours with gentle agitation.

  • Micelle Isolation: After digestion, centrifuge the digestate to separate the aqueous micellar phase from the undigested material.

  • Quantification: Extract this compound from the micellar fraction and quantify its concentration using a validated HPLC method.

  • Calculation: Bioaccessibility (%) = (Amount of this compound in micellar fraction / Initial amount of this compound) x 100.

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It is used to assess the transport of this compound across the intestinal epithelium.

Caco2PermeabilityWorkflow seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer apply Apply micellar fraction from in vitro digestion to the apical side teer->apply If TEER is optimal incubate Incubate for a defined period (e.g., 2-4 h) apply->incubate sample Collect samples from apical and basolateral chambers incubate->sample quantify Quantify this compound by HPLC sample->quantify papp Calculate Apparent Permeability Coefficient (Papp) quantify->papp

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Application: Apply the micellar fraction obtained from the in vitro digestion of the this compound formulation to the apical (upper) chamber of the Transwell®.

  • Incubation: Incubate at 37°C for a specified time (e.g., 2-4 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral (lower) chambers.

  • Quantification: Extract and quantify the concentration of this compound in both chambers using HPLC.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

In Vivo Pharmacokinetic Study in a Rodent Model

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound formulations in a living organism, providing crucial data on bioavailability.

PharmacokineticStudyWorkflow start Start: Acclimatize Rodents fasting Overnight Fasting start->fasting dosing Oral Administration of this compound Formulation fasting->dosing blood Blood Sampling at Predetermined Time Points dosing->blood plasma Plasma Separation blood->plasma extraction This compound Extraction from Plasma plasma->extraction hplc Quantification by HPLC extraction->hplc pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk end End: Bioavailability Assessment pk->end

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Dosing: Administer a single oral dose of the this compound formulation or unformulated this compound (as a control) to different groups of animals.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated HPLC method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Bioavailability Calculation: Calculate the relative bioavailability of the formulated this compound compared to the unformulated control.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the formulation and evaluation of this compound delivery systems with enhanced bioavailability. By employing nanoemulsion and solid lipid nanoparticle technologies, researchers can overcome the inherent limitations of this promising antioxidant. The systematic application of the described characterization and bioavailability assessment methods will enable the development of effective this compound-based products for the pharmaceutical and nutraceutical industries. Further research is warranted to generate specific bioavailability data for formulated this compound to validate these approaches.

References

Troubleshooting & Optimization

Optimizing Rhodoxanthin Extraction from Plant Materials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the extraction yield of Rhodoxanthin from various plant materials. This compound, a vibrant red retro-carotenoid, holds significant interest for its potential applications in the pharmaceutical and nutraceutical industries. This guide offers detailed experimental protocols, data-driven insights, and visual aids to navigate the complexities of its extraction.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Problem Possible Causes Solutions & Troubleshooting Steps
Low or No this compound Yield 1. Inappropriate Plant Material: The concentration of this compound can vary significantly between plant species, cultivars, and even the developmental stage of the plant part (e.g., ripeness of berries).2. Inefficient Cell Lysis: The rigid cell walls of plant materials can prevent the solvent from reaching the intracellular carotenoids.3. Incorrect Solvent System: The polarity of the extraction solvent may not be suitable for the efficient solubilization of this compound.4. Degradation during Extraction: this compound is susceptible to degradation by light, heat, and oxygen.[1][2][3][4][5][6]1. Material Selection: Use plant materials known to be rich in this compound, such as the arils of Taxus baccata (Yew) or berries of certain Lonicera (Honeysuckle) species.[7] Ensure the plant material is at the optimal stage of ripeness.2. Cell Disruption: Employ mechanical disruption methods such as grinding fresh plant material in liquid nitrogen, homogenization, or sonication before extraction to enhance cell wall breakdown.3. Solvent Optimization: Use a solvent mixture with appropriate polarity. A combination of a polar solvent (e.g., methanol, ethanol) and a non-polar solvent (e.g., petroleum ether, hexane) is often effective. For Taxus baccata arils, a mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v) has been shown to be effective.[8][9]4. Minimize Degradation: Conduct the extraction process in the dark or under subdued light.[8] Use amber glassware and avoid high temperatures by using a rotary evaporator at low temperatures (e.g., 35°C) for solvent removal.[8] Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.
Presence of Contaminants in the Extract (e.g., Chlorophyll, Lipids) 1. Co-extraction of other pigments and lipids: The solvent system used may also solubilize other compounds present in the plant matrix.2. Inadequate Purification Steps: The initial crude extract often contains a mixture of compounds.1. Saponification: For extracts containing chlorophyll and fatty acid esters, a saponification step using a solution of potassium hydroxide in methanol can be employed to remove these interfering substances.[10] This should be done carefully as strong alkaline conditions can also degrade carotenoids.2. Liquid-Liquid Partitioning: Partitioning the crude extract between immiscible solvents (e.g., diethyl ether and water) can help separate this compound from more polar or non-polar impurities.[8]3. Chromatography: Utilize column chromatography with silica gel or other suitable stationary phases for purification. A step-wise gradient of solvents with increasing polarity can effectively separate this compound from other carotenoids and contaminants.[11]
Discoloration or Change in Color of the Extract 1. Isomerization: Exposure to light, heat, or acidic conditions can cause the isomerization of the all-trans form of this compound to its cis-isomers, which may have a different color and reduced biological activity.2. Oxidation: The polyene chain of this compound is susceptible to oxidation, leading to the formation of colorless degradation products.[1][3][4][5]1. Control Extraction Conditions: Strictly control temperature, light exposure, and pH during extraction and storage. Store extracts at low temperatures (-20°C or below) in the dark and under an inert atmosphere.2. Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.
Inconsistent or Non-Reproducible Yields 1. Variability in Plant Material: Natural variation in the this compound content of the plant source.2. Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.1. Standardize Plant Material: If possible, use plant material from the same source and harvest at a consistent developmental stage.2. Standardize Protocol: Adhere strictly to a validated and optimized extraction protocol. Precisely control all parameters, including sample weight, solvent volumes, extraction time, and temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound extraction?

A1: The most commonly cited plant sources with high concentrations of this compound are the fleshy red arils of various Taxus species (e.g., Taxus baccata) and the berries of certain Lonicera (Honeysuckle) species.[7] In the fresh arils of Taxus baccata, this compound and its isomers can constitute approximately 77% of the total carotenoid content.[12]

Q2: Which solvent system is most effective for this compound extraction?

A2: The choice of solvent is critical and depends on the plant matrix. Due to this compound's structure as a xanthophyll, a mixture of polar and non-polar solvents is generally effective. A proven solvent system for extracting this compound from Taxus baccata arils is a 1:1:1 (v/v/v) mixture of methanol, ethyl acetate, and petroleum ether.[8][9] The polarity of the solvent system plays a significant role in the extraction yield of phytochemicals.[9]

Q3: How can I purify this compound from the crude plant extract?

A3: A multi-step purification process is typically required. After initial extraction, the crude extract can be partitioned between immiscible solvents like diethyl ether and water to remove highly polar and non-polar impurities.[8] Further purification can be achieved using column chromatography. A silica gel column with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding acetone or ethyl acetate, can effectively separate this compound from other carotenoids and contaminants.[11] Thin-layer chromatography (TLC) can be used to monitor the separation.[11][13]

Q4: What are the critical factors for preventing this compound degradation during extraction and storage?

A4: this compound, like other carotenoids, is sensitive to light, heat, oxygen, and acidic conditions.[1][2][3][4][5] To minimize degradation:

  • Light: Perform all extraction and handling steps in the dark or under dim, red light. Use amber-colored glassware or wrap containers in aluminum foil.[8]

  • Temperature: Avoid high temperatures. Use low-temperature methods for solvent evaporation, such as a rotary evaporator set to a low temperature (e.g., 35°C).[8] For long-term storage, keep extracts at -20°C or ideally -80°C.

  • Oxygen: Minimize exposure to air. This can be achieved by working quickly, keeping containers sealed, and flushing with an inert gas like nitrogen or argon.

  • pH: Avoid strongly acidic or alkaline conditions, as they can promote degradation and isomerization.

Q5: How is the this compound biosynthetic pathway relevant to extraction?

A5: Understanding the biosynthetic pathway helps in identifying the precursor molecules and the enzymatic steps leading to this compound formation. This compound is synthesized from β-carotene through a series of oxidation steps catalyzed by a specific enzyme, Lonicera hydroxylase this compound synthase (LHRS), which is a variant of the β-carotene hydroxylase (BCH) enzyme.[14] This knowledge can be valuable for metabolic engineering approaches to enhance this compound production in plants or microorganisms.

Section 3: Data Presentation

Table 1: Comparison of Solvents for Carotenoid Extraction (Astaxanthin as a proxy for Xanthophylls)

As specific quantitative data for this compound yield with different solvents is limited, data for Astaxanthin, a structurally related xanthophyll, is presented here as a comparative example.

Solvent SystemPlant/MicroorganismYield (µg/g dry weight)Reference
Lactic Acid (5.55 M) followed by EthanolPhaffia rhodozyma1294.7[15]
DMSO: 95% Ethanol (3.64:1)Dunaliella parva464 (0.0464% of dry weight)[16]
AcetonePhaffia rhodozymaHigh (qualitative)[15]
EthanolPhaffia rhodozymaHigh (qualitative)[15]

Note: The efficiency of extraction is highly dependent on the specific plant material, pretreatment methods, and extraction conditions.

Section 4: Experimental Protocols

Protocol 1: Extraction of this compound from Taxus baccata Arils

This protocol is adapted from a method described for the phytochemical characterization of Taxus baccata arils.[8][9]

Materials:

  • Fresh or frozen Taxus baccata arils

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or homogenizer

  • Separatory funnel

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Sample Preparation:

    • For fresh arils, freeze them in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation and aids in cell disruption.

    • For frozen arils, they can be used directly.

  • Extraction:

    • To the powdered aril tissue, add a solvent mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v). Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Homogenize the mixture for 3-5 minutes or stir vigorously in the dark for an extended period (e.g., 4 hours) until the plant material becomes colorless.[8]

    • Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue 2-3 times with a fresh solvent mixture to ensure complete extraction.

  • Purification (Liquid-Liquid Partitioning):

    • Combine all the extracts and transfer them to a separatory funnel.

    • Add an equal volume of water and shake gently to remove the methanol. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer (now primarily ethyl acetate and petroleum ether) with an equal volume of saturated NaCl solution to remove any remaining water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a low temperature (≤ 35°C) to obtain the crude this compound-rich extract.[8]

  • Storage:

    • Store the crude extract under a nitrogen atmosphere at -20°C or below in an amber vial to prevent degradation.

Section 5: Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Rhodoxanthin_Biosynthesis Geranylgeranyl diphosphate Geranylgeranyl diphosphate Phytoene Phytoene Geranylgeranyl diphosphate->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase ζ-Carotene desaturase β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase This compound This compound β-Carotene->this compound Lonicera hydroxylase This compound synthase (LHRS) (multi-step oxidation) Rhodoxanthin_Extraction_Workflow cluster_Extraction Extraction cluster_Purification Purification Plant Material Plant Material Cell Disruption Cell Disruption Plant Material->Cell Disruption Solvent Extraction Solvent Extraction Cell Disruption->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

References

Technical Support Center: Overcoming Rhodoxanthin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to rhodoxanthin degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a purple xanthophyll pigment, a type of carotenoid, found in various plants like yew (Taxus baccata) and honeysuckle (Lonicera morrowii), as well as in the feathers of some birds.[1][2] Its unique retro-conjugated double bond system is responsible for its distinct color and antioxidant properties. However, this extended system of conjugated double bonds also makes it highly susceptible to degradation from factors such as light, heat, oxygen, and acids.[3]

Q2: What are the main factors that cause this compound degradation during sample preparation?

The primary factors leading to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen, especially when facilitated by light and heat, is a major cause of degradation. The double bonds in the this compound molecule are susceptible to attack by oxygen radicals.

  • Light: this compound is photosensitive. Exposure to light, particularly UV light, can induce photo-oxidation and isomerization (conversion to different spatial arrangements), leading to loss of color and bioactivity.

  • Heat: High temperatures accelerate the rate of both oxidative degradation and isomerization.

  • Acids: Acidic conditions can cause the degradation of this compound. It is crucial to neutralize any acids present in the sample or used during extraction.

  • Enzymatic Activity: Lipoxygenases and other oxidative enzymes naturally present in plant tissues can degrade this compound upon cell disruption.

Q3: What are the visible signs of this compound degradation?

The most apparent sign of this compound degradation is a color change. The vibrant purple or red color of the sample will fade, potentially turning yellowish or colorless. This can be quantitatively monitored by spectrophotometry, where a decrease in absorbance at this compound's maximum absorption wavelength (around 490-500 nm in ethanol) indicates degradation.

Q4: Can I store my this compound-containing samples before extraction?

It is highly recommended to process samples immediately after collection to minimize degradation. If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C in the dark, in an inert atmosphere (e.g., under argon or nitrogen).

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in the final extract. Inefficient cell disruption.For plant tissues with tough cell walls, consider mechanical disruption methods like grinding with liquid nitrogen, sonication, or bead beating in the presence of the extraction solvent.[4]
Inappropriate extraction solvent.Use a solvent or solvent mixture that effectively solubilizes this compound. A common choice is a mixture of acetone, methanol, and a non-polar solvent like hexane or petroleum ether.[5] The addition of a small amount of a more polar solvent can aid in extracting this compound from complex matrices.
Incomplete extraction.Perform multiple extraction cycles with fresh solvent until the sample residue is colorless. Pool the extracts for further processing.
Significant color loss during extraction. Oxidation.Work quickly and under dim light. De-gas all solvents with nitrogen or argon before use. Add antioxidants like butylated hydroxytoluene (BHT) or ascorbyl palmitate (at 0.1% w/v) to the extraction solvent.[5]
Light exposure.Wrap all glassware in aluminum foil or use amber-colored glassware. Minimize exposure to ambient light throughout the entire procedure.
High temperature.Perform all extraction steps on ice or in a cold room. Avoid any heating steps unless absolutely necessary for a specific protocol, and if so, keep the duration and temperature to a minimum.
Poor separation or broad peaks during HPLC analysis. Inappropriate mobile phase.Optimize the mobile phase composition. A common mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[6]
Column incompatibility.A C30 column is often recommended for carotenoid separations as it provides better resolution for isomers compared to a standard C18 column.[6]
Sample degradation on the column.Ensure the mobile phase is de-gassed and consider adding a small amount of an antioxidant to the mobile phase if degradation is suspected during the run.
Presence of multiple unexpected peaks in the chromatogram. Isomerization.This compound can isomerize into various cis/trans forms, each having a different retention time. This can be induced by light, heat, or acid. To minimize this, follow all the precautions for preventing degradation. If isomers are present, they may need to be identified and quantified separately.
Degradation products.The unexpected peaks could be smaller molecules resulting from the oxidative cleavage of the this compound backbone. Mass spectrometry (MS) can be used to identify these degradation products.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general guideline for extracting this compound from plant tissues. Optimization may be required depending on the specific sample matrix.

Materials:

  • Fresh or properly stored (-80°C) plant material

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone:Methanol:Hexane (1:1:1, v/v/v) containing 0.1% BHT

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Freeze the plant material with liquid nitrogen.

  • Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered sample to a conical tube wrapped in aluminum foil.

  • Add the extraction solvent in a 1:10 (w/v) ratio (e.g., 10 mL of solvent for 1 g of sample).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 4°C for 10 minutes at 3000 x g.

  • Carefully collect the supernatant (the colored liquid) and transfer it to a new tube.

  • Repeat the extraction (steps 4-7) with fresh solvent until the plant residue is colorless.

  • Pool all the supernatants.

  • To remove any residual water, pass the extract through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) for analysis.

  • Store the final extract at -20°C or -80°C under an inert atmosphere in an amber vial until analysis.

Visualizations

This compound Degradation Pathways

rhodoxanthin_degradation cluster_this compound This compound cluster_degradation_products Degradation Products This compound This compound (trans-isomer) isomers Cis-isomers This compound->isomers Light, Heat oxidation_products Oxidation Products (Epoxides, Apocarotenals) This compound->oxidation_products Oxygen, Light, Heat cleavage_products Cleavage Products (Smaller molecules) oxidation_products->cleavage_products Further Oxidation

Caption: Major degradation pathways of this compound.

General Experimental Workflow for this compound Analysis

experimental_workflow start Sample Collection storage Storage (-80°C, Dark, Inert Atm.) start->storage If not immediate use extraction Extraction (Organic Solvents + Antioxidant) start->extraction storage->extraction concentration Solvent Evaporation (Low Temp, Nitrogen) extraction->concentration analysis HPLC-PDA/MS Analysis concentration->analysis end Data Interpretation analysis->end

Caption: A typical workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Rhodoxanthin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rhodoxanthin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a lipophilic molecule, meaning it is fat-soluble and inherently has very low solubility in water and aqueous buffers. Its chemical structure, a long hydrocarbon chain with conjugated double bonds, makes it nonpolar, leading to poor interaction with polar water molecules. Direct dissolution in aqueous solutions is generally not feasible and can lead to suspension of particles rather than a true solution.

Q2: I've tried dissolving this compound in ethanol before adding it to my cell culture medium, but it precipitates. What is happening?

A2: This is a common issue known as "crashing out." While this compound has some solubility in organic solvents like ethanol, adding this solution to a predominantly aqueous environment (like cell culture media) can cause the this compound to rapidly precipitate out of the solution. This occurs because the overall solvent polarity becomes too high to maintain the dissolution of the lipophilic this compound.

Q3: Can I use DMSO to dissolve this compound for my cell culture experiments?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies. However, it is crucial to use a minimal amount of DMSO and ensure the final concentration in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q4: How can I improve the solubility of this compound in my aqueous experimental setup?

A4: Several strategies can be employed to enhance the aqueous solubility and bioavailability of this compound for experimental use. These include the use of co-solvents, formulation with carriers like cyclodextrins, or creating nanoemulsions. For most laboratory settings, preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into the aqueous medium is the most practical approach.

Q5: What is the recommended method for preparing a this compound stock solution for cell culture assays?

A5: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section of this guide. The general principle involves dissolving the this compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock, which can then be serially diluted in the cell culture medium to the desired final concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible particles or precipitate after adding this compound solution to aqueous buffer/media. 1. Low intrinsic solubility of this compound in the final aqueous solution. 2. The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too low in the final solution to maintain solubility. 3. The final concentration of this compound exceeds its solubility limit in the mixed solvent system.1. Increase the final concentration of the organic co-solvent, ensuring it remains within a non-toxic range for your experimental system (e.g., DMSO < 0.1%). 2. Reduce the final concentration of this compound in your experiment. 3. Consider using a solubilizing agent such as a non-ionic surfactant (e.g., Tween® 80) at a low concentration (e.g., 0.01-0.1%).
Color of the this compound solution fades over time. Degradation of this compound due to exposure to light, heat, or oxidation.1. Store stock solutions in amber vials or wrapped in aluminum foil to protect from light. 2. Prepare fresh dilutions for each experiment from a frozen stock solution. 3. Store stock solutions at -20°C or -80°C. 4. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the stock solution (e.g., at 0.01%).
Inconsistent experimental results. 1. Incomplete dissolution of this compound leading to inaccurate concentrations. 2. Degradation of this compound during the experiment. 3. Precipitation of this compound in the experimental medium over time.1. Ensure complete dissolution of the stock solution by vortexing or brief sonication. 2. Visually inspect the final solution for any signs of precipitation before and during the experiment. 3. Minimize the exposure of the experimental setup to light and elevated temperatures.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates based on data for structurally similar carotenoids and should be used as a guideline.

Solvent Approximate Solubility Notes
WaterPractically Insoluble-
EthanolSparingly Soluble (~0.1 mg/mL)May require heating to aid dissolution.
MethanolSparingly SolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Soluble (~1-5 mg/mL)A common choice for preparing stock solutions for biological assays.
ChloroformSolubleUse with caution due to toxicity.
PyridineFreely SolubleUse with caution due to toxicity and odor.
BenzeneSolubleUse with caution due to toxicity.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution for Cell Culture

This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molar Mass: 562.82 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh out 5.63 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath sonicator can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization: While the DMSO itself is sterile, if there are concerns about contamination during handling, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically < 0.1%).

Signaling Pathways and Experimental Workflows

Recent studies suggest that this compound exerts its biological effects, at least in part, by modulating key signaling pathways involved in cellular stress responses and apoptosis.[1][2][3]

Hypothesized this compound-Mediated Nrf2 Activation Pathway

This compound may contribute to cellular antioxidant defense by activating the Nrf2 signaling pathway. This pathway is a central regulator of the expression of numerous antioxidant and detoxification genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: Proposed mechanism of Nrf2 activation by this compound.

Hypothesized this compound-Induced Apoptosis Pathway in Cancer Cells

In cancer cells, this compound may act as a pro-oxidant, leading to increased levels of reactive oxygen species (ROS) and triggering the intrinsic pathway of apoptosis.

Apoptosis_Pathway This compound This compound ROS Increased ROS This compound->ROS Induces Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in cancer cells.

Experimental Workflow for Assessing this compound Solubility and Efficacy

This workflow outlines the key steps for researchers to systematically address solubility issues and evaluate the biological activity of this compound.

Experimental_Workflow start Start: Low Solubility Issue solubility_test 1. Solubility Test (DMSO, Ethanol, etc.) start->solubility_test stock_prep 2. Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) solubility_test->stock_prep serial_dilution 3. Serial Dilution in Aqueous Medium stock_prep->serial_dilution visual_inspect 4. Visual Inspection for Precipitation serial_dilution->visual_inspect visual_inspect->start Precipitate (Troubleshoot) spectro 5. Spectrophotometric Quantification (Optional) visual_inspect->spectro No Precipitate cell_treatment 6. Cell Treatment with This compound spectro->cell_treatment bio_assay 7. Biological Assays (e.g., Viability, Apoptosis, Nrf2 activation) cell_treatment->bio_assay data_analysis 8. Data Analysis bio_assay->data_analysis end End: Results data_analysis->end

Caption: A logical workflow for troubleshooting this compound solubility and conducting experiments.

References

Minimizing light-induced degradation of Rhodoxanthin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the light-induced degradation of Rhodoxanthin during experiments. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound is a xanthophyll, a type of carotenoid pigment with a distinctive purple-red color.[1] Its structure contains a conjugated double bond system responsible for its color and antioxidant properties.[2][3][4] However, this same chemical structure makes it highly susceptible to degradation from factors like light, heat, and oxygen.[5][6][7] Light energy can excite the electrons in these bonds, leading to photo-oxidation and isomerization, which breaks down the molecule and diminishes its bioactivity.[8][9]

Q2: What are the primary factors that accelerate the degradation of this compound?

The primary factors contributing to this compound degradation are:

  • Light Exposure: Direct exposure to light, especially sunlight and UV radiation, is a significant catalyst for degradation.[10][11]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the oxidative degradation of this compound.[11] Temperatures above 40°C can significantly impact its stability.[11]

  • Oxygen: The presence of oxygen, particularly in combination with light (photo-oxidation), leads to the breakdown of the carotenoid structure.[5][7]

  • Acidic Conditions: this compound is unstable in acidic environments.[10][11]

  • Presence of Oxidants: Oxidizing agents can directly degrade this compound.[10]

Q3: How can I visually detect if my this compound sample has degraded?

Degradation of this compound is often accompanied by a noticeable color change. The vibrant purple-red color will fade, potentially shifting towards a yellowish or colorless state. For quantitative assessment, spectrophotometric analysis showing a decrease in absorbance at its characteristic maximum wavelength (around 475nm in certain solvents) or HPLC analysis can confirm degradation.[10][11]

Q4: Are there any chemicals I can add to my experiment to protect this compound?

Yes, the addition of antioxidants can help protect this compound from oxidative degradation.[12][13] Reducing agents like ascorbic acid (Vitamin C) have been shown to have a protective effect on carotenoids.[10][11] When selecting an antioxidant, ensure it is compatible with your experimental system and will not interfere with the desired reactions or measurements.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of this compound color in solution. 1. High light intensity in the laboratory. 2. Use of transparent storage containers. 3. Solution exposed to direct sunlight. 4. Elevated room temperature.1. Work under subdued or red light conditions. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Store all this compound-containing solutions in the dark. 4. Maintain a cool, controlled laboratory environment.
Inconsistent results between experimental replicates. 1. Variable light exposure between samples. 2. Temperature fluctuations during the experiment. 3. Inconsistent use of antioxidants. 4. Degradation during sample preparation.1. Ensure all samples are handled with identical light protection protocols. 2. Use a temperature-controlled environment (e.g., water bath, incubator). 3. If using antioxidants, ensure they are added consistently and at the same concentration to all relevant samples. 4. Minimize the time for sample preparation and keep samples on ice and protected from light.
Low bioactivity observed in a this compound-based assay. 1. Significant degradation of the this compound stock solution. 2. Degradation during the assay incubation period.1. Prepare fresh stock solutions of this compound for each experiment. 2. If possible, perform assays in the dark or under low-light conditions. 3. Incorporate a control to measure this compound stability under the assay conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Choose a high-purity, degassed solvent. Common solvents for carotenoids include ethanol, methanol, and chloroform. Ensure the chosen solvent is appropriate for your downstream application.

  • Weighing and Dissolving:

    • Weigh the required amount of this compound powder in a darkened room or under red light.

    • Quickly transfer the powder to an amber-colored volumetric flask.

    • Add the degassed solvent and dissolve the powder by gentle swirling or sonication in a cooled bath. Avoid vigorous shaking to minimize oxygen introduction.

  • Storage:

    • Immediately after preparation, flush the headspace of the flask with an inert gas (e.g., nitrogen or argon) to displace oxygen.

    • Seal the flask tightly with a stopper and parafilm.

    • Store the stock solution at -20°C or lower in a dark, explosion-proof freezer.

Protocol 2: Handling this compound During Experiments
  • Lighting Conditions: Conduct all experimental manipulations involving this compound under dim or red light. Avoid direct exposure to fluorescent lighting and sunlight.

  • Temperature Control: Keep all this compound solutions on ice or in a cooling block during the experiment to minimize thermal degradation.

  • Use of Antioxidants: If compatible with the experimental design, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or ascorbic acid to the solutions to quench free radicals.

  • Minimize Exposure Time: Plan your experiments to minimize the time that this compound is exposed to ambient conditions. Prepare dilutions and experimental setups as quickly as possible.

  • Control Samples: Always include a "dark control" sample that is prepared and handled identically to the experimental samples but is kept in complete darkness throughout the experiment. This will help to quantify the extent of light-induced degradation.

Quantitative Data Summary

The following table summarizes the key factors influencing carotenoid stability, which are applicable to this compound.

Factor Effect on Stability Quantitative Insight Reference
Light Highly detrimentalUnstable under UV and outdoor sunlight. Absorbance can decrease substantially with increased exposure time.[10][11]
Temperature Detrimental above certain thresholdsStable at temperatures up to 40°C. Degradation observed at 50°C and 60°C over a 3-hour period.[11]
pH Unstable in acidic conditionsDegradation observed in the presence of acetic acid.[10][11]
Oxygen/Oxidants Promotes degradationOxidants like hydrogen peroxide can oxidize and degrade carotenoids.[10]
Reducing Agents ProtectiveReducing agents like Vitamin C (Vc) have a protective effect.[10][11]

Visualizations

Workflow for Minimizing this compound Degradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Weigh this compound dissolve Dissolve in Degassed Solvent (Amber Glassware) start->dissolve In subdued light inert Flush with Inert Gas (Nitrogen/Argon) dissolve->inert store Store at -20°C or below (Darkness) inert->store handle Handle Under Red/Dim Light store->handle dark_control Compare with Dark Control store->dark_control temp Maintain Low Temperature (On Ice) handle->temp antioxidant Optional: Add Antioxidant temp->antioxidant run Perform Experiment antioxidant->run measure Measure Outcome run->measure end End: Validated Result measure->end dark_control->measure

Caption: Experimental Workflow for this compound Handling.

Troubleshooting Logic for this compound Degradation cluster_investigate Investigation cluster_action Corrective Actions start Degradation Suspected? (e.g., color loss, inconsistent data) check_light Review Light Exposure: - Ambient light too high? - Containers transparent? - Direct sunlight exposure? start->check_light check_temp Review Temperature Control: - Room temp elevated? - Samples kept on ice? start->check_temp check_storage Review Storage Conditions: - Stock solution fresh? - Stored in dark at <= -20°C? - Headspace flushed with inert gas? start->check_storage action_antioxidant Consider Antioxidants: - Add compatible antioxidant (e.g., Ascorbic Acid, BHT) start->action_antioxidant Preventative Measure action_light Implement Light Protection: - Use red/dim light - Use amber/wrapped containers - Shield from direct light check_light->action_light action_temp Ensure Temperature Control: - Work in a cool environment - Keep samples on ice check_temp->action_temp action_storage Optimize Storage: - Prepare fresh stock solutions - Adhere to storage protocol check_storage->action_storage end Problem Resolved: Proceed with Experiment action_light->end action_temp->end action_storage->end action_antioxidant->end

Caption: Troubleshooting Flowchart for this compound Degradation.

References

How to prevent Rhodoxanthin oxidation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Rhodoxanthin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a purple-colored xanthophyll pigment, a type of carotenoid. Like other carotenoids, its chemical structure contains a long system of conjugated double bonds. This feature is responsible for its color and antioxidant properties, but it also makes the molecule highly susceptible to oxidative degradation. Factors such as light, heat, and the presence of oxygen can trigger oxidation, leading to a loss of color and biological activity.

Q2: What are the primary factors that cause this compound oxidation during storage?

The main factors that accelerate the degradation of this compound are:

  • Oxygen: Direct interaction with atmospheric oxygen is a primary driver of oxidation.

  • Light: Exposure to light, especially UV and fluorescent light, can catalyze photo-oxidation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Acidic Conditions: A low pH environment can promote the degradation of carotenoids.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: How can I visually detect if my this compound sample has oxidized?

The most apparent sign of this compound oxidation is a loss of its characteristic purple-red color. As the conjugated double bond system is disrupted, the pigment's ability to absorb light in the visible spectrum diminishes, leading to fading or a color shift.

Q4: What are the general best practices for storing this compound to minimize oxidation?

To ensure the stability of this compound, it is recommended to:

  • Store in the dark: Use amber-colored vials or wrap containers in aluminum foil to protect from light.

  • Store at low temperatures: Refrigeration (4°C) or freezing (-20°C or lower) is crucial.

  • Use an inert atmosphere: Displace oxygen in the storage container with an inert gas like nitrogen or argon.

  • Use airtight containers: Prevent the ingress of atmospheric oxygen.

  • Consider antioxidants: The addition of a suitable antioxidant can help to quench free radicals and slow down oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of color in a stored this compound solution. 1. Exposure to light. 2. Presence of oxygen in the headspace of the vial. 3. Storage at room temperature.1. Store all this compound solutions in amber vials or wrapped in foil. 2. Purge the vial with nitrogen or argon before sealing. 3. Store solutions at 4°C for short-term use or -20°C for long-term storage.
Inconsistent results in experiments using this compound. Degradation of the stock solution between experiments.1. Prepare fresh stock solutions for each experiment or a series of related experiments. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Regularly check the purity and concentration of your stock solution using spectrophotometry or HPLC.
Precipitation of this compound in a stored solution. 1. Poor solubility in the chosen solvent. 2. Solvent evaporation during storage.1. Ensure this compound is fully dissolved in a suitable solvent (e.g., chloroform, dichloromethane, or THF). For biological experiments, a carrier solvent like DMSO may be used, followed by dilution in media. 2. Use high-quality vials with tight-sealing caps to prevent solvent loss.

Quantitative Data on Carotenoid Stability

While specific quantitative stability data for this compound is limited in the literature, the following tables summarize the stability of other structurally similar carotenoids, which can provide a useful reference for experimental design.

Table 1: Effect of Temperature on Carotenoid Stability

CarotenoidStorage TemperatureHalf-lifeReference
Encapsulated β-carotene4°CStable for at least 413 days[1]
21°C8-12 months[1]
30°C3-4 months[1]
37°C1.5-2 months[1]
Astaxanthin4°C (in the dark)> 120 hours[2]
50°C (in the dark)< 32 hours[2]

Table 2: Effect of Antioxidants and Atmosphere on Carotenoid Stability

Carotenoid DietStorage ConditionTotal Carotenoid Loss (8 weeks)Reference
Without Antioxidant26-28°C4.79 - 8.97%[3][4]
With BHT (250 ppm)26-28°C1.30 - 2.58%[3][4]
Without Antioxidant4°C2.11 - 3.80%[3][4]
With BHT (250 ppm)4°C1.09 - 3.86%[3][4]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Concentration

This protocol allows for the rapid determination of this compound concentration in a solution.

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of crystalline this compound.

    • Dissolve it in a suitable solvent (e.g., chloroform or THF) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of standard solutions with a range of concentrations.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 480-490 nm, but should be determined empirically with your solvent).

    • Measure the absorbance of your unknown this compound sample.

  • Calculation:

    • Plot a standard curve of absorbance versus concentration for your standard solutions.

    • Use the linear regression equation from the standard curve to calculate the concentration of your unknown sample based on its absorbance.

Protocol 2: HPLC Analysis for this compound Purity and Degradation Products

This protocol provides a more detailed analysis of sample purity and can be used to detect the presence of degradation products.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation.

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. For example, a gradient starting with a higher polarity mixture (e.g., methanol/water) and increasing the proportion of a less polar solvent (e.g., MTBE) over time.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: Use a PDA (Photodiode Array) or UV-Vis detector set to the λmax of this compound. A PDA detector is advantageous as it can capture the full UV-Vis spectrum of each eluting peak, aiding in identification.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to a pure standard.

    • The appearance of new peaks, typically with earlier retention times and altered UV-Vis spectra, can indicate the presence of isomers or oxidative cleavage products.

    • The purity of the sample can be estimated by the relative area of the this compound peak compared to the total area of all peaks.

Visualizations

Rhodoxanthin_Oxidation_Factors cluster_factors Oxidative Stress Factors This compound This compound (Stable) Oxidized_this compound Oxidized this compound (Degraded, Loss of Color) This compound->Oxidized_this compound Oxidation Oxygen Oxygen Oxygen->this compound Light Light (UV, Fluorescent) Light->this compound Heat High Temperature Heat->this compound Metal_Ions Metal Ions Metal_Ions->this compound

Caption: Factors contributing to the oxidation of this compound.

Rhodoxanthin_Storage_Workflow start Start: This compound Sample dissolve Dissolve in appropriate solvent (e.g., THF, Chloroform) start->dissolve add_antioxidant Optional: Add antioxidant (e.g., BHT) dissolve->add_antioxidant transfer Transfer to amber vial add_antioxidant->transfer purge Purge with inert gas (Nitrogen or Argon) transfer->purge seal Seal tightly purge->seal store Store at low temperature (4°C or -20°C) seal->store end End: Stable this compound store->end

Caption: Recommended workflow for the stable storage of this compound.

References

Addressing matrix effects in Rhodoxanthin quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Rhodoxanthin by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS analysis of complex biological samples, leading to inaccurate quantification of the target analyte, this compound. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Inconsistent or low this compound signal intensity.

This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the MS source.

Step 1: Assess the Presence and Severity of Matrix Effects

Before optimizing your method, it's crucial to confirm that matrix effects are indeed the cause of the issue.

  • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the MS detector. A blank matrix sample is then injected. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Comparative Calibration Curves: Prepare two sets of calibration curves for this compound: one in a clean solvent (e.g., mobile phase) and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[1]

Step 2: Optimize Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering components from the sample before LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for extracting carotenoids like this compound from aqueous biological matrices. The choice of solvent is critical and depends on the polarity of the analyte and the matrix.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to LLE. For carotenoids, reversed-phase cartridges such as C18 and C30 are known to provide good retention and allow for the removal of more polar interferences.[2][3]

Quantitative Comparison of Sample Preparation Methods for Carotenoids (as a proxy for this compound)

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)LuteinHuman Plasma95.2 ± 4.8-15.3 ± 3.1Generic Data
Solid-Phase Extraction (C18)LuteinHuman Plasma92.1 ± 5.2-8.7 ± 2.5Generic Data
Liquid-Liquid Extraction (LLE)β-CaroteneHuman Serum93.7 ± 5.1-18.9 ± 3.5Generic Data
Solid-Phase Extraction (C30)β-CaroteneHuman Serum90.5 ± 6.3-10.2 ± 2.8Generic Data

Note: The data above is representative for carotenoids and may vary for this compound.

Step 3: Refine Chromatographic Conditions

Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.

  • Column Selection: Utilize a column with a different selectivity, such as a C30 column, which is specifically designed for the separation of carotenoids and their isomers.

  • Mobile Phase Modification: Adjusting the mobile phase composition, including the use of additives like ammonium acetate, can improve peak shape and alter the elution profile of interfering compounds.[4]

  • Gradient Optimization: A shallower gradient can improve the separation of this compound from closely eluting matrix components.

Step 4: Employ a Suitable Internal Standard

The use of an internal standard (IS) is a powerful tool to compensate for matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Structural Analog: If a SIL-IS is not available, a structural analog of this compound that is not present in the sample can be used. However, it may not perfectly mimic the ionization behavior of the analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • To 200 µL of plasma in a microcentrifuge tube, add 200 µL of ethanol to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of a mixture of n-hexane and ethyl acetate (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of ethanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a mixture of methanol and ethyl acetate (1:1, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in biological samples?

A1: The most common sources of matrix effects in biological samples such as plasma or serum are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte of interest and interfere with its ionization.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation. To minimize degradation, it is crucial to work under subdued light, use amber-colored vials, and avoid high temperatures.[5] The addition of an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents is also highly recommended.[6]

Q3: What type of ionization is most suitable for this compound analysis by LC-MS?

A3: Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode is generally preferred for the analysis of carotenoids like this compound, as it tends to produce protonated molecules ([M+H]^+) with good sensitivity and less fragmentation compared to Electrospray Ionization (ESI).[7][8]

Q4: I am still observing significant matrix effects after optimizing my sample preparation. What else can I do?

A4: If matrix effects persist, consider the following:

  • Dilute the sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

  • Use matrix-matched calibrants: Preparing your calibration standards and quality control samples in a blank matrix that is as close as possible to your study samples can help to compensate for consistent matrix effects.

  • Implement a stable isotope-labeled internal standard: This is the most effective way to correct for variable matrix effects between samples.

Q5: What are typical LC-MS parameters for this compound analysis?

A5:

  • LC Column: A C30 reversed-phase column is often recommended for optimal separation of carotenoids.

  • Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is common. The addition of a small amount of ammonium acetate can improve ionization efficiency.

  • MS Detection: APCI in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (e.g., with Ethanol) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant centrifugation->supernatant lle Liquid-Liquid Extraction supernatant->lle Option 1 spe Solid-Phase Extraction supernatant->spe Option 2 evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting logic for matrix effects.

References

Selecting the appropriate solvent for Rhodoxanthin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent and troubleshooting common issues during rhodoxanthin extraction.

Frequently Asked Questions (FAQs)

Q1: Which solvents are most effective for extracting this compound?

A1: this compound, a xanthophyll pigment, exhibits good solubility in chlorinated solvents and aromatic hydrocarbons. It is sparingly soluble in lower alcohols and practically insoluble in nonpolar solvents.[1][2] Based on available literature, the following solvents are recommended:

  • Highly Effective: Chloroform, benzene, and pyridine are excellent solvents for this compound.

  • Moderately Effective: A mixture of methanol, ethyl acetate, and petroleum ether (1:1:1, v/v/v) has been successfully used for extracting this compound from the arils of Taxus baccata.

  • Sparingly Soluble: Ethanol and methanol can be used, but may result in lower yields compared to the aforementioned solvents.

  • Ineffective: Hexane and petroleum ether are generally not recommended for this compound extraction due to its poor solubility in these solvents.[1]

Q2: What are the critical parameters to consider during this compound extraction?

A2: Several factors significantly influence the efficiency and quality of this compound extraction:

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases extraction efficiency by improving the concentration gradient. However, an excessively high ratio can lead to unnecessary solvent waste. Optimization is crucial for each specific plant material.

  • Temperature: Elevated temperatures can enhance solvent penetration and extraction speed. However, this compound, like other carotenoids, is susceptible to thermal degradation and isomerization.[3] It is crucial to maintain a balance to maximize yield while minimizing degradation.

  • Extraction Time: The duration of extraction should be sufficient to allow for maximum recovery of this compound. Prolonged exposure to solvents, especially at elevated temperatures, can increase the risk of degradation.

  • Light and Oxygen: this compound is sensitive to light and oxidation.[4] All extraction and subsequent processing steps should be performed in the dark or under dim light and in an inert atmosphere (e.g., under nitrogen) to prevent degradation.

Q3: How can I purify the crude this compound extract?

A3: After extraction, the crude extract contains this compound along with other co-extracted compounds such as other carotenoids, chlorophylls, and lipids. Column chromatography is a common and effective method for purification. Silica gel is a widely used stationary phase for separating carotenoids. A step-gradient elution with a non-polar solvent (like hexane) and a more polar solvent (like acetone or ethyl acetate) can effectively separate this compound from other pigments.

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice Refer to the solvent selection guide (FAQ 1). Consider using a more effective solvent like chloroform or a mixture of methanol:ethyl acetate:petroleum ether.
Insufficient Solvent-to-Solid Ratio Increase the solvent-to-solid ratio incrementally to find the optimal balance for your specific sample.
Inadequate Extraction Time or Temperature Optimize extraction time and temperature. Be cautious with increasing temperature to avoid degradation.
Incomplete Cell Lysis For plant materials with rigid cell walls, consider a pre-treatment step such as grinding the sample to a fine powder or using enzyme-assisted extraction to improve solvent penetration.

Issue 2: Degradation of this compound During Extraction/Storage

Possible Cause Troubleshooting Steps
Exposure to Light Conduct all experimental procedures in the dark or under red light to minimize photo-degradation. Use amber-colored glassware or wrap glassware in aluminum foil.
Oxidation Purge all solvents with an inert gas like nitrogen before use and maintain an inert atmosphere over the sample throughout the extraction and storage process. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent may also help.
High Temperatures Use the lowest effective temperature for extraction. If heating is necessary, keep the duration as short as possible. For storage, keep the purified this compound at low temperatures (-20°C or below) under an inert atmosphere.
Isomerization This compound can undergo cis-trans isomerization, especially when exposed to heat and light.[2] Minimize exposure to these factors. The presence of different isomers can be monitored by HPLC.

Issue 3: Co-extraction of Impurities

Possible Cause Troubleshooting Steps
Presence of Other Pigments in the Source Material This is common, especially when extracting from natural sources like Taxus baccata, which also contains other carotenoids.
Inefficient Purification Optimize the column chromatography protocol. This may involve trying different stationary phases (e.g., C30 columns for HPLC) or adjusting the solvent gradient to achieve better separation of this compound from other pigments.

Data Presentation

Table 1: Comparison of Solvent Systems for Carotenoid Extraction Efficiency

Solvent/Solvent SystemTarget CarotenoidSource MaterialExtraction MethodKey Findings
Methanol:Ethyl Acetate:Petroleum Ether (1:1:1 v/v/v)This compoundTaxus baccata arilsMacerationSuccessfully used for this compound extraction.
EthanolLuteinChlorella vulgarisUltrasound-AssistedHigher yield compared to diethyl ether and acetone.
Hexane:Acetone (80:20 v/v)General CarotenoidsNot specifiedUltrasound-AssistedOptimized ratio for efficient extraction.[1]
ChloroformThis compoundGeneralSolubility DataHigh solubility reported.
BenzeneThis compoundGeneralSolubility DataHigh solubility reported.

Note: Quantitative yield data for this compound with different solvents is limited in the available literature. The efficiency of these solvents for this compound extraction may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for this compound Extraction from Taxus baccata Arils

  • Sample Preparation: Fresh arils of Taxus baccata are collected, and the seeds are manually removed. The arils are then frozen and lyophilized (freeze-dried) to remove water and facilitate grinding. The dried arils are ground into a fine powder.

  • Extraction:

    • A known quantity of the powdered aril is macerated with a solvent mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v) . A solvent-to-solid ratio of 10:1 (v/w) is a good starting point.

    • The mixture is stirred or agitated at room temperature, protected from light, for a recommended duration of 2-4 hours. The extraction can be repeated multiple times with fresh solvent to ensure maximum recovery.

    • The extracts are then pooled and filtered to remove solid plant material.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

  • Purification by Open-Column Chromatography:

    • A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and loaded onto the column.

    • The column is eluted with a step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like acetone or ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing this compound.

    • The this compound-containing fractions are pooled, and the solvent is evaporated to yield the purified pigment.

  • Quantification and Characterization: The concentration and purity of the extracted this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a C30 column and a UV-Vis detector, or by UV-Vis spectrophotometry.

Mandatory Visualization

Rhodoxanthin_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Taxus baccata Arils FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding FreezeDry->Grind Solvent Solvent Addition (MeOH:EtOAc:PetEther) Grind->Solvent Maceration Maceration (Dark, RT) Solvent->Maceration Filtration Filtration Maceration->Filtration Rotovap Solvent Removal (Rotary Evaporator) Filtration->Rotovap ColumnChrom Column Chromatography (Silica Gel) Rotovap->ColumnChrom Fraction Fraction Collection & Analysis ColumnChrom->Fraction End Purified this compound Fraction->End

Caption: Workflow for the extraction and purification of this compound.

References

Dealing with co-eluting peaks in Rhodoxanthin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rhodoxanthin HPLC Analysis

Welcome to the technical support center for this compound HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on dealing with co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: My this compound chromatogram shows multiple peaks, but I expect only one. Are these impurities?

A1: Not necessarily. This compound has several isomers (E/Z or cis/trans isomers) that can be separated under certain HPLC conditions, appearing as multiple distinct peaks.[1][2] Thermal stress or exposure to light during sample preparation can also induce isomerization, leading to the appearance of additional peaks.[1][2] Before concluding that you have co-eluting impurities, consider the possibility of isomeric separation. A C30 column is particularly effective at separating carotenoid isomers.[3][4][5][6][7]

Q2: What is the optimal detection wavelength for this compound?

A2: The optimal detection wavelength for this compound depends on the solvent used in the mobile phase, as its maximum absorption (λmax) can shift. It is crucial to determine the λmax of your this compound standard in your specific mobile phase. However, a common starting point for detection is in the range of 480-510 nm.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solventλmax (nm)
Petroleum ether487
Hexane489
Acetone480-494
Ethanol497
Benzene504
Chloroform510
DMSO503

Q3: Can sample preparation affect my this compound HPLC results?

A3: Yes, sample preparation is a critical step that can significantly impact your results.

  • Saponification: This process is often used to remove interfering lipids and chlorophylls from extracts.[8] However, the alkaline conditions can sometimes lead to the degradation or isomerization of carotenoids.[9]

  • Light and Heat Exposure: this compound is sensitive to light and heat, which can cause degradation and the formation of isomers.[10] It is advisable to work under dim light and avoid high temperatures during sample preparation.

  • Solvent Choice: The solvent used to dissolve the sample for injection should be compatible with the mobile phase to avoid peak distortion.

Q4: What are some common compounds that might co-elute with this compound?

A4: Depending on the sample matrix, other carotenoids with similar polarities can co-elute with this compound. These may include:

  • Canthaxanthin: A keto-carotenoid with a similar structure.

  • Astaxanthin: Another keto-carotenoid that is structurally related.

  • Lutein and Zeaxanthin: These are common xanthophylls found in many natural extracts.

Resolving these from this compound may require careful optimization of the HPLC method, particularly the mobile phase composition and the choice of stationary phase.

Troubleshooting Guide: Co-eluting Peaks

Co-eluting peaks in this compound HPLC analysis can be a significant challenge. This guide provides a systematic approach to troubleshooting and resolving this issue.

Initial Assessment

The first step is to determine the nature of the co-elution. Is it due to isomers of this compound or an entirely different compound?

  • Inject a pure this compound standard: If you observe multiple peaks, they are likely isomers.

  • Spike your sample with a this compound standard: If the peak height of your target peak increases without the appearance of a new peak, it confirms the identity of your this compound peak.

  • Use a Diode Array Detector (DAD) or UV-Vis detector: Compare the spectra of the co-eluting peaks. Isomers will have very similar spectra, while a different compound will likely have a distinct spectrum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-eluting peaks.

TroubleshootingWorkflow Troubleshooting Co-eluting Peaks in this compound HPLC cluster_0 Problem Identification cluster_1 Method Optimization Strategies cluster_2 Solutions start Co-eluting or Overlapping Peaks Observed check_isomers Are the peaks this compound isomers? start->check_isomers optimize_mobile_phase Optimize Mobile Phase check_isomers->optimize_mobile_phase Yes / Unsure check_isomers->optimize_mobile_phase No (Different Compounds) change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase Resolution still inadequate resolution_achieved Peak Resolution Achieved optimize_mobile_phase->resolution_achieved Resolution adequate adjust_temp_flow Adjust Temperature & Flow Rate change_stationary_phase->adjust_temp_flow Resolution still inadequate change_stationary_phase->resolution_achieved Resolution adequate adjust_temp_flow->resolution_achieved Resolution adequate

Caption: A workflow for troubleshooting co-eluting peaks in this compound HPLC analysis.

Detailed Troubleshooting Steps

1. Optimize the Mobile Phase

Changes in the mobile phase composition can significantly alter the selectivity of the separation.

  • Solvent Strength: Adjust the ratio of your organic and aqueous solvents. For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention times and may improve separation.

  • Solvent Type: Switching one of the organic solvents (e.g., from acetonitrile to methanol or vice versa) can change the selectivity due to different solvent properties.

  • Mobile Phase Modifiers: The addition of small amounts of modifiers like acids (e.g., formic acid, acetic acid) or buffers can improve peak shape and influence the retention of ionizable compounds.[11][12]

Table 2: General HPLC Parameters for Carotenoid Analysis

ParameterRecommendation
Column C18 (for general screening), C30 (for isomer separation)
Mobile Phase A Methanol, Acetonitrile, or mixtures with water
Mobile Phase B Methyl-tert-butyl ether (MTBE), Ethyl Acetate, Dichloromethane
Gradient A gradient from a more polar to a less polar mobile phase is common.
Flow Rate 0.8 - 1.5 mL/min
Column Temperature 20 - 30 °C
Detection 450 - 510 nm (based on this compound's λmax in the mobile phase)

2. Change the Stationary Phase

If mobile phase optimization is insufficient, changing the column (stationary phase) is a powerful way to alter selectivity.

  • C18 vs. C30 Columns: While C18 columns are widely used, C30 columns offer superior shape selectivity for carotenoids and are highly recommended for separating this compound from its isomers and other structurally similar carotenoids.[3][4][5][6][7]

  • Other Phases: Phenyl-hexyl or cyano-bonded phases can offer different selectivities compared to C18 and C30 columns.

3. Adjust Temperature and Flow Rate

  • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers, although it may increase analysis time.[7] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may not enhance selectivity.

  • Flow Rate: Reducing the flow rate generally increases the efficiency of the separation and can lead to better resolution, at the cost of a longer run time.

Experimental Protocol: Example HPLC Method for Carotenoid Separation

This is a general protocol that can be adapted for this compound analysis. Optimization will likely be required.

1. Sample Preparation (Saponification)

  • To 1 mL of your sample extract, add 1 mL of 10% (w/v) methanolic potassium hydroxide (KOH).

  • Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.1%.

  • Incubate in the dark at room temperature for 2-4 hours or at 60°C for 30-60 minutes.[10]

  • Add an equal volume of water and extract the carotenoids with a non-polar solvent like hexane or diethyl ether.

  • Wash the organic phase with water until neutral.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. HPLC Analysis

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute more non-polar compounds. A typical gradient might run from 95% A to 50% A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (e.g., 490 nm).

Logical Relationship Diagram for Method Development

MethodDevelopment Logical Flow for HPLC Method Development for this compound cluster_0 Initial Setup cluster_1 Optimization Cycle cluster_2 Finalization start Define Analytical Goal: Separate this compound from co-eluents initial_conditions Select Initial HPLC Conditions (C30 column, MeOH/MTBE gradient) start->initial_conditions run_analysis Perform Initial HPLC Run initial_conditions->run_analysis evaluate_resolution Evaluate Peak Resolution run_analysis->evaluate_resolution adjust_gradient Adjust Gradient Slope evaluate_resolution->adjust_gradient Resolution is poor method_validated Validate Optimized Method evaluate_resolution->method_validated Resolution is satisfactory adjust_gradient->run_analysis change_solvent Change Organic Solvent adjust_gradient->change_solvent No improvement change_solvent->run_analysis modify_temp_flow Modify Temperature/Flow Rate change_solvent->modify_temp_flow No improvement modify_temp_flow->run_analysis

Caption: A logical flow diagram for developing an HPLC method for this compound analysis.

References

Technical Support Center: Enhancing Rhodoxanthin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the bioavailability of Rhodoxanthin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in animal studies?

This compound is a xanthophyll carotenoid with a distinctive red-violet color. Like many carotenoids, it is lipophilic (fat-soluble) and has low water solubility, which limits its absorption in the gastrointestinal tract and, consequently, its bioavailability.[1] This poor absorption can lead to variability in experimental results and may require the administration of higher, potentially less physiologically relevant doses in animal studies.

Q2: What are the primary strategies to increase the oral bioavailability of this compound?

The main strategies focus on improving the solubility and dispersibility of this compound in the gastrointestinal tract to enhance its incorporation into mixed micelles for absorption by enterocytes. Key approaches include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[2][3]

  • Co-administration with Dietary Lipids: Administering this compound with dietary fats, particularly unsaturated fatty acids, can promote its absorption.[2]

  • Micronization: Reducing the particle size of this compound to increase its surface area for dissolution.

Q3: How do lipid-based formulations improve this compound bioavailability?

Lipid-based formulations facilitate the solubilization of this compound in the gut.[3] Nanoemulsions, liposomes, and SLNs encapsulate the lipophilic this compound molecules within a lipid core or bilayer.[2][3] This encapsulation protects the this compound from degradation in the stomach and allows for its efficient transfer into mixed micelles in the small intestine, which are essential for absorption across the intestinal wall.

Q4: What is the role of dietary fats in this compound absorption?

Dietary fats are crucial for stimulating the secretion of bile salts and forming mixed micelles in the small intestine.[2] this compound, being fat-soluble, is incorporated into these micelles along with the dietary fats. This micellar solubilization is a critical step for the uptake of this compound by the intestinal epithelial cells. Studies on other carotenoids have shown that the type of fat matters, with unsaturated fatty acids generally being more effective at enhancing absorption than saturated fatty acids.

Troubleshooting Guides

Issue 1: Low and Variable this compound Levels in Plasma/Tissues

Possible Causes:

  • Poor Formulation: The this compound may not be adequately solubilized in the delivery vehicle.

  • Degradation: this compound is susceptible to degradation by light, heat, and oxygen, especially in its free form.[1]

  • Insufficient Dietary Fat: The animal diet may lack sufficient fat to promote absorption.

  • Animal Model: Different animal species and even strains can have variations in their ability to absorb carotenoids.

Troubleshooting Steps:

  • Optimize Formulation:

    • Nanoemulsions: Ensure the droplet size is in the nano-range (typically <200 nm) for better absorption. Use a high-pressure homogenizer or microfluidizer for size reduction.

    • Liposomes: Check the encapsulation efficiency. Ensure the lipid composition is appropriate for oral delivery.

    • SLNs: Verify the particle size and entrapment efficiency. The lipid matrix should be carefully selected.

  • Ensure Stability:

    • Prepare formulations fresh or store them protected from light and oxygen, at a cool temperature.

    • Consider adding antioxidants like vitamin E to the formulation to prevent oxidative degradation.

  • Control Dietary Fat:

    • Standardize the fat content of the animal chow.

    • Consider co-administering the this compound formulation with a small amount of oil (e.g., olive oil, corn oil).

  • Review Animal Model:

    • Consult literature for the most appropriate animal model for carotenoid absorption studies. Mice and rats are commonly used, but their absorption efficiency can differ from humans.

Issue 2: Formulation Instability (e.g., phase separation in emulsions, aggregation of nanoparticles)

Possible Causes:

  • Inappropriate Emulsifier/Surfactant: The type or concentration of the emulsifying agent may be suboptimal.

  • Incorrect Homogenization Parameters: Insufficient energy input during homogenization can lead to larger particle sizes and instability.

  • Storage Conditions: Exposure to light, extreme temperatures, or pH changes can destabilize the formulation.

Troubleshooting Steps:

  • Emulsifier Selection:

    • Screen different food-grade emulsifiers (e.g., lecithin, Tween 80, Poloxamers) at various concentrations to find the optimal one for your system.

  • Homogenization Process:

    • Optimize the pressure and number of passes through the high-pressure homogenizer or microfluidizer.

  • Storage:

    • Store formulations in amber vials to protect from light.

    • Determine the optimal storage temperature through stability studies. Avoid freeze-thaw cycles unless the formulation is designed for it.

  • Zeta Potential Measurement:

    • For nanoemulsions and SLNs, a zeta potential of at least ±30 mV is generally indicative of good physical stability due to electrostatic repulsion between particles.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound bioavailability enhancement, the following table summarizes typical improvements observed for other carotenoids with similar physicochemical properties when using different formulation strategies. These values can serve as a general guide for expected outcomes with this compound.

Formulation StrategyCarotenoidAnimal ModelFold Increase in Bioavailability (Approx.)Reference
Nanoemulsion β-CaroteneRats2-5[4]
LuteinHumans2-3[2]
Liposomes β-Carotene-Encapsulation efficiency >90%[5]
Solid Lipid Nanoparticles (SLNs) FucoxanthinRats~27[6]
β-Carotene-High drug loading and stability[7]
Co-administration with Oil Mixed CarotenoidsHumans1.5-3[2]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • A food-grade emulsifier (e.g., Tween 80)

  • A co-emulsifier (e.g., lecithin)

  • Distilled water

  • High-pressure homogenizer or microfluidizer

Methodology:

  • Oil Phase Preparation: Dissolve a specific amount of this compound in MCT oil. Gentle heating and stirring may be required to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve the emulsifier (e.g., Tween 80) and co-emulsifier (e.g., lecithin) in distilled water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 15,000 psi). This step is critical for reducing the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by measuring the amount of unincorporated this compound after centrifugation.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomes to improve its stability and absorption.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS and agitating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs for enhanced stability and controlled release.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188)

  • Distilled water

  • High-shear homogenizer

  • Ultrasonicator

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLNs for particle size, PDI, zeta potential, and entrapment efficiency.

Visualizations

Experimental_Workflow_Nanoemulsion cluster_oil_phase Oil Phase cluster_aqueous_phase Aqueous Phase This compound This compound Dissolve Dissolve This compound->Dissolve MCT_Oil MCT Oil MCT_Oil->Dissolve Pre_Emulsion Pre-emulsion Formation (High-Shear Mixing) Dissolve->Pre_Emulsion Emulsifier Emulsifier Dissolve_Aq Dissolve Emulsifier->Dissolve_Aq Water Distilled Water Water->Dissolve_Aq Dissolve_Aq->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Nanoemulsion This compound Nanoemulsion Homogenization->Nanoemulsion

Caption: Workflow for this compound nanoemulsion preparation.

Carotenoid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Rhodoxanthin_Formulation This compound Formulation (e.g., Nanoemulsion) Mixed_Micelles Mixed Micelles (with this compound) Rhodoxanthin_Formulation->Mixed_Micelles Dietary_Fats Dietary Fats Dietary_Fats->Mixed_Micelles Bile_Salts Bile Salts Bile_Salts->Mixed_Micelles Uptake Passive Diffusion & Facilitated Transport Mixed_Micelles->Uptake Absorption Chylomicrons Incorporation into Chylomicrons Uptake->Chylomicrons Lymph Secretion into Lymph Chylomicrons->Lymph Systemic Circulation Systemic Circulation Lymph->Systemic Circulation

Caption: General pathway for carotenoid absorption in the intestine.

References

Best practices for handling and storing pure Rhodoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with pure rhodoxanthin.

Introduction to this compound

This compound is a purple xanthophyll pigment found in various plants, such as the yew (Taxus baccata) and certain species of honeysuckle (Lonicera morrowii), as well as in the feathers of some birds[1]. As a retro-carotenoid, it possesses an unusual and interesting chemical structure that confers potent antioxidant properties[2][3]. Accumulating evidence highlights its biological activities, including the ability to scavenge free radicals and attenuate cellular damage induced by oxidative stress, making it a compound of interest in drug discovery and biomedical research[2][4].

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for pure this compound? Pure this compound is sensitive to air, light, and heat[5]. To ensure its stability, it should be stored under an inert gas (e.g., argon or nitrogen), tightly sealed, and protected from light[6]. The recommended storage temperature is between 2°C and 8°C, with some suppliers recommending storage at -20°C for long-term stability[6][7].

2. What personal protective equipment (PPE) should be used when handling this compound? Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[6][7]. If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[7]. It is also advised to work in a well-ventilated area or under a chemical fume hood[7].

3. What are the best solvents for dissolving this compound? this compound is a lipophilic compound with low water solubility[5][8]. Dimethyl sulfoxide (DMSO) is an effective solvent for preparing stock solutions for in-vitro experiments[9]. Other organic solvents such as acetone, methanol, and various ethers can also be used, although solubility may vary[9][10]. For HPLC analysis, mobile phases often consist of mixtures like acetone in hexane[9].

4. How does pH and temperature affect this compound stability? Carotenoids, in general, are susceptible to degradation under acidic conditions and at high temperatures[11][12][13]. This compound is most stable in a pH range of 2 to 7 and at temperatures below 50°C[11]. Exposure to strong acids or high heat can lead to isomerization from the naturally occurring trans-isomer to the cis-isomer, or oxidative degradation, resulting in color loss and reduced biological activity[11][12].

5. What are the primary biological activities of this compound relevant to research? this compound is primarily recognized for its potent antioxidant properties[2][3]. It acts as a free radical scavenger, reduces intracellular reactive oxygen species (ROS), and can upregulate the expression of antioxidant enzymes[2]. These properties contribute to its potential anti-inflammatory, anti-aging, and anti-cancer effects, which are active areas of investigation[2][4][14][15].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₀H₅₀O₂[16]
Molar Mass562.82 g/mol [1][16]
AppearancePurple crystals[1]
Melting Point219 °C[1]
Key Functional GroupsKetone, Polyene chain[17]

Table 2: Stability of Carotenoids Under Various Conditions

ConditionEffect on StabilityGeneral RecommendationsReference
Temperature Degradation increases with temperature, especially above 50°C.Store at 2-8°C or -20°C. Avoid strong heating during experiments.[11][18][19]
Light Susceptible to photo-oxidation and light-induced isomerization.Store in amber vials or protect from light with foil. Work in low-light conditions.[5][6][12]
Oxygen Prone to oxidation due to the long chain of conjugated double bonds.Handle and store under an inert atmosphere (e.g., nitrogen, argon).[5][12]
pH Less stable in highly acidic (pH < 2) or alkaline environments.Maintain solutions within a neutral to slightly acidic pH range (2-7).[11][13]
Incompatible Materials Strong oxidizing agents.Avoid contact with strong oxidizing agents.[5][6]

Experimental Workflows and Logical Relationships

handle_rhodoxanthin_workflow cluster_prep Preparation & Storage cluster_solution Solution Preparation cluster_exp Experimental Use receive Receive Pure this compound store Store at 2-8°C or -20°C (Inert gas, dark) receive->store weigh Weigh Required Amount (Low light, inert atmosphere if possible) dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Prepare Aliquots for Single Use dissolve->aliquot store_stock Store Stock Solution at -20°C (Inert gas, dark) aliquot->store_stock use Use in Experiment (Minimize exposure to light and air) store_stock->use analyze Analyze Results use->analyze

Caption: Workflow for handling and preparing pure this compound.

Troubleshooting Guides

Q1: My this compound solution has changed color or appears to have precipitated. What happened?

A1: This is likely a sign of degradation or poor solubility.

  • Degradation: Color bleaching can occur due to oxidation or photo-degradation[12][20]. This is common if the solution was exposed to air, light, or high temperatures for extended periods.

  • Precipitation: If the compound precipitates after being added to an aqueous buffer or cell culture medium, it indicates that the final solvent concentration is too low to maintain solubility.

Q2: I am observing high variability in my experimental results. Could the this compound be the cause?

A2: Yes, inconsistent results can stem from issues with the this compound solution.

  • Degraded Compound: Using a degraded stock solution will lead to a lower effective concentration and variable biological activity. It is recommended to use freshly prepared solutions or single-use aliquots.

  • Isomerization: Exposure to heat or light can cause the trans-rhodoxanthin to convert to various cis-isomers, which may have different biological activities[9][12].

  • Purity: Ensure the purity of the initial material. Impurities can interfere with assays. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC)[21][22].

troubleshoot_degradation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Solution Degradation (e.g., Color Loss) light Light Exposure? start->light oxygen Oxygen Exposure? start->oxygen temp High Temperature? start->temp ph Incorrect pH? start->ph sol_light Store in dark/amber vials. Work under low light. light->sol_light sol_oxygen Store under inert gas. Use degassed solvents. oxygen->sol_oxygen sol_temp Store at recommended low temp. Avoid heating. temp->sol_temp sol_ph Check solution pH. Buffer if necessary. ph->sol_ph sol_new Prepare fresh solution from solid. sol_light->sol_new sol_oxygen->sol_new sol_temp->sol_new sol_ph->sol_new

Caption: Troubleshooting decision tree for this compound degradation.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • Pure this compound powder (M.W. 562.82 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Inert gas (Argon or Nitrogen), if available

Methodology:

  • Under subdued light, weigh out 5.63 mg of pure this compound powder on a calibrated analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or an amber vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • If available, briefly flush the headspace of the tube with an inert gas to displace oxygen.

  • Seal the tube tightly.

  • For immediate use, this stock can be diluted in cell culture media. For long-term storage, create single-use aliquots (e.g., 20 µL) and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Assessing this compound's Antioxidant Effect on Cultured Cells

Objective: To outline a typical workflow for evaluating the cytoprotective effects of this compound against an oxidative insult in a cell culture model.

Methodology:

  • Cell Seeding: Plate adherent cells (e.g., HaCaT keratinocytes or RAW264.7 macrophages) in a multi-well plate (e.g., 96-well) at a density that will result in approximately 70-80% confluency at the time of the experiment[23].

  • Pre-treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM, diluted from the DMSO stock). Include a vehicle control (DMSO only). Incubate for a predetermined pre-treatment period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂), to all wells except for the negative control group[2][4]. The concentration and duration of H₂O₂ exposure should be optimized beforehand to induce a measurable level of cell death (e.g., 30-50%).

  • Assessment of Cell Viability: Following the oxidative insult, measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay.

  • Assessment of Oxidative Stress Markers (Optional): In parallel experiments, measure intracellular ROS levels using fluorescent probes like DCFH-DA. Levels of antioxidant enzymes or markers of lipid peroxidation (MDA) can also be quantified[2].

antioxidant_pathway cluster_outcome Cellular Outcome ROS Oxidative Stress (e.g., H₂O₂) CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage causes This compound This compound This compound->ROS scavenges Nrf2 Nrf2 Pathway Activation This compound->Nrf2 activates CellSurvival Increased Cell Survival AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, HO-1) Nrf2->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes

Caption: this compound's potential antioxidant signaling mechanism.

References

Technical Support Center: Optimizing Cell Culture Conditions for Rhodoxanthin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Rhodoxanthin in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a this compound stock solution for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C, protected from light, to maintain stability.[6] When treating cells, the final DMSO concentration in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

Q2: How can I avoid precipitation of this compound when adding it to my cell culture medium?

A2: Precipitation can occur when a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous-based culture medium. To minimize this, follow these steps:

  • Stepwise Dilution: Perform serial dilutions of your concentrated stock solution in culture medium rather than adding it directly to the final culture volume.[6]

  • Pre-warming Medium: Ensure your culture medium is at 37°C before adding the this compound solution.

  • Gentle Mixing: Mix the solution gently but thoroughly immediately after adding the this compound.

  • Control DMSO Concentration: Ensure the final DMSO concentration remains below 0.5%.[6]

Q3: What is a typical concentration range and incubation time for this compound treatment in cancer cell lines?

A3: The optimal concentration and incubation time for this compound treatment are cell-line dependent. For B16F10 murine melanoma cells, cytotoxic effects have been observed in a dose-dependent manner.[7] While specific IC50 values for this compound are not widely published, studies with related carotenoids like Astaxanthin show anti-proliferative effects in the micromolar range (e.g., 50-200 µM) in DU145 prostate cancer cells.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 24, 48, and 72 hours) to identify the ideal treatment duration for your specific cell line and experimental goals.

Q4: How stable is this compound in cell culture conditions?

A4: Carotenoids, including this compound, can be sensitive to light, heat, and oxidation.[1][9][10][11][12] Once diluted in culture medium and placed in an incubator at 37°C, degradation can occur over time. It is advisable to prepare fresh dilutions of this compound for each experiment. To assess stability in your specific medium, you can measure the absorbance of a this compound-containing medium at its maximum absorption wavelength over the course of your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in culture medium upon addition of this compound. - this compound concentration is too high.- Final DMSO concentration is too high.- Rapid dilution of DMSO stock into aqueous medium.- Perform a solubility test with different concentrations.- Ensure final DMSO concentration is <0.5%.[6]- Use a stepwise dilution method.[6]- Gently warm the medium before adding this compound.
Inconsistent or no biological effect observed. - Degradation of this compound stock solution.- Instability of this compound in culture medium.- Incorrect dosage or incubation time.- Store stock solutions in small, single-use aliquots at -80°C, protected from light.[6]- Prepare fresh dilutions for each experiment.- Perform a dose-response and time-course experiment to determine optimal conditions.
High background cytotoxicity in control wells. - DMSO concentration is too high.- Contamination of stock solution or culture medium.- Ensure the final DMSO concentration in all wells (including controls) is consistent and below 0.5%.[6]- Filter-sterilize the this compound stock solution if contamination is suspected.- Perform routine checks for mycoplasma and bacterial/fungal contamination.
Difficulty reproducing results from previous experiments. - Variation in cell seeding density.- Differences in the passage number of cells.- Inconsistent preparation of this compound working solutions.- Standardize cell seeding density for all experiments.- Use cells within a consistent range of passage numbers.- Follow a standardized protocol for preparing and diluting this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube under sterile conditions.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[13]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -80°C for long-term storage or -20°C for short-term storage.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • This compound Treatment: The next day, prepare serial dilutions of this compound from your stock solution in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for Common Assays

Assay TypePlate FormatRecommended Seeding Density (cells/well)
Cytotoxicity (MTT/XTT)96-well5,000 - 10,000[15]
Proliferation Imaging24-well10,000 - 20,000[14]
Western Blot6-well250,000 - 500,000

Table 2: In Vivo this compound Treatment Data

Cell LineAnimal ModelDosageTreatment DurationObserved Effect
B16F10 Murine MelanomaC57BL/6J Mice7 mg/kg b.w. (oral gavage)21 days42.18% reduction in tumor growth, 15.74% reduction in tumor weight.[7][16][17]

Signaling Pathways and Experimental Workflows

This compound's Effect on the EGF Signaling Pathway

This compound has been shown to reduce the activity of Epidermal Growth Factor (EGF), a key regulator of cell proliferation and survival.[7][16][18] The EGF receptor (EGFR) signaling cascade involves downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival. By inhibiting EGF activity, this compound may suppress these pro-survival signals in cancer cells. Furthermore, studies on related carotenoids suggest an inhibitory effect on STAT3, a key transcription factor involved in cell proliferation and apoptosis.[8][19][20]

EGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGF Inhibits Activity This compound->STAT3 Potential Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes STAT3->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Proposed mechanism of this compound's anti-proliferative effect via inhibition of the EGF signaling pathway.

General Experimental Workflow for In Vitro this compound Treatment

This workflow outlines the key steps for assessing the in vitro effects of this compound on a cancer cell line.

Experimental_Workflow start Start prep Prepare this compound Stock Solution (in DMSO) start->prep seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with Serial Dilutions of this compound prep->treat seed->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate assay Perform Biological Assays (e.g., Cytotoxicity, Western Blot) incubate->assay analyze Data Analysis (e.g., IC50, Protein Expression) assay->analyze end End analyze->end

Caption: A generalized workflow for conducting in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Rhodoxanthin and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two potent carotenoids: rhodoxanthin and astaxanthin. By examining their performance in various antioxidant assays and their influence on cellular signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications.

Executive Summary

Both this compound and astaxanthin are powerful antioxidants, demonstrating significant radical scavenging activity and the ability to modulate cellular antioxidant defense mechanisms. Astaxanthin is a well-studied carotenoid with a wealth of data supporting its potent antioxidant effects, often reported to be stronger than many other antioxidants.[1] this compound, while also a potent antioxidant, is a less-studied compound, and direct comparative data with astaxanthin is limited. This guide synthesizes the available quantitative and qualitative data to provide a comprehensive overview of their respective antioxidant potentials.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant activities of this compound and astaxanthin have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher antioxidant activity.

While direct side-by-side comparative studies are scarce, the available data for astaxanthin is extensive.

Table 1: In Vitro Antioxidant Activity of Astaxanthin

AssaySource/Extraction MethodIC50 / EC50 (µg/mL)Reference
DPPH Shrimp Waste17.5 ± 3.6[2]
Haematococcus pluvialis (HCl extraction)15.39[3]
Haematococcus pluvialis (Ionic Liquid extraction)43.81[3]
Haematococcus pluvialis (High-Pressure Micro Fluidization)52.76[3]
Haematococcus pluvialis (Multi-Enzyme extraction)56.25[3]
ABTS Shrimp Waste7.7 ± 0.6[2]
Haematococcus pluvialis (HCl extraction)20.32[3]
Haematococcus pluvialis (Ionic Liquid extraction)21.73[3]
Haematococcus pluvialis (High-Pressure Micro Fluidization)22.09[3]
Haematococcus pluvialis (Multi-Enzyme extraction)25.53[3]

Note: The antioxidant activity of astaxanthin can vary depending on the source and the extraction method used, as different methods can yield different stereoisomers and compositions of free astaxanthin and its esters.

Quantitative data for this compound's DPPH and ABTS radical scavenging activities are less prevalent in the available scientific literature, preventing a direct and comprehensive tabular comparison with astaxanthin. However, studies on this compound from sources like Potamogeton crispus L. have confirmed its significant antioxidant properties.[4]

Cellular Antioxidant Activity and Modulation of Signaling Pathways

Beyond direct radical scavenging, the antioxidant efficacy of a compound is also determined by its ability to modulate endogenous antioxidant defense systems. Both this compound and astaxanthin have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress.

Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Astaxanthin: Numerous studies have demonstrated that astaxanthin can activate the Nrf2 pathway, leading to the upregulation of these protective enzymes.[5][6] This mechanism contributes significantly to its overall antioxidant and anti-inflammatory effects.

  • This compound: Research has also indicated that this compound can modulate the Nrf2 signaling pathway.[4] Studies in aging models have shown that this compound administration can upregulate Nrf2 expression and enhance the activities of antioxidant enzymes such as SOD, CAT, and GPx in both liver and brain tissues.[4]

Nrf2_Signaling_Pathway ROS ROS Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2_cyto Nrf2_cyto Keap1->Nrf2_cyto Dissociation Antioxidants Antioxidants Antioxidants->ROS Scavenges Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation

Caption: The Nrf2 Signaling Pathway Activation by Antioxidants.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of the test compounds (this compound and astaxanthin) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume of the different concentrations of the test samples and the positive control to the wells.

    • For the blank, add the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control in the same solvent.

  • Assay Procedure:

    • Add a small volume of the diluted test samples or positive control (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.

Protocol:

  • Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with a buffer and then incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidants: Remove the DCFH-DA solution and treat the cells with different concentrations of the test compounds (this compound and astaxanthin) and a positive control (e.g., quercetin).

  • Induction of Oxidative Stress: After incubation with the antioxidants, add a peroxyl radical generator (e.g., AAPH) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at specific excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing it to the control. The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_cellular_assay Cellular Antioxidant Activity Assay A1 Prepare DPPH/ABTS Radical Solution B1 Mix Reagents and Samples in 96-well plate A1->B1 A2 Prepare Serial Dilutions of This compound & Astaxanthin A2->B1 A3 Prepare Positive Control (e.g., Ascorbic Acid) A3->B1 B2 Incubate at Room Temperature (in the dark) B1->B2 C1 Measure Absorbance with Spectrophotometer B2->C1 D1 Calculate Percentage Inhibition C1->D1 D2 Plot Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3 E1 Culture Cells to Confluence E2 Load Cells with DCFH-DA Probe E1->E2 E3 Treat with Antioxidants E2->E3 E4 Induce Oxidative Stress (AAPH) E3->E4 E5 Measure Fluorescence Over Time E4->E5 E6 Calculate CAA Value E5->E6

Caption: General Experimental Workflow for In Vitro Antioxidant Assays.

Conclusion

Both this compound and astaxanthin are potent carotenoid antioxidants with significant potential in mitigating oxidative stress. Astaxanthin is a well-characterized compound with a substantial body of evidence supporting its superior antioxidant activity in various in vitro and cellular models. This compound also demonstrates promising antioxidant capabilities, including the modulation of the critical Nrf2 signaling pathway. However, a direct, quantitative comparison is hampered by the limited availability of data for this compound. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative antioxidant potencies of these two molecules and to guide their potential therapeutic applications.

References

Rhodoxanthin vs. β-Carotene: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of two carotenoids, rhodoxanthin and β-carotene, aimed at researchers, scientists, and drug development professionals. The following sections present a summary of their performance in key biological activities, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Data Presentation

The following tables summarize the available quantitative data on the antioxidant, anti-tumor, and bioavailability aspects of this compound and β-carotene. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution as experimental conditions may vary.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Source
Carotenoid Mixture (from Gordonia sp.)DPPH Radical Scavenging0.09[1]
β-CaroteneDPPH Radical Scavenging19.49[1]

Note: The IC50 value for the carotenoid mixture from Gordonia sp. is included as an indicator of the potential high antioxidant activity of certain bacterial carotenoids, which may include this compound-like structures. A direct comparison with pure this compound is not available in the reviewed literature.

Table 2: Comparative Anti-Tumor Efficacy (Murine Melanoma Model)

CompoundParameterResultSource
This compoundTumor Growth Reduction42.18%[2]
This compoundTumor Weight Reduction15.74%[2]

Note: Direct comparative in vivo anti-tumor data for β-carotene in a similar melanoma model was not available in the reviewed literature. Some studies suggest β-carotene's anti-cancer activity is dose-dependent and may be lower than other carotenoids like astaxanthin[3][4].

Table 3: Bioavailability

CompoundKey FindingsSource
This compoundLimited data available. As a xanthophyll, it is expected to be absorbed similarly to other dietary carotenoids.
β-CaroteneBioavailability is highly variable (5-65%) and influenced by food matrix, processing, and dietary fat.[5][5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol[6].

  • Sample Preparation: The test compounds (this compound and β-carotene) are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Reaction: An aliquot of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared[7].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to complete[6].

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer[7].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration[8].

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the inflammatory response in a cell-based model.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is determined by its ability to inhibit the production of these mediators.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[9].

  • Cell Viability Assay (MTT): Prior to the anti-inflammatory assay, the cytotoxicity of the test compounds on RAW 264.7 cells is evaluated using the MTT assay to determine non-toxic concentrations[10].

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or β-carotene) for a specific duration (e.g., 1-2 hours)[11].

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response[11].

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent[12].

  • Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[11].

  • Data Analysis: The inhibition of NO and cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known and putative signaling pathways modulated by this compound and β-carotene in the context of their anti-tumor and anti-inflammatory effects.

Rhodoxanthin_Antitumor_Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes modulates DNA_Oxidation DNA Oxidation (8-OHdG) This compound->DNA_Oxidation reduces EGF Epidermal Growth Factor (EGF) This compound->EGF reduces Tumor_Growth Tumor Growth and Proliferation This compound->Tumor_Growth inhibits ROS->DNA_Oxidation induces EGFR_Signaling EGFR Signaling Pathway EGF->EGFR_Signaling activates EGFR_Signaling->Tumor_Growth promotes Apoptosis Apoptosis EGFR_Signaling->Apoptosis inhibits

Caption: Proposed anti-tumor signaling pathway of this compound.

Beta_Carotene_Anti_Inflammatory_Pathway Beta_Carotene Beta_Carotene NF_kB NF-κB Beta_Carotene->NF_kB inhibits Inflammation Inflammation Beta_Carotene->Inflammation reduces LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IKK->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of Pro_inflammatory_Genes->Inflammation mediates DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (0.1 mM) Mix Mix Sample and DPPH Solution DPPH_Solution->Mix Sample_Solutions Prepare Serial Dilutions of Test Compounds Sample_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to the Validation of HPLC Methods for Rhodoxanthin Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations and methodologies for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Rhodoxanthin in complex matrices. Due to the limited availability of direct comparative studies for this compound, this document establishes a robust framework based on validated methods for other carotenoids, supplemented with specific data available for this compound.

Introduction

This compound, a xanthophyll carotenoid with a distinctive reddish-purple hue, is of increasing interest in the pharmaceutical, nutraceutical, and food industries for its potent antioxidant properties. Accurate and precise quantification of this compound in complex biological and food matrices is crucial for quality control, stability testing, and pharmacokinetic studies. HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide outlines the critical parameters for HPLC method validation and provides exemplary experimental protocols.

Experimental Protocols

A successful HPLC analysis of this compound hinges on a well-defined experimental protocol, encompassing sample preparation and chromatographic conditions.

Sample Preparation

The primary challenge in analyzing this compound in complex matrices is its efficient extraction while preventing degradation. The following is a generalizable extraction protocol that can be adapted based on the specific matrix:

  • Homogenization: Solid samples (e.g., plant tissues, animal tissues) should be homogenized to a fine powder or slurry. Liquid samples (e.g., plasma, juices) may be used directly or after centrifugation to remove particulate matter.

  • Extraction:

    • For polar matrices (e.g., fruit juices), a liquid-liquid extraction with a water-immiscible organic solvent like a mixture of hexane and ethyl acetate is often effective.

    • For non-polar matrices (e.g., oils, fatty tissues), extraction with a polar solvent such as acetone or ethanol followed by partitioning into a less polar solvent may be necessary.

    • For solid matrices , solid-liquid extraction using solvents like acetone, ethanol, or methanol, often assisted by ultrasonication or homogenization, is common.

  • Saponification (Optional): To hydrolyze this compound esters that may be present and to remove interfering lipids, a saponification step with methanolic or ethanolic potassium hydroxide can be introduced. This step should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of this compound.

  • Purification and Concentration: The crude extract is typically washed with water to remove polar impurities. The organic layer is then dried (e.g., over anhydrous sodium sulfate) and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent, compatible with the HPLC mobile phase.

Chromatographic Conditions

The separation of this compound and its isomers can be achieved using either normal-phase or reversed-phase HPLC.

  • Reversed-Phase HPLC: This is the most common approach for carotenoid analysis.

    • Column: C18 or C30 columns are widely used. C30 columns, in particular, offer enhanced shape selectivity for carotenoid isomers.[1]

    • Mobile Phase: A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar solvent. Common mobile phase components include methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE).[1]

    • Detection: A UV-Vis or Photodiode Array (PDA) detector is used, with the detection wavelength set at the maximum absorbance of this compound (approximately 480-490 nm).

  • Normal-Phase HPLC: This technique can also be effective for separating this compound isomers.

    • Column: Silica or other polar stationary phases are used.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically employed.

Method Validation Parameters

A comprehensive validation of the HPLC method is essential to ensure its reliability for the intended application. The following tables summarize the key validation parameters and provide typical acceptance criteria based on validated methods for other carotenoids, which can be applied to this compound analysis.

Table 1: Comparison of HPLC Method Validation Parameters for Carotenoid Analysis

Validation ParameterTypical Performance of HPLC Methods for CarotenoidsRelevance to this compound Analysis
Linearity (r²) > 0.995[2][3]Demonstrates a proportional relationship between detector response and this compound concentration.
Limit of Detection (LOD) 0.001 - 0.5 µg/mL[4]The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) 0.003 - 1.5 µg/mL[4]The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision (%RSD) Intraday: < 5%, Interday: < 10%[1]Measures the closeness of repeated measurements of the same sample.
Accuracy (% Recovery) 80 - 120%[1][5]Indicates the closeness of the measured value to the true value.
Recovery (%) 80 - 110%Assesses the efficiency of the extraction procedure.
Specificity No interference at the retention time of the analyteEnsures that the signal measured is solely from this compound.
Stability Analyte stable in solution for a defined period under specified conditionsDetermines the stability of this compound in the sample and standard solutions.

Table 2: Exemplary HPLC Method Parameters for Carotenoid Analysis

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)
Column C30, 250 x 4.6 mm, 5 µm[1]C18, 150 x 4.6 mm, 5 µm[2]
Mobile Phase A: Methanol/MTBE/Water (81:15:4, v/v/v) B: Methanol/MTBE/Water (6:90:4, v/v/v)A: Acetonitrile/Water (90:10, v/v) B: Ethyl Acetate
Gradient Gradient elutionIsocratic or gradient elution
Flow Rate 1.0 mL/min1.0 mL/min[2]
Detection Wavelength 450 nm (can be adapted for this compound)[1]442 nm (can be adapted for this compound)[2]
Injection Volume 20 µL20 µL
Column Temperature 30 °CAmbient

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound from a complex matrix.

HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Saponification Saponification (Optional) Extraction->Saponification Purification Purification & Concentration Saponification->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 or C30 column) Injection->Separation Detection UV-Vis/PDA Detection (~485 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Validation Method Validation Quantification->Validation

HPLC Analysis Workflow for this compound.
Conclusion

While direct comparative data for this compound HPLC methods are not abundant, a robust and reliable analytical method can be developed and validated by adapting established protocols for other carotenoids. The key to successful analysis lies in a meticulous sample preparation procedure that ensures efficient extraction and minimizes degradation, coupled with a well-optimized HPLC method capable of resolving this compound from other matrix components and its own isomers. Rigorous method validation following the parameters outlined in this guide will ensure the generation of accurate and precise data for research, quality control, and regulatory purposes.

References

A Comparative Analysis of Rhodoxanthin Content in Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of rhodoxanthin content across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols for this compound analysis, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is a vibrant red keto-carotenoid pigment found in a variety of plant species, as well as in some birds and fish. Its unique chemical structure, characterized by a retro-conjugated double bond system, imparts distinct coloration and potential biological activities. This guide focuses on the distribution and quantification of this compound in the plant kingdom, providing a foundation for further research into its biosynthesis, function, and potential applications.

Comparative this compound Content

The concentration of this compound varies significantly among different plant species and is often influenced by environmental factors such as light intensity and stress conditions. The following table summarizes the this compound content in several plant species based on available literature.

Plant SpeciesFamilyTissueThis compound Content (μg/g)Notes
Taxus × media 'Hicksii'TaxaceaeArils (fresh weight)51.33 ± 0.46[1]Highest reported quantitative value.
Taxus baccataTaxaceaeArils (dry matter)73.67 (calculated)This compound constitutes 77% of the total carotenoid content of 95.68 µg/g.[2]
Lonicera sp. (Honeysuckle)CaprifoliaceaeBerriesHigh levels reported[3]Quantitative data is not readily available, but it is a known significant source.
Potamogeton crispusPotamogetonaceaeWhole PlantRich sourceDescribed as being rich in this compound, but specific quantitative data is limited.[4]
Conifers (various)Pinaceae, etc.Needles/LeavesPresent, stress-inducedAccumulates in sun-stressed leaves of a number of conifers.[3]
Aloe vera, Aloe arborescensAsphodelaceaeLeavesPresent, stress-inducedAccumulates under high-light and drought stress.[1][5]

Note: The this compound content in Taxus baccata was calculated based on the reported total carotenoid content and the percentage of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following protocols for extraction and High-Performance Liquid Chromatography (HPLC) analysis are synthesized from established methodologies for carotenoid analysis.

This compound Extraction from Plant Tissue

This protocol outlines a general procedure for extracting this compound from various plant materials.

  • Sample Preparation:

    • Collect fresh plant material (e.g., arils, berries, leaves).

    • For dry weight measurements, lyophilize the fresh tissue.

    • Grind the fresh or lyophilized tissue into a fine powder using a mortar and pestle or a tissue homogenizer, often with the aid of liquid nitrogen to prevent degradation.

  • Solvent Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1-2 grams).

    • Add a suitable volume of extraction solvent. A common solvent system is a mixture of methanol, ethyl acetate, and petroleum ether (1:1:1, v/v/v).[4] Alternatively, acetone is an effective solvent for polar carotenoids.

    • Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

  • Phase Separation and Concentration:

    • Carefully collect the supernatant containing the pigments.

    • If a biphasic system is used, collect the organic phase.

    • Repeat the extraction process with the pellet 2-3 times until the pellet is colorless.

    • Pool the supernatants.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Saponification (Optional):

    • To remove interfering lipids and chlorophylls, the dried extract can be saponified.

    • Re-dissolve the extract in a small volume of ethanol and add an equal volume of 10% (w/v) potassium hydroxide in methanol.

    • Incubate the mixture in the dark at room temperature for 2-4 hours or overnight.

    • After saponification, add an equal volume of water and extract the carotenoids with a non-polar solvent like hexane or diethyl ether.

    • Wash the organic phase with water to remove residual alkali.

  • Final Preparation:

    • Dry the final organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under nitrogen.

    • Re-dissolve the dried this compound extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Quantification of this compound

This protocol describes a typical HPLC method for the separation and quantification of this compound.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • A C18 reversed-phase column is commonly used for carotenoid separation.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often employed. A typical system could be a gradient of acetonitrile:water (9:1) (Solvent A) and ethyl acetate (Solvent B).

    • Gradient Program: An example gradient could be:

      • 0-15 min: Linear gradient from 10% to 70% B.

      • 16-22 min: Return to initial conditions (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound has a characteristic absorption spectrum with a maximum around 480-500 nm. The PDA detector should be set to monitor this range.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the prepared plant extracts into the HPLC system.

    • Identify the this compound peak in the chromatogram based on its retention time and absorption spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

    • Express the final concentration as µg of this compound per gram of fresh or dry weight of the plant material.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound in plants, as elucidated in studies on Lonicera (honeysuckle), involves the conversion of β-carotene. This multi-step process is catalyzed by a specialized β-carotene hydroxylase (BCH) variant known as Lonicera hydroxylase this compound synthase (LHRS).

Rhodoxanthin_Biosynthesis beta_carotene β-Carotene intermediates Intermediates beta_carotene->intermediates Oxidation Steps This compound This compound intermediates->this compound Final Conversion LHRS Lonicera Hydroxylase This compound Synthase (LHRS) LHRS->intermediates LHRS->this compound

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the extraction and quantification of this compound from plant samples.

Rhodoxanthin_Analysis_Workflow start Plant Sample Collection preparation Sample Preparation (Grinding/Homogenization) start->preparation extraction Solvent Extraction (e.g., Methanol/Ethyl Acetate/Petroleum Ether) preparation->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation (under Nitrogen) supernatant->evaporation reconstitution Reconstitution in HPLC Solvent evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC-PDA Analysis filtration->hplc quantification Data Analysis & Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

References

Cross-Validation of Different Antioxidant Assays for Rhodoxanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various antioxidant assays for evaluating the efficacy of rhodoxanthin, a xanthophyll pigment with potential therapeutic applications. While direct comparative studies on purified this compound are limited, this document synthesizes available data on this compound-containing extracts and related carotenoids to offer insights into its antioxidant profile. The guide details the experimental protocols for key assays and visualizes relevant biological pathways to aid in the design and interpretation of future research.

Comparative Antioxidant Activity of this compound

This compound has demonstrated notable antioxidant properties through its ability to scavenge a variety of reactive oxygen species (ROS) and modulate endogenous antioxidant defense mechanisms. However, specific quantitative data for purified this compound across different standardized assays remains limited in publicly available literature. The following table summarizes the reported antioxidant activities, noting when data pertains to this compound-containing extracts rather than the isolated compound.

Antioxidant AssayTest PrincipleThis compound Activity/Quantitative DataReference Compound/ExtractCitation(s)
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.This compound-containing extracts exhibit DPPH radical scavenging activity. An extract with a high carotenoid content (95.68 µg/g DM), including this compound, showed an important antiradical action with a reported value of 24.51 mg/mL.Not specified for this compound. For comparison, a carotenoid compound from Paracoccus haeundaensis showed an IC50 of 203.85 ± 3.12 µg/mL, while β-carotene standard had an IC50 of 43.53 ± 0.59 µg/mL.[1][2]
ABTS Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation.This compound has been shown to possess ABTS radical scavenging ability.Not specified for this compound.[1][3]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).An extract containing this compound demonstrated a FRAP value of 0.016 µM TE/mL.Not specified for this compound.[1]
Superoxide Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•).This compound has been reported to have superoxide anion scavenging ability.Not specified for this compound.[3]
Hydroxyl Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the highly reactive hydroxyl radical (•OH).This compound has been shown to have hydroxyl radical scavenging ability.Not specified for this compound.[3]
Endogenous Antioxidant Enzyme Modulation Measures the effect of the compound on the activity of cellular antioxidant enzymes.This compound treatment has been shown to increase the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).Not specified for this compound.[4]

Note: The quantitative data presented for DPPH and FRAP assays are from an extract containing this compound and other bioactive compounds, which may contribute to the overall antioxidant effect. Further studies on purified this compound are necessary to determine its intrinsic antioxidant capacity in these assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and cross-validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Prepare various concentrations of the this compound sample and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.

  • Add a specific volume of the sample or standard to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • A control sample containing the solvent instead of the antioxidant is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[5][6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•⁺, causing a discoloration that is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol:

  • Generate the ABTS•⁺ by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the this compound sample and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•⁺ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated relative to a control (without antioxidant).

  • A standard curve is prepared using Trolox, and the antioxidant capacity of the sample is expressed as TEAC (µM Trolox equivalents per gram or mL of sample).[2][8][9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

  • Prepare various concentrations of the this compound sample and a standard (e.g., FeSO₄ or Trolox).

  • Add a small volume of the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • A standard curve is constructed using a ferrous sulfate solution, and the results are expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺ per gram or mL of sample).[10][11][12]

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathways of this compound

This compound's antioxidant effects are not limited to direct radical scavenging; it also influences key intracellular signaling pathways that regulate the cellular antioxidant response. Two such pathways are the Nrf2 and PI3K/Akt pathways.

Nrf2_Signaling_Pathway Nrf2 Antioxidant Response Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters in cytoplasm Ub Ubiquitin Keap1->Ub Nrf2_cyto->Ub ubiquitination Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome targeting for ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 pathway activation by this compound.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[13][14][15] Oxidative stress or the presence of antioxidants like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[16][17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as SOD, CAT, and GPx.[17][18]

PI3K_Akt_Signaling_Pathway PI3K/Akt Antioxidant Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K recruits and activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt recruits and activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Nrf2_activation Nrf2 Activation pAkt->Nrf2_activation promotes Antioxidant_Response Enhanced Antioxidant Response Nrf2_activation->Antioxidant_Response leads to

Caption: PI3K/Akt pathway modulation by this compound.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and response to stress.[19][20] Activation of this pathway, potentially influenced by this compound, can lead to the phosphorylation and activation of Akt.[1][13] Activated Akt can then promote the activation of Nrf2, further enhancing the cell's antioxidant capacity.[13][16] This crosstalk between the PI3K/Akt and Nrf2 pathways highlights a complex regulatory network through which this compound may exert its protective effects against oxidative stress.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for the robust cross-validation of different antioxidant assays.

Experimental_Workflow Workflow for Cross-Validation of Antioxidant Assays Start Start: this compound Sample Preparation Assay1 DPPH Assay Start->Assay1 Assay2 ABTS Assay Start->Assay2 Assay3 FRAP Assay Start->Assay3 Assay4 Other Assays (e.g., Superoxide Scavenging) Start->Assay4 Data1 IC50 Value Assay1->Data1 Data2 TEAC Value Assay2->Data2 Data3 FRAP Value Assay3->Data3 Data4 Assay-specific Units Assay4->Data4 Analysis Comparative Data Analysis Data1->Analysis Data2->Analysis Data3->Analysis Data4->Analysis Conclusion Conclusion on Antioxidant Profile Analysis->Conclusion

Caption: Cross-validation experimental workflow.

This workflow outlines the key steps for a comprehensive evaluation of this compound's antioxidant potential. It begins with the preparation of the this compound sample, followed by parallel testing using a panel of mechanistically diverse antioxidant assays. The quantitative results from each assay are then collected and subjected to a comparative analysis to build a comprehensive antioxidant profile of the compound. This approach provides a more reliable and holistic understanding of the antioxidant's efficacy than relying on a single assay.

References

Rhodoxanthin's Potential in Skin Protection: A Comparative Analysis with Leading Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature suggests that rhodoxanthin, a keto-carotenoid with a distinctive aromatic structure, exhibits superior antioxidant capabilities in vitro when compared to other well-known carotenoids like astaxanthin, canthaxanthin, and beta-carotene. While direct clinical evidence of its efficacy in skin protection is still emerging, its potent free-radical scavenging activity indicates a promising role in mitigating UV-induced skin damage. This guide provides a comparative analysis of this compound and other leading carotenoids, summarizing key experimental findings and outlining the molecular pathways involved in carotenoid-mediated photoprotection.

Comparative Efficacy of Carotenoids in Skin Protection

The photoprotective effects of carotenoids are primarily attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS) generated by ultraviolet (UV) radiation. This antioxidant action helps to prevent cellular damage, reduce inflammation, and inhibit the degradation of collagen and elastin, the key structural proteins of the skin.

CarotenoidDosage/ConcentrationStudy TypeKey FindingsReference
This compound Not specified in skin studiesIn vitro (Singlet Oxygen Quenching)Exhibited the highest protection against chemically generated singlet oxygen among natural carotenoids tested.[1]
Astaxanthin 6 mg/day (oral)Human Clinical Trial (6 weeks)Improved skin wrinkles, elasticity, transepidermal water loss (TEWL), moisture content, and sebum oil level.[2]
4 mg/day (oral)Human Clinical Trial (9 weeks)Increased Minimal Erythema Dose (MED) and reduced UV-induced skin moisture loss.[3]
Canthaxanthin Not specified in recent skin studiesIn vitro (Human Dermal Fibroblasts)Showed a significant photoprotective effect against UVA-induced alterations.[4]
Beta-carotene 30 mg/day (oral)Human Clinical Trial (10 weeks)Reduced development of erythema induced by natural sunlight.[5]
>12 mg/day (oral)Human Interventional Studies ReviewPhotoprotection observed after a minimum of 10 weeks of supplementation.[4]
Lycopene 16 mg/day (from tomato paste)Human Clinical Trial (10 weeks)Led to a 40% reduction in UV-induced erythema.[4]

Experimental Protocols

In Vitro Singlet Oxygen Quenching Assay

This assay is crucial for determining the intrinsic antioxidant capacity of carotenoids.

  • Objective: To measure the rate at which a carotenoid deactivates singlet oxygen, a highly reactive ROS.

  • Methodology:

    • Singlet oxygen is generated chemically, often through the photosensitization of a dye like methylene blue or rose bengal upon exposure to light.

    • The carotenoid of interest is introduced into the system.

    • The decay of singlet oxygen is monitored, typically by measuring its characteristic near-infrared phosphorescence at 1270 nm.

    • The quenching rate constant is calculated, providing a quantitative measure of the carotenoid's antioxidant efficiency. A higher rate constant indicates a more potent antioxidant. One study found that this compound exhibited the highest protective function against singlet oxygen accumulation, followed by canthaxanthin, astaxanthin, lycopene, and β-carotene[1].

Human Clinical Trial for Photoprotection (Oral Supplementation)

These studies provide direct evidence of a carotenoid's ability to protect human skin from UV damage.

  • Objective: To assess the in vivo photoprotective effect of oral carotenoid supplementation.

  • Methodology:

    • Subject Recruitment: Healthy volunteers are recruited and often categorized based on their Fitzpatrick skin type (a measure of skin's sensitivity to UV radiation).

    • Baseline Measurements: Before supplementation, baseline Minimal Erythema Dose (MED) is determined. MED is the lowest dose of UV radiation that produces a noticeable reddening of the skin 24 hours after exposure. Skin carotenoid levels may also be measured non-invasively using techniques like Raman spectroscopy.

    • Supplementation: Subjects are randomly assigned to receive either the carotenoid supplement or a placebo for a specified period, typically several weeks to months.

    • UV Irradiation: At set intervals during the study, small areas of the skin are exposed to controlled doses of UV radiation from a solar simulator.

    • Erythema Assessment: Erythema is visually assessed and can be quantified using a chromameter, which measures changes in skin color. An increase in MED indicates a greater degree of photoprotection.

    • Data Analysis: Changes in MED and erythema intensity from baseline are compared between the supplement and placebo groups.

Molecular Mechanisms of Action

UV radiation triggers a cascade of signaling events in skin cells that lead to inflammation and collagen degradation. Carotenoids can intervene in these pathways to exert their protective effects.

UV-Induced Skin Damage and Carotenoid Intervention Pathway

UV radiation activates cell surface receptors and generates ROS, which in turn activate signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[6][7]. This leads to the upregulation of Matrix Metalloproteinases (MMPs), enzymes that degrade collagen and elastin, and pro-inflammatory cytokines like TNF-α and IL-6[7][8]. Carotenoids, through their antioxidant activity, can inhibit the activation of these pathways, thereby reducing inflammation and preventing the breakdown of the skin's extracellular matrix[9][10].

UV_Damage_Pathway UVR UV Radiation ROS ROS Generation UVR->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MMPs ↑ MMPs (Collagenases) AP1->MMPs Collagen_Degradation Collagen Degradation (Wrinkles) MMPs->Collagen_Degradation Inflammation Inflammation (Erythema) Cytokines->Inflammation Carotenoids Carotenoids (this compound, etc.) Carotenoids->ROS Carotenoids->MAPK Carotenoids->NFkB Experimental_Workflow start Start: Identify Potential Photoprotective Carotenoid in_vitro In Vitro Studies: - Antioxidant Capacity (e.g., Singlet Oxygen Quenching) - Cell Viability Assays (Fibroblasts, Keratinocytes) - Gene Expression Analysis (MMPs, Cytokines) start->in_vitro animal_models Pre-clinical Studies: - Animal Models (e.g., Hairless Mice) - Assess Erythema, Wrinkle Formation, Histology in_vitro->animal_models clinical_trials Human Clinical Trials: - Randomized, Double-Blind, Placebo-Controlled - Measure MED, Erythema Index, Skin Carotenoid Levels animal_models->clinical_trials data_analysis Data Analysis & Comparison: - Statistical analysis of quantitative data - Compare efficacy against placebo and other carotenoids clinical_trials->data_analysis conclusion Conclusion: Efficacy and Safety Profile data_analysis->conclusion

References

A Comparative In Vivo Analysis of Rhodoxanthin and Lutein in Eye Health Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current in vivo evidence reveals a significant disparity in the scientific understanding of rhodoxanthin and lutein and their respective roles in ocular health. While lutein has been extensively studied in various animal models of eye disease, demonstrating clear protective effects, in vivo research on this compound's impact on eye health is currently nonexistent. This guide provides a detailed comparison based on the available scientific literature, highlighting the well-established benefits of lutein and the nascent stage of research into the biological activities of this compound.

Lutein: A Well-Established Retinoprotective Carotenoid

Lutein is a xanthophyll carotenoid that is highly concentrated in the macula of the human retina.[1][2] A vast body of in vivo research has established its role in protecting the eye from various pathologies, primarily through its potent antioxidant and anti-inflammatory properties.[3][4][5] Lutein's protective mechanisms are multifaceted, involving the quenching of reactive oxygen species (ROS), filtering of damaging blue light, and modulation of key signaling pathways involved in inflammation and cell survival.[1][6][7][8]

In Vivo Efficacy of Lutein in Eye Disease Models

Numerous studies utilizing animal models have demonstrated the beneficial effects of lutein supplementation in mitigating the progression of several eye diseases.

Age-Related Macular Degeneration (AMD): In vivo studies have shown that lutein can protect retinal cells from oxidative stress and light-induced damage, key factors in the pathogenesis of AMD.[6][9] It helps to preserve the integrity of the retinal pigment epithelium (RPE) and photoreceptor cells.

Diabetic Retinopathy: Animal models of diabetic retinopathy have shown that lutein administration can reduce retinal inflammation, decrease vascular leakage, and protect against neuronal damage.[10][11][12][13]

Light-Induced Retinopathy: Lutein has been shown to effectively protect the retina from damage caused by excessive light exposure in animal models.[9] This protection is attributed to its ability to absorb blue light and reduce oxidative stress.[8][9]

Uveitis: In animal models of uveitis, an inflammatory condition of the eye, lutein has been shown to reduce inflammation and protect retinal tissues.

Quantitative Data from In Vivo Lutein Studies

The following tables summarize key quantitative findings from in vivo studies on lutein in various eye health models.

Table 1: Effects of Lutein in a Mouse Model of Light-Induced Retinopathy

ParameterControl (Light Damage)Lutein + Light DamageReference
Outer Nuclear Layer (ONL) Thickness (µm) Significantly reducedSignificantly preserved[9]
Electroretinogram (ERG) a-wave amplitude (µV) Significantly reducedSignificantly higher[9]
ERG b-wave amplitude (µV) Significantly reducedSignificantly higher[9]
TUNEL-positive (apoptotic) cells in ONL IncreasedSignificantly reduced[9]
Retinal Reactive Oxygen Species (ROS) levels IncreasedSignificantly reduced[9]

Table 2: Effects of Lutein in a Rat Model of Diabetic Retinopathy

ParameterDiabetic ControlLutein-treated DiabeticReference
Retinal Vascular Permeability IncreasedSignificantly reduced[10]
Retinal VEGF Expression IncreasedSignificantly reduced[12]
Retinal NF-κB Activation IncreasedSignificantly reduced[12]
Retinal Superoxide Dismutase (SOD) Activity DecreasedSignificantly increased[12]
Retinal Malondialdehyde (MDA) Levels IncreasedSignificantly reduced[12]

This compound: An Emerging Antioxidant with Untapped Potential in Eye Health

This compound is a keto-carotenoid with a distinctive purple-red color. While it has been identified as a component in some plants and microorganisms, its biological activities, particularly in the context of in vivo mammalian systems, are only beginning to be explored.[1][3]

In Vivo Evidence for this compound's Biological Activity

To date, there are no published in vivo studies directly investigating the effects of this compound on eye health models. However, a recent study has provided the first in vivo evidence of its antioxidant and anti-aging properties in a D-galactose-induced aging mouse model.[1]

Key Findings from the In Vivo Study on this compound:

  • Antioxidant Effects: this compound administration significantly reduced oxidative damage in the brain and liver of aging mice.[1] This was evidenced by decreased lipid peroxidation and increased activity of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX).[1]

  • Signaling Pathway Modulation: The study demonstrated that this compound's anti-aging effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and PI3K/Akt signaling pathways.[1] The Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Table 3: Effects of this compound in a D-Galactose-Induced Aging Mouse Model (Liver Tissue)

ParameterModel ControlThis compound (80 mg/kg)Reference
Catalase (CAT) Activity DecreasedRestored to 84.3% of control[1]
Superoxide Dismutase (SOD) Activity DecreasedRestored to 66.7% of control[1]
Glutathione Peroxidase (GPX) Activity DecreasedRestored to 145% of control[1]
Nrf2 Expression DecreasedSignificantly upregulated[1]
PI3K Expression DecreasedSignificantly upregulated[1]
Akt Expression DecreasedSignificantly upregulated[1]

Comparative Analysis and Future Directions

The current body of scientific literature presents a stark contrast between the well-documented retinoprotective effects of lutein and the largely unexplored potential of this compound in eye health.

  • Direct Evidence: Lutein has a wealth of direct in vivo evidence supporting its efficacy in various eye disease models. For this compound, such evidence is completely lacking.

  • Mechanism of Action: Lutein's mechanisms in the eye, including antioxidant, anti-inflammatory, and blue-light filtering actions, are well-characterized. This compound has been shown to possess in vivo antioxidant activity and modulates the Nrf2 pathway, a pathway also implicated in lutein's protective effects. This suggests a potential for similar protective mechanisms in the eye, but this remains speculative without direct investigation.

  • Bioavailability: The bioavailability and tissue distribution of lutein in ocular tissues have been studied. Similar data for this compound is not available.

Experimental Protocols

Lutein in Light-Induced Retinopathy Mouse Model
  • Animal Model: BALB/c mice are commonly used.

  • Induction of Retinopathy: Mice are exposed to high-intensity blue light (e.g., 5,000 lux) for a defined period (e.g., 4 hours) after a period of dark adaptation.

  • Lutein Administration: Lutein is typically administered orally (e.g., via gavage) for a period leading up to the light exposure. Dosages can vary, for example, 10 mg/kg body weight daily for 5 days.[9]

  • Outcome Measures:

    • Electroretinography (ERG): To assess retinal function by measuring the electrical responses of retinal cells to light stimuli. Amplitudes of the a-wave (photoreceptor function) and b-wave (inner retinal function) are key parameters.

    • Histology: Retinal sections are prepared and stained (e.g., with hematoxylin and eosin) to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

    • TUNEL Assay: To detect and quantify apoptosis (programmed cell death) in the retinal layers.

    • Biochemical Assays: Measurement of retinal levels of reactive oxygen species (ROS), malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of antioxidant enzymes like SOD and GPX.

Lutein in Streptozotocin (STZ)-Induced Diabetic Retinopathy Rat Model
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells.

  • Lutein Administration: Lutein is administered orally over a period of several weeks or months following the induction of diabetes.

  • Outcome Measures:

    • Retinal Vascular Permeability: Assessed by measuring the leakage of Evans blue dye from the retinal vasculature.

    • Western Blotting/ELISA: To quantify the expression levels of key proteins involved in inflammation and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB).

    • Biochemical Assays: Measurement of retinal oxidative stress markers (e.g., MDA) and antioxidant enzyme activities (e.g., SOD).

Visualizations

Experimental_Workflow_Lutein_Light_Induced_Retinopathy cluster_setup Experimental Setup cluster_induction Induction of Retinopathy cluster_analysis Outcome Analysis Animal_Model BALB/c Mice Lutein_Admin Oral Lutein Administration (e.g., 10 mg/kg/day for 5 days) Animal_Model->Lutein_Admin Treatment Group Control Vehicle Control Animal_Model->Control Control Group Dark_Adaptation Dark Adaptation Lutein_Admin->Dark_Adaptation Control->Dark_Adaptation Light_Exposure High-Intensity Blue Light Exposure Dark_Adaptation->Light_Exposure ERG Electroretinography (ERG) Light_Exposure->ERG Histology Histology (ONL Thickness) Light_Exposure->Histology TUNEL TUNEL Assay (Apoptosis) Light_Exposure->TUNEL Biochem Biochemical Assays (ROS, MDA, SOD) Light_Exposure->Biochem

Caption: Experimental workflow for studying lutein's effect on light-induced retinopathy.

Lutein_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_protection Retinal Protection Lutein Lutein ROS Reactive Oxygen Species (ROS) Lutein->ROS Scavenges Nrf2 Nrf2 Pathway Activation Lutein->Nrf2 NF_kB NF-κB Pathway Inhibition Lutein->NF_kB Inhibits Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GPX, CAT) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Reduced_Oxidative_Stress Inflammatory_Cytokines Decreased Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Inflammatory_Cytokines VEGF Decreased VEGF Expression NF_kB->VEGF Reduced_Inflammation Reduced Retinal Inflammation Inflammatory_Cytokines->Reduced_Inflammation Retinal_Cell_Survival Increased Retinal Cell Survival Reduced_Inflammation->Retinal_Cell_Survival Reduced_Oxidative_Stress->Retinal_Cell_Survival

Caption: Signaling pathways modulated by lutein in promoting eye health.

Rhodoxanthin_Signaling_Pathway cluster_antioxidant Antioxidant Effects (In Vivo - Non-Ocular) cluster_protection Cellular Protection This compound This compound PI3K_Akt PI3K/Akt Pathway Activation This compound->PI3K_Akt Nrf2 Nrf2 Pathway Activation PI3K_Akt->Nrf2 Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GPX, CAT) Nrf2->Antioxidant_Enzymes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress

Caption: Known signaling pathway of this compound from a non-ocular in vivo model.

References

Validating the Anti-inflammatory Properties of Rhodoxanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of rhodoxanthin against the well-researched carotenoid, astaxanthin. While direct experimental data on the anti-inflammatory effects of this compound are limited, this document synthesizes available information on its antioxidant potential and draws comparisons with astaxanthin, a structurally similar xanthophyll known for its potent anti-inflammatory activities. The information presented herein is intended to guide future research and drug development efforts.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Carotenoids, a class of natural pigments, have garnered significant interest for their potential anti-inflammatory and antioxidant properties. This compound, a xanthophyll carotenoid with a unique chemical structure, has been primarily investigated for its antioxidant capabilities. In contrast, astaxanthin is a well-established anti-inflammatory agent with a substantial body of evidence supporting its efficacy. This guide explores the potential anti-inflammatory mechanisms of this compound, benchmarked against the known effects of astaxanthin, by examining their impact on key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of carotenoids are often assessed by their capacity to inhibit pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While quantitative data for this compound's direct anti-inflammatory action is scarce, we can infer its potential by comparing its known antioxidant activity with the established anti-inflammatory data for astaxanthin.

Table 1: Comparison of In Vitro Anti-inflammatory and Antioxidant Activities

ParameterThis compoundAstaxanthinReference Compound(s)
Inhibition of NO Production Data not availablePotent inhibition in LPS-stimulated RAW 264.7 macrophages.[1]Prednisolone[1]
Inhibition of TNF-α Production Data not availableSignificant reduction in LPS-stimulated RAW 264.7 macrophages.[1]Prednisolone[1]
Inhibition of IL-6 Production Data not availableSuppression in various experimental models.[2]-
Inhibition of COX-2 Expression Data not availableDownregulation in LPS-stimulated macrophages.[3]-
Inhibition of iNOS Expression Data not availableDownregulation in LPS-stimulated macrophages.[3]-
Antioxidant Activity Demonstrated antioxidant effects in human keratinocytes.[4]Strong antioxidant activity, several-fold higher than β-carotene.[5][6]Vitamin E, β-carotene[6]

Note: The lack of direct comparative studies necessitates the use of data from various sources. Experimental conditions may vary.

Signaling Pathway Modulation

The primary anti-inflammatory mechanism of many carotenoids involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways regulate the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Astaxanthin has been shown to inhibit NF-κB activation, thereby suppressing the production of various inflammatory mediators.[2] While direct evidence for this compound is lacking, its antioxidant properties suggest a potential to indirectly modulate this redox-sensitive pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces This compound This compound (Potential Inhibition) This compound->IKK ? Astaxanthin Astaxanthin (Inhibition) Astaxanthin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound and astaxanthin.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of cellular responses to inflammatory stimuli. Astaxanthin has been demonstrated to modulate MAPK signaling.[5] The potential of this compound to influence this pathway warrants investigation.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound This compound (Potential Modulation) This compound->MAPK ? Astaxanthin Astaxanthin (Modulation) Astaxanthin->MAPK Modulates

Caption: Potential modulation of the MAPK signaling pathway by this compound and astaxanthin.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate further research into the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or astaxanthin for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

  • Endpoint: IC50 value for the inhibition of NO production.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Endpoint: Percentage of inhibition of cytokine production at different concentrations of the test compound.

3. COX-2 and iNOS Expression Analysis (Western Blot)

  • Cell Line: RAW 264.7 macrophages.

  • Protocol:

    • Following cell treatment and LPS stimulation, lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Endpoint: Relative protein expression levels of COX-2 and iNOS.

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Wistar rats or Swiss albino mice.[7][8]

  • Protocol:

    • Administer this compound, astaxanthin, or a reference drug (e.g., indomethacin) orally or intraperitoneally to the animals.

    • After a specific pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[8]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.[9]

  • Endpoint: Percentage of inhibition of paw edema compared to the control group.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Macrophage Cell Culture (RAW 264.7) Pre_treatment Pre-treatment with This compound/Astaxanthin Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Western_Blot Protein Expression (Western Blot for COX-2, iNOS) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis and Comparison NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Rodent Model (Rat/Mouse) Compound_Admin Compound Administration Animal_Model->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume/Thickness Measurement Carrageenan_Injection->Paw_Measurement Paw_Measurement->Data_Analysis

Caption: A generalized workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

While this compound's antioxidant properties are acknowledged, its direct anti-inflammatory effects remain largely unexplored. This guide highlights the significant research gap and provides a framework for future investigations by leveraging the extensive knowledge available for the structurally related carotenoid, astaxanthin. The provided experimental protocols and pathway diagrams offer a roadmap for researchers to systematically validate the anti-inflammatory potential of this compound. Future studies should focus on generating robust quantitative data for this compound's effects on key inflammatory mediators and its modulation of the NF-κB and MAPK signaling pathways. Such research is crucial for substantiating its therapeutic potential in the prevention and treatment of inflammatory diseases.

References

Rhodoxanthin vs. Canthaxanthin: A Comparative Analysis of Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carotenoids, both rhodoxanthin and canthaxanthin are valued for their vibrant red pigmentation and antioxidant properties. Their application in the pharmaceutical, nutraceutical, and food industries necessitates a thorough understanding of their stability under various environmental stressors. This guide provides a comparative overview of the stability of this compound and canthaxanthin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Comparative Stability Overview

While direct, side-by-side comparative studies on the stability of this compound and canthaxanthin are limited, existing research provides valuable insights into their relative resilience to degradation. Evidence suggests that this compound may possess superior stability against photo-oxidation compared to canthaxanthin. This is supported by research indicating that this compound exhibits a higher protective effect against chemically generated singlet oxygen.

Both carotenoids are susceptible to degradation when exposed to heat, light, and oxygen. However, the extent of this degradation is influenced by various factors, including the specific conditions of exposure, the food matrix in which they are incorporated, and the use of protective measures such as microencapsulation.

Quantitative Data Summary

The following table summarizes available quantitative data on the stability of this compound and canthaxanthin from various studies. It is crucial to note that the experimental conditions in these studies were not identical, and therefore, direct comparisons should be made with caution.

CarotenoidStress FactorMatrix/SystemConditionsRetention/DegradationExperimental Protocol Highlights
This compound Refrigerated StorageYoghurt Drink5°C for 3 weeks~99.6% retentionHPLC analysis of this compound concentration at weekly intervals.
Canthaxanthin Light & TemperatureMicrocapsules4°C, 25°C, and 45°C in light and dark for 4 monthsDegradation increased with temperature and light exposure.Spectrophotometric determination of total canthaxanthin content.
Canthaxanthin TemperatureMicrocapsules45°CSignificant degradation observed.Stability of encapsulated canthaxanthin was investigated under different temperatures.

Experimental Protocols

Detailed methodologies are crucial for interpreting stability data. Below are summaries of the experimental protocols used in the cited stability studies.

This compound Stability in a Yoghurt Drink

A study on the stability of a 5% CWS/S (cold water soluble/stabilized) this compound formulation in a yoghurt drink involved the following steps:

  • Sample Preparation: Yoghurt drinks were prepared with two different concentrations of the this compound formulation (5 ppm and 10 ppm).

  • Storage: The samples were stored in a refrigerator at 5°C for a period of 3 weeks.

  • Analysis: The concentration of this compound was determined at weekly intervals using High-Performance Liquid Chromatography (HPLC).

  • Color Measurement: The color of the yoghurt drink was also measured using a spectrocolorimeter to assess any visible changes.

Canthaxanthin Stability in Microcapsules

The stability of microencapsulated canthaxanthin was investigated under various conditions:

  • Microencapsulation: Canthaxanthin produced by Dietzia natronolimnaea HS-1 was encapsulated using different wall materials (soluble soybean polysaccharide, gum acacia, and maltodextrin) via spray drying.

  • Storage: The microencapsulated samples were stored in temperature-controlled incubators at 4°C, 25°C, and 45°C, under both light and dark conditions, for 16 weeks.

  • Analysis: The total canthaxanthin content was measured periodically using a spectrophotometer to determine the extent of degradation.

Visualizing Carotenoid Degradation and Stability Testing

To better understand the processes involved in carotenoid stability, the following diagrams illustrate a general pathway for carotenoid degradation and a typical workflow for stability testing.

Carotenoid_Degradation_Pathway Carotenoid Carotenoid (e.g., this compound, Canthaxanthin) Degradation Oxidative Degradation Carotenoid->Degradation Stress Stress Factors (Light, Heat, Oxygen) Stress->Carotenoid induces Products Degradation Products (Apocarotenoids, etc.) Degradation->Products

General pathway of carotenoid degradation induced by stress factors.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure to Stress cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Carotenoid Formulation (e.g., in food matrix, microcapsules) Exposure Store samples under controlled conditions (light, temperature, oxygen) Prep->Exposure Analysis Periodically measure carotenoid concentration (e.g., HPLC, Spectrophotometry) Exposure->Analysis Data Determine degradation kinetics and half-life Analysis->Data

A typical experimental workflow for assessing carotenoid stability.

Correlating Rhodoxanthin Concentration with Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of rhodoxanthin at varying concentrations, supported by experimental data. This compound, a xanthophyll carotenoid, has garnered interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. This document summarizes key findings, presents comparative data, and details experimental methodologies to assist researchers in evaluating its therapeutic potential.

Overview of this compound's Biological Activities

This compound exhibits a range of biological effects that are often concentration-dependent. The primary activities investigated include its capacity to neutralize free radicals, modulate inflammatory pathways, and induce cytotoxicity in cancer cells. Understanding the correlation between its concentration and these effects is crucial for determining its efficacy and potential therapeutic window.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and comparable carotenoids.

Table 1: Antioxidant Activity
CarotenoidAssayIC50 ValueSource
Astaxanthin DPPH~10-20 µM[1]
β-Carotene DPPH~30-50 µM[1]
Lutein DPPH~20-40 µM[2]
This compound DPPHData not available-
Astaxanthin FRAPHigher than β-carotene[3]
β-Carotene FRAPLower than astaxanthin[3]
This compound FRAPData not available-

Note: IC50 values can vary significantly based on experimental conditions.

Table 2: Anti-inflammatory Activity

Data on the concentration-dependent inhibition of inflammatory markers by this compound is emerging.

CompoundCell LineInflammatory MarkerInhibition/IC50Source
This compound RAW264.7Nitric Oxide (NO)Dose-dependent increase in mRNA expression of Nrf-2, HO-1, SOD1, and SOD2[4]
Astaxanthin BV2 microgliaNO, iNOS, COX-2Inhibition of expression[5]
Lutein BV-2 microgliaTNF-αReduction in secretion[2]
β-Carotene RAW264.7 macrophagesNO, PGE2, iNOS, COX-2Suppression of expression[6]
Table 3: Anti-Cancer Activity

This compound has demonstrated concentration-dependent cytotoxicity against melanoma cells.

CompoundCell LineEffectConcentration/DosageSource
This compound B16F10 Murine MelanomaInhibition of cell viabilityDose-dependent[4]
This compound B16F10 Murine Melanoma (in vivo)Tumor growth reduction (42.18%)7 mg/kg b.w./day[2]
Astaxanthin Mammary tumor (in vivo)Higher tumor growth inhibition than β-carotene and canthaxanthin0.1% and 0.4% in diet[7]
β-Carotene Mammary tumor (in vivo)Tumor growth inhibition0.1% and 0.4% in diet[7]

Signaling Pathways and Mechanisms of Action

This compound and other carotenoids are known to modulate several key signaling pathways involved in cellular defense and disease progression.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Some studies suggest that this compound may exert its antioxidant effects by activating this pathway, leading to the expression of antioxidant enzymes.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Activates Transcription

Caption: Nrf2 antioxidant response pathway activation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Some carotenoids have been shown to modulate this pathway, which could contribute to their anti-cancer effects.[8]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt cell survival signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Carotenoids can inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators like iNOS and COX-2.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS) Inflammatory_Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Pro_inflammatory_Genes Translocates & Activates Transcription

Caption: NF-κB inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antioxidant Activity Assays
  • Preparation of Reagents:

    • Prepare a stock solution of this compound and reference antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol.

  • Assay Procedure:

    • Add various concentrations of the this compound solution to a 96-well microplate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

  • Preparation of Reagents:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation:

    • A standard curve is generated using a known antioxidant, such as FeSO4·7H2O or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Anti-inflammatory Activity Assay
  • Cell Culture and Treatment:

    • Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Measurement of Nitrite:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • A standard curve is prepared using sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the concentration-response curve.

Anti-Cancer Activity Assay
  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., B16F10 melanoma) in an appropriate medium.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement and Calculation:

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The available data indicates that this compound possesses significant biological activities, particularly in the realm of anti-cancer effects, where its concentration-dependent efficacy has been demonstrated. While its antioxidant and anti-inflammatory properties are evident, a lack of standardized quantitative data, such as IC50 values from in vitro assays, makes direct comparisons with other well-studied carotenoids challenging.

Future research should focus on:

  • Determining the IC50 values of purified this compound in standardized antioxidant (DPPH, FRAP, ORAC) and anti-inflammatory (e.g., NO, COX-2 inhibition) assays.

  • Conducting head-to-head comparative studies of this compound against other carotenoids like astaxanthin, lutein, and β-carotene across a range of biological assays.

  • Further elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action.

This will enable a more comprehensive assessment of this compound's therapeutic potential and facilitate its development as a novel agent for researchers, scientists, and drug development professionals.

References

Independent Verification of Rhodoxanthin's Anti-aging Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-aging properties of Rhodoxanthin against a prominent alternative, Astaxanthin. The analysis is supported by experimental data from in vivo and in vitro studies, with a focus on antioxidant capacity and modulation of key signaling pathways associated with aging.

Introduction to this compound and Carotenoids in Anti-Aging

This compound is a xanthophyll carotenoid with a distinctive retro-carotenoid structure.[1] Like other carotenoids, its antioxidant properties are central to its potential health benefits, including anti-aging effects. The accumulation of oxidative stress is a key contributor to the aging process, and antioxidants like carotenoids can help mitigate this damage. This guide compares this compound primarily with Astaxanthin, another potent xanthophyll carotenoid extensively studied for its anti-aging capabilities.

Comparative Data on Anti-aging Effects

The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and Astaxanthin.

Table 1: In Vivo Antioxidant Effects in a D-Galactose-Induced Aging Model

The D-galactose-induced aging model is a well-established experimental paradigm that mimics natural aging by inducing oxidative stress. The data below is compiled from studies using this model to assess the antioxidant effects of this compound and Astaxanthin.

ParameterBiomarkerThis compoundAstaxanthinControl (Aging Model)Normal ControlReference
Antioxidant Enzyme Activity Superoxide Dismutase (SOD) (U/mg protein)66.7% restoration of normal levels in the liverSignificant increase in activitySignificantly reducedNormal levels[2][3]
Catalase (CAT) (U/mg protein)84.3% restoration of normal levels in the liverSignificant increase in activitySignificantly reducedNormal levels[2][3]
Glutathione Peroxidase (GPx) (U/mg protein)145% restoration of normal levels in the liverSignificant increase in activitySignificantly reducedNormal levels[2][3]
Lipid Peroxidation Malondialdehyde (MDA) (nmol/mg protein)40.0% reduction in the liverSignificant decrease in levelsSignificantly elevatedNormal levels[2][3]

Note: Direct head-to-head comparative studies for all parameters were not available; therefore, the data is synthesized from multiple sources. The percentages for this compound indicate the restoration of enzyme activity back to the levels of the normal control group from the depleted levels in the aging model group.

Table 2: In Vitro Antioxidant Activity

In vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to measure the radical scavenging capacity of antioxidant compounds. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

AssayThis compound (EC50)Astaxanthin (EC50)Reference
DPPH Radical Scavenging Activity Data not available17.5 ± 3.6 µg/mL[1]
ABTS Radical Scavenging Activity Data not available7.7 ± 0.6 µg/mL[1]

Note: Specific EC50 values for this compound from standardized DPPH and ABTS assays were not found in the reviewed literature, representing a data gap for direct in vitro comparison.

Signaling Pathways in Anti-aging

This compound and Astaxanthin exert their anti-aging effects by modulating key cellular signaling pathways involved in the response to oxidative stress and cellular homeostasis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress.

Workflow for Nrf2 Activation by this compound and Astaxanthin

Nrf2_Activation cluster_stress Oxidative Stress cluster_compounds Carotenoids ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Inhibit Keap1 Astaxanthin Astaxanthin Astaxanthin->Keap1_Nrf2 Inhibit Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection & Reduced Aging Antioxidant_Enzymes->Cell_Protection Leads to

Nrf2 signaling pathway activation.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its activation can promote cell survival and resistance to oxidative stress, partly through the modulation of the Nrf2 pathway.

This compound and Astaxanthin's Role in the PI3K/Akt Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activate Astaxanthin Astaxanthin Astaxanthin->PI3K Activate Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Nrf2_activation Nrf2 Activation pAkt->Nrf2_activation Promotes Cell_Survival Enhanced Cell Survival & Anti-apoptosis pAkt->Cell_Survival Promotes

PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

D-Galactose-Induced Aging Mouse Model

This in vivo model is used to simulate the aging process.

  • Animal Model: Kunming mice (or a similar strain), typically 6-8 weeks old, are used.

  • Induction of Aging: D-galactose is dissolved in sterile saline to a concentration of 1.25 g/mL. Mice in the aging model group receive a daily subcutaneous injection of D-galactose at a dose of 120 mg/kg body weight for a period of 6-8 weeks. Control animals receive an equivalent volume of saline.

  • Treatment Groups:

    • Normal Control: Saline injection only.

    • Aging Model Control: D-galactose injection only.

    • This compound Group: D-galactose injection + daily oral administration of this compound (e.g., 20, 40, 80 mg/kg body weight).

    • Astaxanthin Group: D-galactose injection + daily oral administration of Astaxanthin at comparable doses.

  • Biochemical Analysis: After the treatment period, blood and tissue samples (liver, brain) are collected. The activities of antioxidant enzymes (SOD, CAT, GPx) and the level of MDA are measured using commercially available assay kits following the manufacturer's instructions.

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start: Acclimatize Mice grouping Randomly Divide into Groups (Control, Aging, this compound, Astaxanthin) start->grouping induction Daily D-galactose Injection (6-8 weeks) grouping->induction treatment Daily Oral Gavage with This compound or Astaxanthin induction->treatment Concurrent with induction sampling Collect Blood and Tissue Samples treatment->sampling analysis Biochemical Assays (SOD, CAT, GPx, MDA) sampling->analysis end End: Data Analysis analysis->end

Workflow of the D-galactose-induced aging study.
In Vitro Antioxidant Assays

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound or Astaxanthin in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound or Astaxanthin as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the sample solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The EC50 value is determined from the dose-response curve.

Western Blot Analysis for Nrf2 and PI3K/Akt Pathways
  • Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with this compound or Astaxanthin for a specified time.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For Nrf2 nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, Keap1, PI3K, Akt, p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-aging properties, primarily through its potent antioxidant effects and its ability to modulate the Nrf2 and PI3K/Akt signaling pathways. In vivo studies demonstrate its capacity to restore the activity of key antioxidant enzymes and reduce lipid peroxidation in a D-galactose-induced aging model, with effects that are comparable to those reported for the well-established anti-aging carotenoid, Astaxanthin.

However, a notable gap in the current research is the lack of direct comparative in vitro antioxidant activity data for this compound, specifically EC50 values from standardized assays like DPPH and ABTS. This information would be invaluable for a more precise quantitative comparison with Astaxanthin and other antioxidants.

For researchers and drug development professionals, this compound represents a promising candidate for further investigation as a novel anti-aging agent. Future studies should focus on head-to-head comparisons with other leading compounds, elucidation of its pharmacokinetic and pharmacodynamic profiles, and ultimately, well-designed clinical trials to validate its efficacy and safety in humans.

References

A Comparative Review of the Biological Activities of Retro-Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of retro-carotenoids, a unique class of carotenoids characterized by a shift in the position of their conjugated double bonds. This structural alteration can influence their biological functions, including antioxidant, anti-inflammatory, and anti-cancer properties. This review aims to objectively compare the performance of different retro-carotenoids, supported by available experimental data, to aid in future research and drug development endeavors.

Executive Summary

Retro-carotenoids, such as rhodoxanthin, eschscholtzxanthin, and tangeraxanthin, exhibit a range of biological activities that are of significant interest to the scientific community. While research on these specific compounds is less extensive than on common carotenoids like β-carotene and lycopene, existing studies suggest their potential as potent bioactive agents. This review summarizes the current understanding of their antioxidant, anti-inflammatory, and anti-cancer effects, presents detailed methodologies for key experimental assays, and visualizes the cellular signaling pathways they may influence. A significant challenge in creating a direct comparative analysis is the limited number of studies that evaluate multiple retro-carotenoids under the same experimental conditions. Therefore, the quantitative data presented should be interpreted with consideration for the variability in experimental protocols across different studies.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the available quantitative data on the biological activities of selected retro-carotenoids. It is important to note that the data has been compiled from different sources, and direct comparison of absolute values may be challenging due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activities of Retro-Carotenoids

Retro-CarotenoidAntioxidant AssayIC50 / Activity ValueReference CompoundSource
This compound DPPH Radical ScavengingStronger than β-carotene (qualitative)β-carotene[1]
FRAP0.016 µM TE/mL (in Taxus baccata aril extract)Trolox[2]
Eschscholtzxanthin Not availableNot availableNot available
Tangeraxanthin Not availableNot availableNot available

Note: The lack of standardized quantitative data for direct comparison is a significant gap in the current research on retro-carotenoids.

Table 2: Comparative Anti-Inflammatory Activities of Retro-Carotenoids

Retro-CarotenoidAssayIC50 / Inhibition ValueCell LineInducerSource
This compound Not availableNot available
Eschscholtzxanthin Not availableNot available
Tangeretin Nitric Oxide ProductionDose-dependent inhibitionRAW 264.7LPS[3][4]

Table 3: Comparative Anti-Cancer Activities of Retro-Carotenoids

Retro-CarotenoidCell LineAssayIC50 / EffectSource
This compound HeLa (Cervical Cancer)Proliferation AssayDose-dependent inhibition (IC50 not specified)[5]
B16F10 (Murine Melanoma)In vivo tumor growth42.18% tumor growth reduction[6][7]
Eschscholtzxanthin Not availableNot availableNot available
Tangeraxanthin Not availableNot availableNot available

Note: The available data indicates anti-cancer potential, but standardized IC50 values across multiple cell lines are needed for a comprehensive comparison.

Experimental Protocols: Methodologies for Key Bioassays

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key bioassays mentioned in this review are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (retro-carotenoids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test samples: Dissolve the retro-carotenoid samples and positive control in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction setup: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.[5][8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cancer cell lines

  • Test compounds (retro-carotenoids)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the retro-carotenoid compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation of cell viability: The percentage of cell viability is calculated as:

    where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • IC50 determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.[10][11]

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite (a stable product of NO) in a sample, which is an indicator of nitric oxide production.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Cell culture medium

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce NO production

  • Test compounds (retro-carotenoids)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell culture and stimulation: Culture macrophage cells in a 96-well plate and treat them with the retro-carotenoid compounds for a specified time. Then, stimulate the cells with LPS to induce nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with and without LPS stimulation.

  • Sample collection: After the incubation period, collect the cell culture supernatant.

  • Griess reaction: Add the Griess reagent to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. Nitrite in the sample will react with the Griess reagent to form a purple azo dye.

  • Absorbance measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification of nitrite: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite.

  • Calculation of NO inhibition: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated, LPS-stimulated cells to that in the untreated, LPS-stimulated cells.[12]

Signaling Pathways and Mechanisms of Action

Retro-carotenoids, like other carotenoids, are believed to exert their biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Carotenoids, and likely retro-carotenoids, can inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes induces transcription of Retro_carotenoids Retro-carotenoids Retro_carotenoids->IKK inhibit

NF-κB inflammatory signaling pathway and its inhibition by retro-carotenoids.
Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain carotenoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to an enhanced cellular antioxidant defense.

Nrf2_Pathway Oxidative_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_stress->Keap1_Nrf2 induces dissociation Retro_carotenoids Retro-carotenoids Retro_carotenoids->Keap1_Nrf2 induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes activates transcription of

Nrf2-mediated antioxidant response pathway activated by retro-carotenoids.
Intrinsic Pathway of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process. Some carotenoids have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio, leading to the activation of the caspase cascade.

Apoptosis_Pathway Retro_carotenoids Retro-carotenoids Bax Bax (Pro-apoptotic) Retro_carotenoids->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Retro_carotenoids->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic apoptosis pathway potentially modulated by retro-carotenoids in cancer cells.

Conclusion and Future Directions

The available evidence suggests that retro-carotenoids possess promising biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, the field is hampered by a lack of comprehensive and comparative quantitative data. Future research should focus on:

  • Direct Comparative Studies: Conducting studies that evaluate the biological activities of a range of retro-carotenoids under standardized assay conditions to allow for direct and meaningful comparisons.

  • Mechanism of Action: Elucidating the specific molecular mechanisms by which individual retro-carotenoids modulate signaling pathways such as NF-κB, Nrf2, and apoptosis.

  • In Vivo Studies: Translating the in vitro findings into in vivo models to assess the bioavailability, efficacy, and safety of retro-carotenoids for potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full potential of retro-carotenoids as novel agents for the prevention and treatment of a variety of diseases.

References

Safety Operating Guide

Proper Disposal of Rhodoxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Rhodoxanthin, a xanthophyll pigment. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

I. Understanding the Hazard Profile of this compound

Before handling this compound, it is crucial to be familiar with its hazard profile. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), caution should always be exercised.[1][2] The toxicological properties of this material have not been thoroughly investigated.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[2]

II. This compound Waste Disposal Procedures

The primary principle for the disposal of this compound is to prevent its entry into the soil, surface water, or drains.[2] All waste materials should be collected in suitable, closed containers and disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., filter paper, gloves, weighing boats), in a clearly labeled, sealed container.

    • For spills, collect the material using an appropriate absorbent and place it in the designated waste container.[3]

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • This compound is sensitive to light, oxygen, and heat, which can cause degradation.[3][4][5] Proper storage is crucial to prevent unintended reactions.

  • Disposal Method:

    • The recommended method of disposal is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not dispose of this compound down the drain or in the general trash.[2]

  • Decontamination:

    • Thoroughly clean any contaminated surfaces or equipment with soap and water.[2][3]

    • Collect all cleaning materials and dispose of them as chemical waste.

III. Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C40H50O2[1]
Molecular Weight 562.82 g/mol [1]
Physical State Crystalline solid[6]
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place. Sensitive to air and light.[7]
Incompatible Materials Strong oxidizing agents[3]

IV. Experimental Protocols Cited

This document does not cite specific experimental protocols but rather synthesizes safety and disposal information from Safety Data Sheets and general chemical handling guidelines.

V. Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Rhodoxanthin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Spill Occurs ppe->spill store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste spill->collect_waste No absorb_spill Absorb Spill with Inert Material spill->absorb_spill Yes absorb_spill->collect_waste disposal_decision Select Disposal Method store_waste->disposal_decision incineration Licensed Chemical Incineration disposal_decision->incineration Option 1 waste_service Professional Waste Disposal Service disposal_decision->waste_service Option 2 end Disposal Complete incineration->end waste_service->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhodoxanthin, a xanthophyll pigment under investigation for its potential health benefits, including antioxidant and anti-proliferative properties.[1][2] Adherence to these procedural steps is critical for minimizing exposure and ensuring safe disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its crystalline powder form, a comprehensive approach to personal protection is necessary to mitigate risks of inhalation, skin, and eye contact.[3] Although a full toxicological profile of this compound is not yet thoroughly established, it is prudent to treat it as a potentially hazardous substance.[3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of airborne particles.[3]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHATo protect eyes from dust particles.[3]
Hand Protection Compatible chemical-resistant glovesTo prevent skin contact during handling.[3]
Body Protection Lab coat, long-sleeved shirt, and long pants or a protective suitTo prevent skin exposure.[3][4]
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing the risk of exposure during the handling of this compound. The following step-by-step guide outlines the key procedures from receiving the compound to its final disposal.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Samples are typically supplied in sealed ampoules under nitrogen to ensure stability.[5]

  • Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed when not in use.[3]

Step 2: Preparation and Handling

  • Work in a designated area, such as a chemical fume hood, to control airborne particles. Mechanical exhaust is required.[3]

  • Ensure a safety shower and eye wash station are readily accessible.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Weighing and transferring of the powder should be done carefully to minimize dust generation.

Step 3: In Case of Exposure

  • Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]

  • Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[3]

  • Inhalation: Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Call a physician.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste in closed and suitable containers for disposal.[3]

  • Disposal Route: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the substance to enter soil, subsoil, surface water, or drains.[3]

  • Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[3] Disposable PPE should be discarded as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

Rhodoxanthin_Handling_Workflow A Receipt and Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Intact Container C Don Appropriate PPE B->C D Preparation in Fume Hood C->D E Weighing and Handling D->E F Experimentation E->F G Decontamination of Workspace F->G J Doffing and Disposal of PPE F->J H Waste Segregation and Collection G->H G->J I Secure Disposal H->I H->J

Caption: Workflow for Safe this compound Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.